molecular formula C66H86N4O17 B8104337 Dbco-peg13-dbco

Dbco-peg13-dbco

Cat. No.: B8104337
M. Wt: 1207.4 g/mol
InChI Key: MEABNNXKIUFSMS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dbco-peg13-dbco is a useful research compound. Its molecular formula is C66H86N4O17 and its molecular weight is 1207.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

N-[3-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-3-oxopropyl]-3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[3-[[3-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-3-oxopropyl]amino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C66H86N4O17/c71-63(67-25-21-65(73)69-53-59-13-3-1-9-55(59)17-19-57-11-5-7-15-61(57)69)23-27-75-29-31-77-33-35-79-37-39-81-41-43-83-45-47-85-49-51-87-52-50-86-48-46-84-44-42-82-40-38-80-36-34-78-32-30-76-28-24-64(72)68-26-22-66(74)70-54-60-14-4-2-10-56(60)18-20-58-12-6-8-16-62(58)70/h1-16H,21-54H2,(H,67,71)(H,68,72)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEABNNXKIUFSMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC=CC=C2C#CC3=CC=CC=C3N1C(=O)CCNC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)NCCC(=O)N4CC5=CC=CC=C5C#CC6=CC=CC=C64
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C66H86N4O17
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1207.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Core Mechanism of DBCO-PEG13-DBCO: A Technical Guide for Advanced Bioconjugation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide elucidates the mechanism of action of DBCO-PEG13-DBCO, a bifunctional crosslinking agent pivotal in the field of bioconjugation and drug development. This document provides a comprehensive overview of its core functionality, supported by quantitative data, detailed experimental protocols, and illustrative diagrams to facilitate a deeper understanding for researchers and scientists.

Core Principle: Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)

The fundamental mechanism of action for this compound is rooted in the principles of Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), a cornerstone of copper-free click chemistry.[][][3] This bioorthogonal reaction enables the covalent ligation of molecules in complex biological environments without the need for cytotoxic copper catalysts.[3][4]

The key components of this mechanism are:

  • Dibenzocyclooctyne (DBCO): DBCO is a cyclic alkyne characterized by significant ring strain. This inherent molecular tension is the driving force behind the reaction, lowering the activation energy for the cycloaddition to proceed efficiently at physiological temperatures.

  • Azide: The azide functional group is the reaction partner for the DBCO moiety. It is largely absent from and non-reactive with native biological molecules, ensuring the high specificity of the reaction.

  • Triazole Linkage: The reaction between a DBCO group and an azide results in the formation of a stable triazole ring, covalently linking the two molecules.

This compound possesses two DBCO groups, one at each end of a polyethylene glycol (PEG) linker. This bifunctional nature allows it to act as a homobifunctional crosslinker, capable of reacting with two separate azide-containing molecules.

The Role of the PEG13 Linker

The polyethylene glycol (PEG) spacer in this compound serves several critical functions that enhance its utility in biological applications:

  • Increased Hydrophilicity: The PEG13 linker significantly increases the water solubility of the molecule, which is advantageous for reactions conducted in aqueous biological buffers.

  • Flexibility and Reduced Steric Hindrance: The long, flexible PEG chain provides spatial separation between the two conjugated molecules, minimizing potential steric hindrance that could interfere with their function.

  • Improved Biocompatibility: PEGylation is a well-established method for reducing the immunogenicity and improving the pharmacokinetic properties of molecules.

Mechanism of Action as a Homobifunctional Crosslinker

The primary mechanism of action of this compound is to crosslink two azide-modified molecules. This process occurs in two independent SPAAC reactions:

  • The first DBCO group on the this compound molecule reacts with an azide group on the first target molecule.

  • The second DBCO group then reacts with an azide group on a second target molecule.

This results in a stable, covalently linked complex of the two target molecules connected by the this compound linker. This capability is instrumental in various applications, including the formation of antibody-drug conjugates (ADCs), the assembly of multimeric protein complexes, and the creation of hydrogels for tissue engineering.

Quantitative Data

Cyclooctyne DerivativeSecond-Order Rate Constant (k₂) with Benzyl Azide (M⁻¹s⁻¹)Reference(s)
DBCO~0.1
DIBO0.17
BCN0.14
DIFO0.076

Experimental Protocols

The following are generalized protocols for the use of this compound in a crosslinking application. Specific conditions may need to be optimized for individual experiments.

Preparation of Azide-Modified Biomolecules

Before crosslinking with this compound, the target biomolecules must be functionalized with azide groups. This can be achieved through various methods, such as metabolic labeling with azido-sugars or chemical modification using azide-NHS esters.

General Protocol for Crosslinking Two Azide-Modified Proteins (Protein A and Protein B)
  • Reagent Preparation:

    • Dissolve this compound in a compatible organic solvent such as DMSO to create a stock solution (e.g., 10 mM).

    • Prepare Protein A-azide and Protein B-azide in a suitable reaction buffer (e.g., PBS, pH 7.4).

  • Reaction Setup:

    • Combine Protein A-azide and Protein B-azide in the reaction buffer at the desired molar ratio.

    • Add the this compound stock solution to the protein mixture. The final concentration of the organic solvent should be kept low (typically <10%) to avoid protein denaturation. A typical starting point is a 1:1:1 molar ratio of Protein A-azide:Protein B-azide:this compound.

  • Incubation:

    • Incubate the reaction mixture at room temperature for 4-12 hours or at 4°C overnight. The reaction progress can be monitored by techniques such as SDS-PAGE, which will show the appearance of a higher molecular weight band corresponding to the crosslinked product.

  • Purification:

    • Remove unreacted this compound and other reagents using size exclusion chromatography (SEC) or dialysis.

Visualizations

Signaling Pathway: The SPAAC Reaction

SPAAC_Mechanism cluster_reactants Reactants cluster_product Product DBCO DBCO (Dibenzocyclooctyne) Triazole Stable Triazole Linkage DBCO->Triazole + Azide Azide-R Azide->Triazole

Caption: The Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) reaction.

Experimental Workflow: Protein Crosslinking

Experimental_Workflow A Prepare Azide-Modified Protein A D Mix Proteins A and B in Reaction Buffer A->D B Prepare Azide-Modified Protein B B->D C Dissolve this compound in DMSO E Add this compound to Protein Mixture C->E D->E F Incubate at RT (4-12h) or 4°C (overnight) E->F G Monitor Reaction (e.g., SDS-PAGE) F->G H Purify Crosslinked Product (e.g., SEC) G->H I Characterize Final Product H->I

Caption: A typical experimental workflow for crosslinking two proteins.

Logical Relationship: Bifunctional Crosslinking

Bifunctional_Crosslinking cluster_reactants Components cluster_product Crosslinked Product Molecule1 Azide Molecule 1 Crosslinker DBCO PEG13 Linker DBCO Molecule1:f0->Crosslinker:f0 SPAAC Product Molecule 1 Triazole PEG13 Linker Triazole Molecule 2 Molecule2 Azide Molecule 2 Molecule2:f0->Crosslinker:f2 SPAAC

Caption: The logical relationship of this compound as a crosslinker.

References

A Technical Guide to DBCO-PEG13-DBCO: Properties, Solubility, and Applications in Bioconjugation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, solubility, and applications of DBCO-PEG13-DBCO, a homobifunctional linker widely utilized in the field of bioconjugation and drug development. This document is intended to serve as a valuable resource for researchers and scientists engaged in the development of antibody-drug conjugates (ADCs), proteolysis-targeting chimeras (PROTACs), and other targeted therapeutic and diagnostic agents.

Core Chemical Properties

This compound is a chemical linker featuring two dibenzocyclooctyne (DBCO) groups at either end of a 13-unit polyethylene glycol (PEG) spacer. The DBCO moieties enable copper-free click chemistry, a bioorthogonal reaction that allows for the efficient and specific conjugation to azide-containing molecules. The hydrophilic PEG chain enhances the solubility of the molecule and reduces steric hindrance.

PropertyValueSource
Molecular Formula C66H86N4O17[1]
Molecular Weight 1207.4 g/mol [1]
Appearance Off-white solid or viscous liquid (depending on molecular weight)[2]
Purity Typically ≥95%[1]
Storage Store at -20°C for long-term stability.[1]

Solubility

The polyethylene glycol (PEG) spacer in this compound significantly enhances its solubility in aqueous and organic solvents. While specific quantitative data can vary based on the specific isomer and purity, the following table summarizes the general solubility of DBCO-PEG compounds.

SolventSolubilitySource
WaterSoluble
Dimethyl Sulfoxide (DMSO)Soluble
Dimethylformamide (DMF)Soluble
Dichloromethane (DCM)Soluble

Experimental Protocols

This compound is a homobifunctional linker, meaning it can be used to conjugate two different azide-containing molecules in a sequential manner. Below is a general protocol for a two-step bioconjugation reaction.

Materials
  • This compound

  • Azide-containing molecule 1 (e.g., a targeting antibody modified with an azide)

  • Azide-containing molecule 2 (e.g., a therapeutic payload with an azide handle)

  • Anhydrous, amine-free solvent (e.g., DMSO or DMF)

  • Reaction buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.4)

  • Size-exclusion chromatography (SEC) system for purification

Protocol: Two-Step Conjugation

Step 1: Reaction of this compound with Azide-Molecule 1

  • Dissolve this compound: Prepare a stock solution of this compound in anhydrous DMSO or DMF. The concentration will depend on the scale of your reaction.

  • Prepare Azide-Molecule 1: Ensure your first azide-containing molecule is in a compatible reaction buffer (e.g., PBS, pH 7.4). Amine-containing buffers like Tris should be avoided as they can react with some DBCO reagents.

  • First Conjugation: Add a slight molar excess (e.g., 1.1 to 1.5 equivalents) of the dissolved this compound to the solution of Azide-Molecule 1. The final concentration of the organic solvent (DMSO or DMF) should be kept low (typically <10% v/v) to avoid denaturation of proteins.

  • Incubation: Incubate the reaction mixture at room temperature for 4-12 hours or overnight at 4°C with gentle agitation. The reaction can be monitored by analytical techniques such as HPLC or mass spectrometry.

  • Purification: Remove the unreacted this compound and any homodimer of Azide-Molecule 1 using size-exclusion chromatography (SEC). The desired product is the singly-conjugated DBCO-PEG13-Molecule 1.

Step 2: Reaction of the Conjugate with Azide-Molecule 2

  • Prepare the Conjugate: Pool the fractions from the SEC purification containing the DBCO-PEG13-Molecule 1 conjugate and concentrate if necessary.

  • Prepare Azide-Molecule 2: Dissolve the second azide-containing molecule in a compatible buffer.

  • Second Conjugation: Add a molar excess (e.g., 2 to 5 equivalents) of Azide-Molecule 2 to the solution of the purified DBCO-PEG13-Molecule 1 conjugate.

  • Incubation: Incubate the reaction mixture at room temperature for 4-12 hours or overnight at 4°C with gentle agitation.

  • Final Purification: Purify the final bifunctional conjugate (Molecule 1-PEG13-Molecule 2) from unreacted Azide-Molecule 2 and other byproducts using an appropriate chromatography method (e.g., SEC or affinity chromatography).

Visualizing the Role of this compound in Targeted Drug Delivery

This compound does not have an intrinsic signaling role. Instead, it serves as a crucial linker to connect a targeting moiety to a therapeutic payload, enabling targeted drug delivery. The following diagrams illustrate this concept.

G cluster_0 Systemic Circulation TargetingMoiety Targeting Moiety (e.g., Antibody) Linker This compound TargetingMoiety->Linker Conjugation ADC Antibody-Drug Conjugate (ADC) Payload Therapeutic Payload (e.g., Drug) Linker->Payload Conjugation G cluster_1 Targeted Drug Delivery Workflow ADC ADC in Circulation Receptor Cell Surface Receptor ADC->Receptor 1. Binding TumorCell Target Cell (e.g., Cancer Cell) Internalization Internalization (Endocytosis) Receptor->Internalization 2. Receptor-Mediated Lysosome Lysosome Internalization->Lysosome 3. Trafficking PayloadRelease Payload Release Lysosome->PayloadRelease 4. Linker Cleavage CellDeath Cell Death PayloadRelease->CellDeath 5. Therapeutic Effect

References

An In-Depth Technical Guide to the Applications of Dbco-peg13-dbco in Biomedical Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the rapidly evolving landscape of biomedical research, the need for precise and efficient molecular tools is paramount. Among these, bioorthogonal chemistry has emerged as a powerful strategy for the selective modification of biomolecules in complex biological systems. At the heart of this field lies the strain-promoted alkyne-azide cycloaddition (SPAAC), a copper-free click chemistry reaction that has revolutionized bioconjugation. The Dbco-peg13-dbco linker, a homobifunctional crosslinker featuring two dibenzocyclooctyne (DBCO) groups separated by a 13-unit polyethylene glycol (PEG) spacer, has garnered significant attention for its utility in a wide array of biomedical applications.

This technical guide provides a comprehensive overview of this compound, detailing its core properties, key applications, and the experimental protocols that underpin its use. From enhancing the aqueous solubility and biocompatibility of conjugates to enabling the construction of sophisticated drug delivery systems and hydrogels, this compound offers a versatile platform for innovation. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals seeking to leverage the power of this advanced chemical tool.

Core Properties of this compound

The unique characteristics of this compound stem from the synergistic combination of its reactive DBCO moieties and the hydrophilic PEG spacer.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Weight ~1207.4 g/mol [1]
Purity Typically >95%[1]
Solubility Soluble in a wide range of organic solvents (e.g., DMSO, DMF, DCM) and has enhanced water solubility due to the PEG spacer.[2]
Storage Conditions Recommended to be stored at -20°C in a dry, dark environment to prevent degradation.[1][2]
Reactivity The DBCO groups react specifically and efficiently with azide-functionalized molecules via SPAAC without the need for a copper catalyst.

The extended PEG13 spacer not only improves the water solubility of the molecule and its conjugates but also provides a flexible and long linker arm that can mitigate steric hindrance, allowing for efficient reactions with bulky biomolecules.

Key Applications in Biomedical Research

The versatility of the this compound linker has led to its adoption in several key areas of biomedical research.

Bioconjugation and Crosslinking

The primary application of this compound is the covalent crosslinking of azide-modified biomolecules. This can include the formation of protein-protein conjugates, the intramolecular cyclization of peptides and proteins, and the creation of complex biomolecular assemblies. The homobifunctional nature of the linker allows for the straightforward dimerization or oligomerization of target molecules.

Bioconjugation_Workflow cluster_azide_modification Azide Modification Azide_Molecule_1 Azide-modified Molecule A Reaction SPAAC Reaction (Copper-Free) Azide_Molecule_1->Reaction Azide_Molecule_2 Azide-modified Molecule B Azide_Molecule_2->Reaction Dbco_Linker This compound Dbco_Linker->Reaction Conjugate Crosslinked Conjugate (A-peg13-B) Reaction->Conjugate

Workflow for crosslinking two azide-modified molecules with this compound.

Drug Delivery Systems

Drug_Delivery_System cluster_components Components Targeting_Ligand Azide-Targeting Ligand (e.g., Antibody) Conjugation SPAAC Conjugation Targeting_Ligand->Conjugation Drug Azide-Drug Payload Drug->Conjugation Dbco_Linker This compound Dbco_Linker->Conjugation ADC Antibody-Drug Conjugate Conjugation->ADC

Formation of an Antibody-Drug Conjugate (ADC) using a Dbco-peg linker.

Hydrogel Formation and Tissue Engineering

The ability of this compound to crosslink azide-functionalized polymers is utilized in the formation of biocompatible hydrogels. These hydrogels can be used for 3D cell culture, tissue engineering scaffolds, and as matrices for the controlled release of therapeutics. The mechanical properties of the hydrogel, such as stiffness and elasticity, can be tuned by varying the concentration of the crosslinker and the polymer. While specific quantitative data for hydrogels formed with this compound is limited in the provided search results, studies with similar multi-arm PEG-DBCO and PEG-azide systems demonstrate the ability to control hydrogel properties. For instance, gelation times are typically rapid, often under 10 minutes, and the mechanical properties can be modulated by the crosslinking density.

Table 2: Representative Mechanical Properties of PEG-DBCO/PEG-Azide Hydrogels

ParameterConditionValueSource
Gelation Time 5% 8-arm PEG-DBCO with 4-arm PEG-Azide< 10 minutes
Young's Modulus Soft Hydrogel~1 kPa
Young's Modulus Stiff Hydrogel~10 kPa
Mesh Size 10 mM DBCO concentration~19 nm

It is important to note that these values are illustrative and the specific properties of a hydrogel formed with this compound will depend on the specific azide-functionalized polymer and the reaction conditions.

Hydrogel_Formation Polymer Azide-Functionalized Polymer Chains Mixing Mixing of Components Polymer->Mixing Dbco_Linker This compound Dbco_Linker->Mixing Hydrogel Crosslinked Hydrogel Network Mixing->Hydrogel

Schematic of hydrogel formation using this compound as a crosslinker.

Experimental Protocols

The following sections provide generalized protocols for key applications of this compound. Researchers should optimize these protocols for their specific biomolecules and experimental conditions.

Protocol 1: General Procedure for Crosslinking Azide-Modified Proteins

Materials:

  • Azide-modified proteins (Protein A and Protein B)

  • This compound

  • Reaction Buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.4)

  • Anhydrous DMSO or DMF

  • Size-exclusion chromatography (SEC) column for purification

Procedure:

  • Preparation of Reagents:

    • Dissolve the azide-modified proteins in the reaction buffer to a final concentration of 1-10 mg/mL.

    • Prepare a stock solution of this compound (e.g., 10 mM) in anhydrous DMSO or DMF.

  • Reaction Setup:

    • In a microcentrifuge tube, combine equimolar amounts of Protein A-azide and Protein B-azide.

    • Add the this compound stock solution to the protein mixture. A typical starting point is a 0.5 molar equivalent of the linker relative to the total protein concentration to favor heterodimer formation. The molar excess can be adjusted to control the degree of crosslinking.

  • Incubation:

    • Incubate the reaction mixture at room temperature for 2-4 hours or at 4°C overnight with gentle mixing. Reaction times may need to be optimized.

  • Purification:

    • Purify the crosslinked product from unreacted components using an appropriate SEC column.

  • Analysis:

    • Analyze the purified product by SDS-PAGE to confirm the formation of the crosslinked conjugate, which will have a higher molecular weight than the individual proteins. Further characterization can be performed using mass spectrometry.

Protocol 2: Formation of a PEG-Based Hydrogel

Materials:

  • Azide-functionalized multi-arm PEG (e.g., 4-arm PEG-Azide)

  • This compound

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Anhydrous DMSO or DMF

Procedure:

  • Preparation of Precursor Solutions:

    • Prepare a stock solution of the azide-functionalized PEG in PBS at the desired concentration (e.g., 10% w/v).

    • Prepare a stock solution of this compound in anhydrous DMSO or DMF.

  • Hydrogel Formation:

    • In a suitable mold, mix the PEG-azide solution with the this compound solution. The ratio of DBCO to azide groups will determine the crosslinking density and thus the mechanical properties of the hydrogel. A 1:1 molar ratio of DBCO to azide is a common starting point.

    • Mix the components thoroughly but gently to ensure a homogeneous gel.

  • Gelation:

    • Allow the mixture to stand at room temperature or 37°C. Gelation should occur within minutes to an hour, depending on the concentrations and reactivity of the components.

  • Characterization:

    • The mechanical properties of the hydrogel can be characterized using rheometry to measure the storage (G') and loss (G'') moduli.

    • The swelling ratio can be determined by measuring the weight of the hydrogel before and after equilibration in a buffer.

Conclusion

This compound stands out as a highly effective and versatile tool in the biomedical researcher's arsenal. Its well-defined structure, combining the specific reactivity of DBCO with the beneficial properties of a long PEG spacer, enables a wide range of applications from precise bioconjugation to the development of sophisticated drug delivery systems and functional biomaterials. The copper-free nature of the SPAAC reaction ensures its biocompatibility, making it suitable for applications in living systems. As research continues to push the boundaries of what is possible in medicine and biology, the utility of advanced linkers like this compound is certain to expand, paving the way for new diagnostic and therapeutic strategies. This guide provides a solid foundation for understanding and utilizing this powerful molecule, and it is anticipated that its application will continue to yield exciting advancements in the field.

References

The Ultimate Guide to DBCO-PEG13-DBCO for Advanced Bioconjugation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the evolving landscape of bioconjugation, the demand for precise, stable, and biocompatible linking technologies is paramount. Among the leading innovations, copper-free click chemistry, specifically the strain-promoted alkyne-azide cycloaddition (SPAAC), has emerged as a powerful tool. At the heart of many such applications lies the DBCO-PEG13-DBCO linker, a homobifunctional reagent that offers a unique combination of reactivity, flexibility, and hydrophilicity. This in-depth technical guide provides a comprehensive overview of this compound, its properties, detailed experimental protocols, and its applications in cutting-edge research and drug development.

Core Concepts: Understanding this compound

This compound is a chemical linker featuring two dibenzocyclooctyne (DBCO) groups at either end of a 13-unit polyethylene glycol (PEG) chain. This structure provides two key functionalities:

  • DBCO Groups for Copper-Free Click Chemistry: The DBCO moieties are highly reactive towards azide groups via the SPAAC reaction. This bioorthogonal reaction is highly efficient and proceeds readily under physiological conditions without the need for a cytotoxic copper catalyst, making it ideal for use with sensitive biological molecules and in living systems.[1][2] The reaction forms a stable triazole linkage.[2]

  • PEG13 Spacer for Enhanced Properties: The hydrophilic 13-unit PEG spacer confers several advantageous properties to the linker and the resulting bioconjugate. These include increased aqueous solubility, reduced aggregation, and minimized steric hindrance between the conjugated molecules.[3][4] The length of the PEG chain can be critical in optimizing the pharmacokinetic profile and efficacy of biotherapeutics like antibody-drug conjugates (ADCs) and PROTACs (Proteolysis Targeting Chimeras).

Physicochemical and Quantitative Data

A summary of the key quantitative data for this compound and related compounds is presented in the table below for easy comparison.

PropertyThis compoundDBCO-PEG4-DBCODBCO-PEG5-DBCO
Molecular Formula C₆₆H₈₆N₄O₁₇C₄₈H₅₀N₄O₈C₅₀H₅₄N₄O₉
Molecular Weight 1207.4 g/mol 811 g/mol 887.0 g/mol
Purity ≥98% (HPLC)≥98% (HPLC)Not Specified
Storage Conditions -20°C, dark, dry-20°C, dark, dryNot Specified
Spacer Arm Length ~58.1 Å~25.9 Å~29.5 Å

Experimental Protocols

The following section provides detailed methodologies for key experiments involving this compound.

Sequential Bioconjugation with Homobifunctional this compound

This protocol outlines the process of linking two different azide-containing molecules (Molecule A-azide and Molecule B-azide) in a stepwise manner using this compound.

Materials:

  • This compound

  • Molecule A-azide

  • Molecule B-azide

  • Anhydrous, amine-free solvent (e.g., DMSO, DMF)

  • Reaction Buffer: Phosphate Buffered Saline (PBS), pH 7.4, or other non-amine, non-azide containing buffer.

  • Purification system (e.g., size-exclusion chromatography (SEC), HPLC)

Procedure:

  • Reaction of this compound with Molecule A-azide:

    • Dissolve this compound and Molecule A-azide in a minimal amount of anhydrous DMSO.

    • Add the dissolved reagents to the Reaction Buffer. To favor the formation of a mono-conjugated intermediate, use a molar excess of this compound (e.g., 5-10 fold excess).

    • Incubate the reaction mixture for 4-12 hours at room temperature or overnight at 4°C with gentle mixing. The reaction progress can be monitored by analyzing aliquots via HPLC or LC-MS.

    • Upon completion, purify the mono-conjugated DBCO-PEG13-Molecule A intermediate to remove unreacted this compound and Molecule A-azide. SEC is often a suitable method for this separation.

  • Reaction of the Intermediate with Molecule B-azide:

    • Pool the fractions containing the purified mono-conjugated intermediate.

    • Add Molecule B-azide to the solution of the intermediate. A slight molar excess of Molecule B-azide (e.g., 1.5-3 fold) can be used to drive the reaction to completion.

    • Incubate the reaction mixture for 4-12 hours at room temperature or overnight at 4°C.

    • Monitor the formation of the final conjugate (Molecule A-PEG13-Molecule B) by HPLC or LC-MS.

  • Purification of the Final Conjugate:

    • Purify the final bioconjugate using an appropriate chromatography method (e.g., SEC, affinity chromatography) to remove any unreacted intermediate and excess Molecule B-azide.

    • Characterize the final product by methods such as SDS-PAGE, mass spectrometry, and functional assays.

General Protocol for Labeling an Azide-Modified Antibody with a DBCO-functionalized Molecule

This protocol provides a general workflow for the common application of labeling an azide-modified antibody.

Materials:

  • Azide-modified antibody

  • DBCO-functionalized molecule (e.g., a small molecule drug, a fluorescent dye)

  • Reaction Buffer: PBS, pH 7.4

  • Purification supplies (e.g., desalting columns, SEC columns)

Procedure:

  • Antibody Preparation:

    • Ensure the azide-modified antibody is in an appropriate buffer (e.g., PBS, pH 7.4) and at a suitable concentration (typically 1-10 mg/mL).

  • Conjugation Reaction:

    • Add the DBCO-functionalized molecule to the antibody solution. A 2-4 fold molar excess of the DBCO-molecule is often recommended.

    • Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C.

  • Purification:

    • Remove excess, unreacted DBCO-molecule using a desalting column or SEC.

  • Characterization:

    • Analyze the conjugate by SDS-PAGE to confirm the increase in molecular weight.

    • Determine the degree of labeling (DOL) using UV-Vis spectroscopy or mass spectrometry.

Applications and Workflows

This compound is a versatile tool with applications in various areas of research and drug development.

Antibody-Drug Conjugate (ADC) Synthesis

In ADC development, a linker connects a potent cytotoxic drug to a monoclonal antibody that targets a tumor-specific antigen. The length and composition of the linker are critical for the stability and efficacy of the ADC. A homobifunctional linker like this compound can be used to conjugate azide-modified drugs to azide-modified antibodies.

ADC_Synthesis_Workflow cluster_modification Biomolecule Modification cluster_conjugation Sequential Conjugation cluster_purification Purification & Analysis Antibody Antibody Azide_Modification_Ab Azide Modification Antibody->Azide_Modification_Ab Drug Drug Azide_Modification_Drug Azide Modification Drug->Azide_Modification_Drug Azide_Ab Azide-Modified Antibody Azide_Modification_Ab->Azide_Ab Azide_Drug Azide-Modified Drug Azide_Modification_Drug->Azide_Drug Step2 Step 2: Final Conjugation Azide_Ab->Step2 Step1 Step 1: Mono-conjugation Azide_Drug->Step1 DBCO_Linker This compound DBCO_Linker->Step1 Intermediate DBCO-PEG13-Drug Intermediate Step1->Intermediate Intermediate->Step2 ADC Antibody-Drug Conjugate (ADC) Step2->ADC Purification Purification (SEC/HPLC) ADC->Purification Characterization Characterization (SDS-PAGE, MS) Purification->Characterization

Caption: Workflow for ADC synthesis using a homobifunctional DBCO linker.

PROTAC Development

PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its degradation. The linker plays a crucial role in the formation of a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase. The length and flexibility of the PEG13 chain can be advantageous in spanning the distance between the two proteins and optimizing the geometry for ubiquitination.

PROTAC_Mechanism cluster_components PROTAC Components cluster_ternary_complex Ternary Complex Formation cluster_degradation Protein Degradation Pathway Target_Ligand Target Protein Ligand PROTAC PROTAC Target_Ligand->PROTAC E3_Ligand E3 Ligase Ligand E3_Ligand->PROTAC Linker This compound Linker->PROTAC Ternary_Complex Ternary Complex PROTAC->Ternary_Complex Target_Protein Target Protein Target_Protein->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Polyubiquitination Ternary_Complex->Ubiquitination Proteasome Proteasomal Degradation Ubiquitination->Proteasome Degraded_Protein Degraded Protein Fragments Proteasome->Degraded_Protein

Caption: The role of a PEG linker in PROTAC-mediated protein degradation.

Cell Surface Engineering and Crosslinking

This compound can be used to crosslink azide-modified components on the surface of cells. For example, it can be used to cluster receptors to study signaling pathways or to link two different cell types.

Cell_Surface_Crosslinking cluster_cell_modification Cell Modification cluster_crosslinking Crosslinking cluster_analysis Analysis Cell_A Cell A Azide_Labeling_A Label with Azide-Molecule A Cell_A->Azide_Labeling_A Cell_B Cell B Azide_Labeling_B Label with Azide-Molecule B Cell_B->Azide_Labeling_B Azide_Cell_A Azide-Labeled Cell A Azide_Labeling_A->Azide_Cell_A Azide_Cell_B Azide-Labeled Cell B Azide_Labeling_B->Azide_Cell_B Crosslinking_Step Incubate Cells with Linker Azide_Cell_A->Crosslinking_Step Azide_Cell_B->Crosslinking_Step DBCO_Linker This compound DBCO_Linker->Crosslinking_Step Crosslinked_Cells Crosslinked Cell Complex Crosslinking_Step->Crosslinked_Cells Microscopy Microscopy Analysis Crosslinked_Cells->Microscopy Flow_Cytometry Flow Cytometry Crosslinked_Cells->Flow_Cytometry

Caption: Experimental workflow for crosslinking two cell populations.

Conclusion

This compound is a powerful and versatile tool for bioconjugation, offering the benefits of copper-free click chemistry combined with the advantageous properties of a long-chain PEG spacer. Its ability to link two azide-containing molecules with high efficiency and under biocompatible conditions makes it an invaluable reagent for the development of advanced therapeutics such as ADCs and PROTACs, as well as for fundamental research in areas like cell biology and proteomics. The detailed protocols and workflows provided in this guide serve as a starting point for researchers to harness the full potential of this advanced linker technology.

References

An In-depth Technical Guide on the Role of the PEG13 Spacer in Dbco Linkers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

In the landscape of advanced bioconjugation, particularly in the development of Antibody-Drug Conjugates (ADCs) and other targeted therapeutics, the linker connecting the targeting moiety to the payload is of paramount importance. Dibenzocyclooctyne (Dbco) linkers, utilized in copper-free click chemistry, offer stable and efficient conjugation. The incorporation of a discrete Polyethylene Glycol (PEG) spacer, specifically a 13-unit chain (PEG13), within the Dbco linker architecture plays a multifaceted role in optimizing the final conjugate's properties. This guide delves into the critical functions of the PEG13 spacer, including its impact on solubility, stability, pharmacokinetics, and steric hindrance, supported by quantitative data, detailed experimental protocols, and workflow visualizations.

Introduction to Dbco Linkers and PEG Spacers

Dbco linkers are integral to strain-promoted alkyne-azide cycloaddition (SPAAC), a bioorthogonal reaction that allows for the efficient covalent bonding of two molecules in complex biological environments without the need for a cytotoxic copper catalyst.[1][2] This makes Dbco-based linkers ideal for creating complex biomolecules like ADCs.

A spacer is incorporated within the linker to separate the conjugated molecules. Polyethylene glycol (PEG) is a hydrophilic and flexible polymer frequently used for this purpose.[3][4] A discrete PEG linker, such as PEG13, has a defined and uniform length of 13 ethylene glycol units, ensuring the production of homogenous conjugates, which is a critical requirement for therapeutic applications.[5]

The Core Functions of the PEG13 Spacer

The inclusion of a PEG13 spacer in a Dbco linker imparts several beneficial physicochemical and pharmacological properties to the bioconjugate.

Enhanced Solubility and Reduced Aggregation

Many potent cytotoxic payloads used in ADCs are hydrophobic, which can lead to aggregation of the final conjugate, especially at high drug-to-antibody ratios (DAR). This aggregation can negatively impact manufacturing, stability, and can lead to rapid clearance from circulation. The hydrophilic PEG13 spacer acts as a solubilizing agent by creating a hydration layer around the hydrophobic drug, effectively preventing aggregation and improving the overall solubility and stability of the ADC.

Optimized Pharmacokinetics and Biodistribution

PEGylation, the addition of PEG chains, is a well-established strategy to improve the pharmacokinetic (PK) profile of therapeutic proteins. The PEG13 spacer increases the hydrodynamic radius of the bioconjugate, which reduces renal clearance and leads to a longer circulation half-life. This extended in vivo residence time can enhance the exposure of the therapeutic at the target site, potentially improving the therapeutic index. Studies have shown a direct correlation between PEG spacer length and a slower clearance rate, with an optimal range often observed.

Reduced Immunogenicity and Improved Stability

The flexible and hydrophilic nature of the PEG13 spacer can shield immunogenic epitopes on the protein or payload from the host's immune system, thereby reducing the risk of an anti-drug antibody (ADA) response. While PEG itself can sometimes be immunogenic, it generally serves to decrease the overall immunogenicity of the conjugate. Furthermore, the hydration layer provided by the PEG chain can protect the bioconjugate from enzymatic degradation, enhancing its stability in biological fluids.

Optimal Spacing and Reduced Steric Hindrance

The defined length of the PEG13 spacer provides crucial spatial separation between the antibody and the payload. This separation is vital for several reasons:

  • It prevents the payload from sterically hindering the antibody's binding site, ensuring that the targeting function remains intact.

  • It ensures the payload is accessible to its intracellular target once the ADC is internalized.

  • In crowded molecular environments, a linker of optimal length is necessary to overcome steric hindrance and allow for efficient conjugation. An intermediate length like PEG13 is often ideal, as very long chains can sometimes wrap around and block reactive sites.

Quantitative Data on the Impact of PEG Spacer Length

The length of the PEG spacer is a critical parameter that must be optimized for each specific bioconjugate. The following tables summarize representative data from the literature, illustrating the trends observed with varying PEG spacer lengths. While data for PEG13 is not always explicitly isolated, its properties can be inferred from the trends observed with similar PEG chain lengths (e.g., PEG8, PEG12, PEG24).

Table 1: Effect of PEG Spacer Length on ADC Pharmacokinetics

ADC Construct PEG Spacer Length Plasma Half-life (hours) Area Under the Curve (AUC) Clearance Rate Reference
anti-Trop2-MMAE PEG4 120 Lower Faster
anti-Trop2-MMAE PEG8 150 Higher Slower
anti-Trop2-MMAE PEG12 ~160 Higher Slower

| anti-Trop2-MMAE | PEG24 | ~165 | Slightly Higher than PEG12 | Slower | |

Observation: Increasing PEG linker length generally leads to a longer plasma half-life and increased drug exposure. The effect tends to plateau around PEG8-PEG12, suggesting that a PEG13 spacer would fall within this optimal range for improving pharmacokinetics.

Table 2: Effect of PEG Spacer Length on In Vitro Cytotoxicity

ADC Construct PEG Spacer Length IC50 (ng/mL) Cell Line Reference
anti-Trop2-MMAE PEG4 1.5 BxPC3
anti-Trop2-MMAE PEG8 2.0 BxPC3
anti-Trop2-MMAE PEG12 2.5 BxPC3

| anti-Trop2-MMAE | PEG24 | 3.0 | BxPC3 | |

Observation: A potential trade-off exists where longer PEG chains may slightly decrease in vitro potency, possibly due to steric hindrance affecting internalization or payload release. This highlights the need to balance PK benefits with potency.

Key Experimental Protocols

Detailed methodologies are crucial for the successful synthesis and characterization of bioconjugates utilizing Dbco-PEG13 linkers.

Protocol: Antibody Labeling with Dbco-PEG13-NHS Ester

This protocol describes the conjugation of an amine-reactive Dbco-PEG13 linker to primary amines (e.g., lysine residues) on an antibody.

Materials:

  • Antibody in an amine-free buffer (e.g., PBS, pH 7.4-8.0)

  • Dbco-PEG13-NHS Ester

  • Anhydrous DMSO or DMF

  • Quenching buffer (e.g., 1M Tris-HCl, pH 8.0)

  • Desalting column (e.g., Zeba™ Spin Desalting Columns)

Procedure:

  • Reagent Preparation: Allow the vial of Dbco-PEG13-NHS Ester to equilibrate to room temperature before opening to prevent moisture condensation. Immediately before use, prepare a 10 mM stock solution in anhydrous DMSO or DMF.

  • Antibody Preparation: Ensure the antibody is at a suitable concentration (e.g., 2-10 mg/mL) in a buffer free of primary amines.

  • Conjugation Reaction: Add a 5- to 20-fold molar excess of the dissolved Dbco-PEG13-NHS Ester to the antibody solution. The optimal ratio should be determined empirically.

  • Incubation: Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching: Quench the reaction by adding the quenching buffer to a final concentration of 50-100 mM to consume any unreacted NHS ester. Incubate for 15-30 minutes at room temperature.

  • Purification: Remove the excess, unreacted Dbco-PEG13-NHS Ester using a desalting column equilibrated with the desired buffer for the next step (e.g., PBS, pH 7.4).

Protocol: Copper-Free Click Chemistry Conjugation

This protocol outlines the reaction between the Dbco-labeled antibody and an azide-containing payload.

Materials:

  • Purified Dbco-labeled antibody

  • Azide-containing payload

  • Reaction Buffer (e.g., PBS, pH 7.4)

Procedure:

  • Payload Preparation: Dissolve the azide-containing payload in a compatible solvent (e.g., DMSO) at a known concentration.

  • Click Reaction: Add a 1.5- to 5-fold molar excess of the azide-payload to the purified Dbco-labeled antibody.

  • Incubation: Incubate the reaction mixture for 4-24 hours at room temperature or 37°C. Reaction times can vary depending on the specific reactants.

  • Purification: Purify the final antibody-drug conjugate using a suitable method such as size-exclusion chromatography (SEC) or affinity chromatography to remove excess payload and other impurities.

Protocol: Characterization by SEC-HPLC

Size-Exclusion High-Performance Liquid Chromatography (SEC-HPLC) is used to determine the purity and aggregation level of the final ADC.

Materials:

  • Purified ADC sample

  • HPLC system with a UV detector

  • Size-exclusion column suitable for proteins (e.g., Tosoh TSKgel G3000SWxl)

  • Mobile Phase (e.g., 100 mM Sodium Phosphate, 150 mM NaCl, pH 6.8)

Procedure:

  • System Equilibration: Equilibrate the SEC column with the mobile phase at a constant flow rate (e.g., 0.5-1.0 mL/min) until a stable baseline is achieved.

  • Sample Injection: Inject a known amount of the ADC sample (e.g., 20-50 µg).

  • Data Acquisition: Monitor the elution profile at 280 nm. The main peak corresponds to the monomeric ADC. Earlier eluting peaks indicate aggregates, while later eluting peaks represent fragments or unconjugated payload.

  • Analysis: Integrate the peak areas to calculate the percentage of monomer, aggregates, and other species, providing a quantitative measure of the ADC's purity and stability.

Visualizations of Workflows and Concepts

Diagrams generated using Graphviz provide a clear visual representation of key processes and relationships.

ADC_Synthesis_Workflow cluster_step1 Step 1: Antibody Activation cluster_step2 Step 2: Purification cluster_step3 Step 3: Click Conjugation cluster_step4 Step 4: Final Purification & Analysis A Antibody (Ab) C Activated Ab-Dbco-PEG13 A->C  Lysine Conjugation (PBS, pH 7.4-8.0) B Dbco-PEG13-NHS Ester B->C D Desalting Column (SEC) C->D Remove Excess Linker E Purified Ab-Dbco-PEG13 D->E Remove Excess Linker G Final ADC (Ab-PEG13-Payload) E->G  Copper-Free Click (SPAAC) F Azide-Payload F->G H SEC-HPLC G->H Remove Excess Payload & Characterize I Purified & Characterized ADC H->I Remove Excess Payload & Characterize

Caption: Workflow for ADC synthesis using a Dbco-PEG13 linker.

PEG_Benefits cluster_physicochemical Physicochemical Properties cluster_pharmacological Pharmacological Properties center_node Dbco-PEG13 Spacer solubility ↑ Increased Solubility center_node->solubility Hydrophilic Nature aggregation ↓ Reduced Aggregation center_node->aggregation stability ↑ Enhanced Stability center_node->stability Enzymatic Shielding pk ↑ Longer Half-Life (PK) center_node->pk ↑ Hydrodynamic Radius immunogenicity ↓ Reduced Immunogenicity center_node->immunogenicity Epitope Masking steric Optimal Spacing (↓ Steric Hindrance) center_node->steric Defined Length

Caption: Core advantages conferred by the PEG13 spacer in bioconjugates.

Conclusion

The discrete PEG13 spacer is a critical component in the design of modern Dbco linkers for advanced biotherapeutics. Its incorporation provides a powerful means to overcome challenges associated with hydrophobic payloads and to fine-tune the pharmacological properties of the final conjugate. By enhancing solubility, improving stability, extending circulation half-life, and providing optimal spatial separation, the PEG13 spacer significantly contributes to the development of safer and more effective targeted therapies. The rational selection of spacer length, informed by empirical data, is paramount to achieving the desired therapeutic profile for next-generation bioconjugates.

References

An In-depth Technical Guide to the Stability and Storage of Dbco-peg13-dbco

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the stability and recommended storage conditions for the homobifunctional linker, Dbco-peg13-dbco. As a key reagent in copper-free click chemistry, understanding its stability is critical for ensuring reproducible and effective bioconjugation, drug delivery system development, and other advanced applications. This document synthesizes available data on the stability of the core dibenzocyclooctyne (DBCO) group and the polyethylene glycol (PEG) spacer to provide a thorough understanding of the handling and storage requirements for this compound.

Core Concepts in this compound Stability

The stability of this compound is primarily influenced by its two key functional components: the DBCO groups and the PEG13 linker. The DBCO group, a strained alkyne, is the reactive moiety for copper-free click chemistry. While it is designed for high reactivity with azides, this inherent strain can also make it susceptible to degradation under certain conditions. The PEG linker enhances solubility and provides spacing, but it can also be subject to oxidative degradation.

Recommended Storage Conditions

To ensure the long-term integrity and reactivity of this compound, the following storage conditions are recommended based on data from suppliers of similar DBCO-PEG compounds.

ParameterRecommendationShort-term (days to weeks)Long-term (months to years)
Temperature Store at -20°C.[1][2][3][4]0-4°C[5]-20°C
Light Exposure Protect from light.DarkDark
Atmosphere Store in a dry environment under an inert atmosphere (e.g., argon or nitrogen).DryDry, Inert Gas
Form Store as a solid (lyophilized powder).SolidSolid
Shipping Typically shipped at ambient temperature, indicating short-term stability.--
Shelf Life If stored properly, a shelf life of over 2 years can be expected for related compounds.-> 2 years

Stability Profile of the DBCO Moiety

The dibenzocyclooctyne (DBCO) group is a cornerstone of copper-free click chemistry due to its high reactivity with azides. However, this reactivity is a double-edged sword, as the strained ring system is susceptible to degradation under specific conditions.

Quantitative Stability Data
ConditionObserved Stability
Storage of DBCO-conjugated IgG A loss of 3-5% reactivity towards azides was observed over 4 weeks when stored at 4°C or -20°C.
Aqueous Buffer DBCO is generally stable in aqueous buffers.
Basic Conditions (Ammonium Hydroxide) DBCO-modified oligonucleotides have been shown to be stable during deprotection with ammonium hydroxide for 2 hours at 65°C or overnight at room temperature.
Basic Conditions (AMA) Slight degradation of the cyclooctyne was observed after treatment with AMA (ammonium hydroxide/methylamine) for 2 hours at room temperature.
Strong Acids (e.g., TFA) The DBCO group is known to be unstable under strong acidic conditions, such as during peptide cleavage from a resin using trifluoroacetic acid (TFA), where it can undergo rearrangement. This degradation can be prevented by complexing the DBCO group with copper(I).
Reducing Agents (TCEP) Tris(2-carboxyethyl)phosphine (TCEP) is incompatible with the DBCO group.
Thiols (Glutathione) In the presence of glutathione, the DBCO group has a reported half-life of approximately 71 minutes.
Cellular Environment (Macrophage-like cells) 36% degradation of DBCO was observed after 24 hours in RAW 264.7 macrophage-like cells.
Incompatible Reagents and Conditions

To prevent the degradation of the DBCO moieties in this compound, avoid the following:

  • Strong Acids: Can cause rearrangement of the strained alkyne.

  • Reducing Agents: Reagents like TCEP can reduce the alkyne.

  • Thiols: Buffers containing thiols should be avoided for long-term storage.

  • Azides: Buffers containing sodium azide or other azide sources should not be used for storage as they will react with the DBCO group.

Stability of the PEG Linker

The polyethylene glycol (PEG) linker in this compound enhances its aqueous solubility and provides a flexible spacer arm. While generally stable, PEG can be susceptible to oxidative degradation over extended periods, especially in the presence of transition metals and oxygen. For most applications, this is not a significant concern under proper storage conditions.

Experimental Protocols

The following are detailed methodologies for key experiments to assess the stability of this compound.

Protocol 1: Assessment of Hydrolytic Stability by HPLC

This protocol outlines a method to determine the stability of this compound in aqueous solutions at different pH values.

Objective: To quantify the rate of degradation of this compound at various pH levels over time.

Materials:

  • This compound

  • HPLC-grade water

  • Phosphate buffer (pH 5.0, 7.4)

  • Borate buffer (pH 9.0)

  • Acetonitrile (ACN), HPLC grade

  • Trifluoroacetic acid (TFA) or formic acid (for mobile phase)

  • HPLC system with a UV detector and a C18 reversed-phase column

Procedure:

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of this compound in ACN.

  • Sample Preparation:

    • For each pH condition, dilute the stock solution with the respective buffer (pH 5.0, 7.4, and 9.0) to a final concentration of 0.1 mg/mL.

    • Prepare a control sample by diluting the stock solution with ACN to the same final concentration.

  • Incubation: Incubate all samples at a controlled temperature (e.g., 25°C or 37°C) and protect from light.

  • Time-Point Analysis:

    • At designated time points (e.g., 0, 1, 4, 8, 24, 48, and 72 hours), withdraw an aliquot from each sample.

    • Immediately quench any potential degradation by mixing the aliquot with an equal volume of ACN.

    • Analyze the samples by RP-HPLC.

  • HPLC Analysis:

    • Mobile Phase A: 0.1% TFA in water

    • Mobile Phase B: 0.1% TFA in ACN

    • Gradient: A suitable gradient to resolve the parent this compound peak from any degradation products (e.g., 5-95% B over 20 minutes).

    • Detection: Monitor the absorbance at a wavelength corresponding to the DBCO chromophore (around 309 nm).

  • Data Analysis:

    • Integrate the peak area of the intact this compound at each time point.

    • Plot the percentage of remaining this compound against time for each pH condition to determine the degradation kinetics.

Protocol 2: Thermal Stability Assessment

Objective: To evaluate the effect of elevated temperatures on the stability of solid this compound.

Materials:

  • This compound (solid)

  • Vials

  • Oven or heating block

  • HPLC system (as described in Protocol 1)

Procedure:

  • Sample Preparation: Aliquot equal amounts of solid this compound into several vials.

  • Incubation: Place the vials in ovens set at different temperatures (e.g., 4°C, 25°C, 40°C, and 60°C).

  • Time-Point Analysis: At specified time intervals (e.g., 1, 7, 14, and 30 days), remove one vial from each temperature.

  • Sample Analysis:

    • Dissolve the solid in ACN to a known concentration (e.g., 0.1 mg/mL).

    • Analyze the sample by RP-HPLC as described in Protocol 1 to quantify the amount of intact this compound.

  • Data Analysis: Plot the percentage of remaining this compound against time for each temperature to assess thermal stability.

Protocol 3: Photostability Assessment

Objective: To determine the degradation of this compound upon exposure to light.

Materials:

  • This compound

  • Quartz cuvette or UV-transparent vials

  • Controlled light source (e.g., a photostability chamber with a known light intensity)

  • HPLC system (as described in Protocol 1)

Procedure:

  • Sample Preparation: Prepare a solution of this compound in a suitable solvent (e.g., ACN or water) at a known concentration (e.g., 0.1 mg/mL). Prepare a control sample and protect it from light.

  • Light Exposure: Expose the sample to a controlled light source for defined periods.

  • Time-Point Analysis: At various time points, take an aliquot of the exposed sample and the control sample.

  • Sample Analysis: Analyze the samples by RP-HPLC as described in Protocol 1.

  • Data Analysis: Compare the peak area of the light-exposed sample to the control at each time point to determine the extent of photodegradation.

Visualizations

The following diagrams illustrate key workflows and relationships relevant to the stability and handling of this compound.

G General Handling Workflow for this compound cluster_storage Storage cluster_prep Preparation cluster_reaction Reaction storage Store at -20°C Protect from Light Dry, Inert Atmosphere weigh Weigh Solid storage->weigh dissolve Dissolve in Anhydrous Solvent (e.g., DMSO, DMF) weigh->dissolve add_to_reaction Add to Reaction Mixture (Avoid Azides, Thiols, Strong Acids/Bases) dissolve->add_to_reaction G Decision Tree for Assessing DBCO Stability start Is the reaction condition known to degrade DBCO? strong_acid Strong Acid? start->strong_acid Yes unknown Condition Unknown or Borderline? start->unknown No reducing_agent Reducing Agent (e.g., TCEP)? strong_acid->reducing_agent No avoid Avoid Condition or Use Protective Strategy (e.g., Cu(I) for acid) strong_acid->avoid Yes thiol High concentration of Thiols? reducing_agent->thiol No reducing_agent->avoid Yes proceed Proceed with Caution Monitor Reaction Closely thiol->proceed No thiol->avoid Yes unknown->proceed No test_stability Perform Stability Test (e.g., HPLC time course) unknown->test_stability Yes G Experimental Workflow for Hydrolytic Stability cluster_analysis Time-Point Analysis prep_stock Prepare Stock Solution in ACN prep_samples Dilute Stock in Buffers (pH 5, 7.4, 9) prep_stock->prep_samples incubate Incubate at Constant Temperature prep_samples->incubate take_aliquot Take Aliquot at time = 0, 1, 4... hrs incubate->take_aliquot quench Quench with ACN take_aliquot->quench hplc Analyze by RP-HPLC (detect at 309 nm) quench->hplc plot_data Plot % Remaining vs. Time hplc->plot_data

References

Navigating the Safety Profile of DBCO-PEG13-DBCO: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the safety data sheet (SDS) information for Dibenzocyclooctyne-Polyethylene Glycol (13)-Dibenzocyclooctyne (DBCO-PEG13-DBCO). As a critical bifunctional linker in bioconjugation and drug development, understanding its safety and handling profile is paramount for ensuring laboratory safety and experimental integrity. This document synthesizes available data from safety data sheets of closely related compounds, product specifications, and relevant toxicological guidelines to provide a thorough safety profile.

Hazard Identification and Classification

While a specific Safety Data Sheet for this compound is not publicly available, data from analogous structures, such as DBCO-PEG-DBCO and DBCO-PEG13-NHS ester, provide valuable insights into its potential hazards.

Based on the available information for closely related compounds, this compound is generally not classified as a hazardous substance. However, a related compound containing the DBCO-PEG13 moiety is classified under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) as follows:

  • Acute Toxicity, Oral (Category 4), H302: Harmful if swallowed.

  • Acute Aquatic Toxicity (Category 1), H400: Very toxic to aquatic life.

  • Chronic Aquatic Toxicity (Category 1), H410: Very toxic to aquatic life with long-lasting effects.

It is therefore prudent to handle this compound with the assumption of these potential hazards.

Pictograms:

For related compounds, the following pictograms are applicable:

PictogramDescription
alt text
Exclamation Mark
alt text
Environment

Signal Word: Warning

Hazard Statements:

  • H302: Harmful if swallowed.

  • H410: Very toxic to aquatic life with long lasting effects.

Precautionary Statements:

  • P264: Wash skin thoroughly after handling.

  • P270: Do not eat, drink or smoke when using this product.

  • P273: Avoid release to the environment.

  • P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

  • P330: Rinse mouth.

  • P391: Collect spillage.

  • P501: Dispose of contents/container to an approved waste disposal plant.

Physical and Chemical Properties

Quantitative data for the physical and chemical properties of this compound are not extensively published. The following table summarizes available information from various suppliers.

PropertyValueSource
Molecular Formula C₆₆H₈₆N₄O₁₇BroadPharm
Molecular Weight 1207.4 g/mol BroadPharm
Appearance White to off-white solid or viscous liquidInferred from related compounds
Solubility Soluble in water, DMSO, DCM, DMFBroadPharm
Purity >95% - 98%BroadPharm

Toxicological Information

To the best of our knowledge, the chemical, physical, and toxicological properties of this compound have not been thoroughly investigated. The classification of a related compound as "Acute toxicity, Oral (Category 4)" suggests that the LD50 (rat, oral) is between 300 and 2000 mg/kg.

Experimental Protocol: OECD Test Guideline 401 (Acute Oral Toxicity)

The "Acute toxicity, Oral (Category 4)" classification is typically determined following standardized protocols such as the now-rescinded OECD Test Guideline 401.[1][2][3][4][5] This guideline, while replaced by alternative methods that reduce animal use, provides the foundational methodology for such classifications.

Methodology:

  • Test Animals: The test is primarily conducted on rodent species (e.g., rats). A group of at least 5 animals of the same sex is used for each dose level.

  • Administration of Substance: The test substance is administered orally via gavage in graduated doses to several groups of animals, with one dose per group.

  • Observation: Animals are observed for a defined period (typically 14 days) for signs of toxicity and mortality. Observations include changes in skin, fur, eyes, and mucous membranes, as well as respiratory, circulatory, autonomic, and central nervous system effects.

  • Data Collection: The number of mortalities in each group is recorded, and the LD50 (the statistically derived single dose that can be expected to cause death in 50% of the animals) is calculated.

  • Pathology: A gross necropsy is performed on all animals at the end of the observation period to identify any pathological changes.

Handling, Storage, and Disposal

Proper handling and storage are crucial to maintain the integrity of this compound and to ensure the safety of laboratory personnel.

Safe Handling Workflow

The following diagram outlines the recommended workflow for the safe handling of this compound.

Safe_Handling_Workflow Safe Handling Workflow for this compound cluster_receipt Receiving and Storage cluster_preparation Experiment Preparation cluster_handling Handling and Use cluster_disposal Waste Disposal Receipt Receive Shipment Inspect Inspect for Damage Receipt->Inspect Store Store at -20°C Protect from Light Inspect->Store Equilibrate Equilibrate to Room Temp. Store->Equilibrate Weigh Weigh in Fume Hood Equilibrate->Weigh Dissolve Dissolve in Anhydrous Solvent (e.g., DMSO, DMF) Weigh->Dissolve PPE Wear Appropriate PPE: - Lab Coat - Safety Goggles - Gloves Dissolve->PPE Use Perform Experiment in Ventilated Area PPE->Use Avoid_Inhalation Avoid Inhalation of Dust/Vapors Use->Avoid_Inhalation Avoid_Contact Avoid Skin and Eye Contact Use->Avoid_Contact Collect_Waste Collect Waste in Labeled Container Avoid_Contact->Collect_Waste Dispose Dispose as Chemical Waste (Follow Institutional & Local Regulations) Collect_Waste->Dispose

Caption: Logical workflow for the safe handling of this compound.

Storage Conditions
  • Temperature: Store at -20°C for long-term stability.

  • Atmosphere: Store under an inert atmosphere (e.g., Argon or Nitrogen) to prevent degradation.

  • Light: Protect from light.

  • Moisture: Keep in a dry, desiccated environment.

Disposal

Dispose of this compound and its containers in accordance with local, state, and federal regulations. It should be treated as chemical waste. Avoid release into the environment.

First-Aid and Emergency Procedures

In case of exposure, follow these first-aid measures:

  • If Inhaled: Move the person to fresh air. If not breathing, give artificial respiration.

  • In Case of Skin Contact: Wash off with soap and plenty of water.

  • In Case of Eye Contact: Flush eyes with water as a precaution.

  • If Swallowed: Never give anything by mouth to an unconscious person. Rinse mouth with water.

In all cases of exposure, seek medical attention.

Conclusion

References

An In-Depth Technical Guide to Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to a Bioorthogonal Workhorse: The Core Principles of SPAAC

Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) has emerged as a cornerstone of bioorthogonal chemistry, a field dedicated to chemical reactions that can occur in living systems without interfering with native biochemical processes.[1] This powerful ligation technique facilitates the covalent linking of molecules in complex biological environments, revolutionizing fields from chemical biology and drug development to materials science.[1][2] At its heart, SPAAC is a [3+2] cycloaddition between a cyclooctyne and an azide, forming a stable triazole linkage.[1][3]

The reaction is driven by the high ring strain of the cyclooctyne, which significantly lowers the activation energy of the cycloaddition. This intrinsic reactivity allows SPAAC to proceed at physiological temperatures and pH without the need for a cytotoxic copper(I) catalyst, a key advantage over the copper-catalyzed azide-alkyne cycloaddition (CuAAC). The bioorthogonal nature of SPAAC stems from the fact that both the cyclooctyne and azide functional groups are largely absent from and non-reactive with biological molecules such as proteins, nucleic acids, and lipids. This exquisite selectivity ensures that the ligation occurs only between the intended reaction partners, enabling precise molecular labeling and engineering in living cells, tissues, and even whole organisms.

The development of SPAAC was pioneered by Carolyn Bertozzi in 2004, building upon the discovery by Wittig and Krebs in 1961 that cyclooctyne reacts readily with phenyl azide. This metal-free approach addressed the cytotoxicity concerns associated with CuAAC, opening the door for in vivo applications.

Advantages of SPAAC:

  • Biocompatibility: The absence of a copper catalyst makes SPAAC ideal for use in living systems.

  • High Specificity and Bioorthogonality: Azides and cyclooctynes are abiotic functional groups that do not cross-react with biological molecules.

  • Mild Reaction Conditions: SPAAC proceeds efficiently at physiological temperature and pH in aqueous environments.

  • Favorable Kinetics: While generally slower than CuAAC, the reaction rates of modern cyclooctynes are sufficient for many biological applications.

  • Stability of Reactants and Products: Both the cyclooctyne and azide are stable in biological media, and the resulting triazole linkage is highly stable.

The Key Players: A Menagerie of Cyclooctynes

The rate of the SPAAC reaction is critically dependent on the structure of the cyclooctyne. A variety of cyclooctynes have been developed, each with distinct reactivity, stability, and steric properties. The choice of cyclooctyne is therefore a key consideration in experimental design, tailored to the specific application and desired reaction kinetics.

Data Presentation: Comparative Kinetics of Common Cyclooctynes

The reactivity of different cyclooctynes is typically compared using their second-order rate constants (k₂) for the reaction with a standard azide, such as benzyl azide. The table below summarizes these values for several widely used cyclooctynes.

CyclooctyneAbbreviationSecond-Order Rate Constant (k₂) with Benzyl Azide (M⁻¹s⁻¹)
CyclooctyneOCT2.4 x 10⁻³
Monofluorinated CyclooctyneMOFO4.3 x 10⁻³
Difluorinated CyclooctyneDIFO7.6 x 10⁻²
Bicyclo[6.1.0]nonyneBCN0.14
DibenzocyclooctyneDBCO~0.1
DIBODIBO0.17
BiarylazacyclooctynoneBARAC0.96
Aza-dibenzocyclooctyneDIBAC/ADIBO0.31
3,3,6,6-TetramethylthiacycloheptyneTMTH4.0

Visualizing the Process: Diagrams and Workflows

Reaction Mechanism

The following diagram illustrates the concerted [3+2] cycloaddition mechanism of SPAAC.

SPAAC_Mechanism cluster_reactants Reactants cluster_ts Transition State cluster_product Product Cyclooctyne Cyclooctyne TS [Transition State] Cyclooctyne->TS + R-N₃ Azide R-N₃ Triazole Triazole TS->Triazole Cycloaddition

Caption: The concerted [3+2] cycloaddition mechanism of SPAAC.

Experimental Workflow for Bioconjugation

This diagram outlines a typical workflow for the SPAAC-mediated conjugation of a biomolecule.

Bioconjugation_Workflow Start Start: Azide-modified Biomolecule Prepare_Cyclooctyne Prepare Cyclooctyne Reagent Solution Reaction Incubate Biomolecule and Cyclooctyne Start->Reaction Prepare_Cyclooctyne->Reaction Purification Purify Conjugate Reaction->Purification Analysis Analyze Conjugate (e.g., SDS-PAGE, MS) Purification->Analysis End End: Purified Biomolecule Conjugate Analysis->End Strain_Rate_Relationship Ring_Strain Increased Ring Strain Activation_Energy Lowered Activation Energy Ring_Strain->Activation_Energy leads to Reaction_Rate Increased Reaction Rate Activation_Energy->Reaction_Rate results in

References

Methodological & Application

Application Notes and Protocols for the Use of DBCO-PEG13-DBCO in Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) are a powerful class of biotherapeutics that leverage the specificity of monoclonal antibodies (mAbs) to deliver highly potent cytotoxic agents directly to cancer cells. The linker, which connects the antibody to the payload, is a critical component that influences the stability, solubility, pharmacokinetics, and efficacy of the ADC. DBCO-PEG13-DBCO is a bifunctional, hydrophilic linker designed for copper-free click chemistry, offering a versatile platform for ADC development.

This document provides detailed application notes and protocols for the use of this compound in the construction of ADCs. It outlines a sequential conjugation strategy, methods for characterization, and data on the impact of PEGylation on ADC properties.

Key Features of this compound:

  • Bifunctional: Possesses two dibenzocyclooctyne (DBCO) groups, enabling the linkage of two separate azide-functionalized molecules.

  • PEGylated Spacer: The 13-unit polyethylene glycol (PEG) spacer enhances aqueous solubility, reduces aggregation, and can improve the pharmacokinetic profile of the ADC.[1][2]

  • Copper-Free Click Chemistry: The DBCO groups react efficiently with azide groups via Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) without the need for a cytotoxic copper catalyst, making it ideal for biocompatible conjugations.[3][4]

Experimental Protocols

This section details the experimental procedures for creating an ADC using this compound as a bridging linker between an azide-modified antibody and an azide-modified cytotoxic payload.

Preparation of Azide-Modified Antibody and Payload

Prior to conjugation with the this compound linker, both the antibody and the cytotoxic payload must be functionalized with azide groups. This is typically achieved by reacting primary amines (e.g., lysine residues on the antibody) or other suitable functional groups with an azide-containing reagent, such as an NHS-ester-azide compound (e.g., Azido-PEG4-NHS ester).[5]

Materials:

  • Monoclonal antibody (mAb) in an amine-free buffer (e.g., PBS, pH 7.4)

  • Cytotoxic payload with a reactive handle for azide modification

  • Azide-PEG-NHS ester

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Desalting columns

Protocol for Antibody Azide Modification:

  • Antibody Preparation: Prepare the antibody at a concentration of 1-10 mg/mL in an amine-free buffer. If necessary, perform a buffer exchange.

  • Azide-PEG-NHS Ester Solution: Immediately before use, dissolve the Azide-PEG-NHS ester in anhydrous DMSO to a concentration of 10 mM.

  • Reaction: Add a 10- to 20-fold molar excess of the Azide-PEG-NHS ester solution to the antibody solution. The final DMSO concentration should be kept below 20% to avoid antibody denaturation.

  • Incubation: Incubate the reaction mixture for 60 minutes at room temperature with gentle mixing.

  • Purification: Remove excess, unreacted Azide-PEG-NHS ester using a desalting column equilibrated with PBS.

Follow a similar, appropriately modified protocol for the azide functionalization of the cytotoxic payload.

Sequential Conjugation with this compound

This protocol outlines a two-step sequential copper-free click reaction to link the azide-modified antibody to one end of the this compound linker, followed by the conjugation of the azide-modified payload to the other end.

Materials:

  • Azide-modified antibody

  • Azide-modified cytotoxic payload

  • This compound

  • Anhydrous DMSO

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Size-Exclusion Chromatography (SEC) system

Protocol:

Step 1: Conjugation of Azide-Antibody to this compound

  • This compound Solution: Prepare a 10 mM stock solution of this compound in anhydrous DMSO.

  • Reaction: Add a 5- to 10-fold molar excess of the this compound solution to the azide-modified antibody.

  • Incubation: Incubate the reaction for 4-12 hours at room temperature or overnight at 4°C with gentle agitation.

  • Purification: Purify the antibody-linker conjugate (Ab-DBCO-PEG13-DBCO) using SEC to remove unreacted this compound.

Step 2: Conjugation of Azide-Payload to Antibody-Linker Conjugate

  • Payload Solution: Prepare a stock solution of the azide-modified payload in a suitable solvent (e.g., DMSO).

  • Reaction: Add a 2- to 4-fold molar excess of the azide-modified payload solution to the purified antibody-linker conjugate.

  • Incubation: Incubate the reaction for 4-12 hours at room temperature or overnight at 4°C with gentle agitation.

  • Final Purification: Purify the final ADC (Ab-Linker-Payload) using SEC to remove unreacted payload and any aggregates.

Characterization of the Antibody-Drug Conjugate

Thorough characterization is essential to ensure the quality and consistency of the ADC.

Key Characterization Methods:

  • Drug-to-Antibody Ratio (DAR):

    • UV/Vis Spectroscopy: Determine the concentrations of the antibody (at 280 nm) and the payload (at its specific absorbance maximum) to calculate the average DAR.

    • Hydrophobic Interaction Chromatography (HIC): Separate ADC species with different DARs to determine the distribution and average DAR.

    • Mass Spectrometry: Provides precise mass measurements to confirm conjugation and determine the DAR distribution.

  • Purity and Aggregation:

    • Size-Exclusion Chromatography (SEC): Assess the percentage of monomeric ADC and detect the presence of high molecular weight aggregates.

  • In Vitro Cytotoxicity Assay:

    • Evaluate the potency of the ADC on a target cancer cell line and a non-target cell line to determine its specific cell-killing activity.

Data Presentation: Impact of PEGylation

The inclusion of a PEG linker, such as the PEG13 in this compound, can significantly impact the properties of an ADC. The following tables summarize quantitative data on how PEG linker length can influence key ADC parameters.

LinkerClearance (mL/day/kg)
No PEG~15
PEG2~10
PEG4~7
PEG8~5
PEG12~5
PEG24~5
Table 1: Impact of PEG Linker Length on ADC Clearance in Rats. Increasing PEG length generally decreases systemic clearance, leading to longer circulation times. A plateau in this effect is often observed around PEG8.
Linker Architecture (DAR 8)Clearance (mL/day/kg)
Linear (L-PEG24)High
Pendant (P-(PEG12)2)Low
Table 2: Comparison of Linear vs. Pendant PEG Linker Architecture on ADC Clearance. A branched or pendant PEG configuration can be more effective at shielding the hydrophobic payload, resulting in improved pharmacokinetics, especially at high DARs.
ConjugateIn Vitro Cytotoxicity Reduction (fold change vs. no PEG)
Affibody-PEG4k-MMAE4.5
Affibody-PEG10k-MMAE22
Table 3: Impact of Long-Chain PEG on In Vitro Cytotoxicity of an Affibody-Drug Conjugate. While longer PEG chains can improve pharmacokinetics, they may also lead to a reduction in in vitro potency, highlighting a key optimization parameter.

Visualizations

Experimental Workflow

The following diagram illustrates the overall experimental workflow for the synthesis and characterization of an ADC using the sequential conjugation strategy with this compound.

G cluster_prep Preparation of Components cluster_azide_mod Azide Modification cluster_conjugation Sequential Conjugation cluster_characterization Characterization mAb Monoclonal Antibody azide_mAb Azide-Modified Antibody mAb->azide_mAb React with azide reagent payload Cytotoxic Payload azide_payload Azide-Modified Payload payload->azide_payload React with azide reagent azide_reagent Azide-NHS Ester intermediate Antibody-Linker Intermediate azide_mAb->intermediate Step 1: Copper-Free Click adc Antibody-Drug Conjugate (ADC) azide_payload->adc linker This compound linker->intermediate intermediate->adc Step 2: Copper-Free Click dar DAR Determination (UV/Vis, HIC, MS) adc->dar purity Purity & Aggregation (SEC) adc->purity potency In Vitro Cytotoxicity adc->potency

Caption: Sequential conjugation workflow for ADC synthesis.

Mechanism of Action: ADC Internalization and Payload-Induced Apoptosis

This diagram illustrates the mechanism of action of an ADC, from binding to a cancer cell to the induction of apoptosis by a microtubule-inhibiting payload like Monomethyl Auristatin E (MMAE).

G cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space adc Antibody-Drug Conjugate (ADC) receptor Tumor Antigen adc->receptor Binding endosome Endosome receptor->endosome Internalization lysosome Lysosome endosome->lysosome Trafficking payload Released Payload (e.g., MMAE) lysosome->payload Linker Cleavage tubulin Tubulin Dimers payload->tubulin Binding microtubule Microtubule tubulin->microtubule Inhibition of Polymerization mitotic_arrest Mitotic Arrest (G2/M Phase) microtubule->mitotic_arrest caspase_cascade Caspase Cascade (Caspase-9, Caspase-3) mitotic_arrest->caspase_cascade apoptosis Apoptosis caspase_cascade->apoptosis parp_cleavage PARP Cleavage caspase_cascade->parp_cleavage parp_cleavage->apoptosis

Caption: ADC mechanism leading to apoptosis.

Signaling Pathway: MMAE-Induced Apoptosis

This diagram details the signaling cascade initiated by the cytotoxic payload MMAE, leading to programmed cell death. MMAE, a potent anti-mitotic agent, inhibits tubulin polymerization, which leads to cell cycle arrest and the activation of the intrinsic apoptotic pathway.

G MMAE MMAE tubulin Tubulin Polymerization Inhibition MMAE->tubulin microtubule_disruption Microtubule Disruption tubulin->microtubule_disruption g2m_arrest G2/M Phase Cell Cycle Arrest microtubule_disruption->g2m_arrest bcl2_down Bcl-2 Downregulation g2m_arrest->bcl2_down bax_up Bax Upregulation g2m_arrest->bax_up cytochrome_c Cytochrome c Release bcl2_down->cytochrome_c bax_up->cytochrome_c apaf1 Apaf-1 cytochrome_c->apaf1 apoptosome Apoptosome Formation apaf1->apoptosome caspase9 Caspase-9 apoptosome->caspase9 Activation pro_caspase9 Pro-Caspase-9 pro_caspase9->apoptosome pro_caspase3 Pro-Caspase-3 caspase9->pro_caspase3 Cleavage caspase3 Caspase-3 pro_caspase3->caspase3 parp PARP caspase3->parp Cleavage apoptosis Apoptosis caspase3->apoptosis cleaved_parp Cleaved PARP parp->cleaved_parp

Caption: MMAE-induced apoptotic signaling pathway.

References

Application Notes and Protocols for Dbco-peg13-dbco in PROTAC Synthesis and Design

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, enabling the targeted degradation of disease-causing proteins. A PROTAC molecule is a heterobifunctional entity composed of a ligand that binds to a target protein, a ligand for an E3 ubiquitin ligase, and a linker that connects the two. The linker is a critical component that influences the physicochemical properties, cell permeability, and the efficacy of the resulting PROTAC.

This document provides detailed application notes and protocols for the use of Dbco-peg13-dbco , a bifunctional, long-chain polyethylene glycol (PEG)-based linker, in the synthesis and design of PROTACs. The dibenzocyclooctyne (DBCO) groups at both ends of the linker allow for the facile and efficient conjugation of two azide-functionalized molecules via Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), a form of copper-free click chemistry. This methodology is particularly advantageous for the modular and rapid assembly of PROTAC libraries.

Key Features of this compound Linker

  • Bifunctional: Possesses two DBCO groups, enabling the simultaneous conjugation of two distinct azide-containing molecules.

  • PEG-based: The long PEG13 chain enhances the solubility and can improve the pharmacokinetic properties of the resulting PROTAC.[1]

  • Copper-Free Click Chemistry: The DBCO groups react efficiently with azides without the need for a cytotoxic copper catalyst, which is beneficial for biological applications.[2]

  • Modular Synthesis: Facilitates a modular approach to PROTAC synthesis, allowing for the rapid combination of different target protein ligands and E3 ligase ligands.

Signaling Pathways and Mechanisms

The fundamental mechanism of action for a PROTAC involves hijacking the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS).

PROTAC_Mechanism cluster_0 Cellular Environment PROTAC PROTAC (Target Ligand-Linker-E3 Ligase Ligand) Ternary_Complex Ternary Complex (Target-PROTAC-E3 Ligase) PROTAC->Ternary_Complex Target Target Protein (Protein of Interest) Target->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Poly-ubiquitination of Target Protein Ternary_Complex->Ubiquitination Ubiquitin Transfer Recycling Recycling of PROTAC and E3 Ligase Ternary_Complex->Recycling Proteasome 26S Proteasome Ubiquitination->Proteasome Recognition Degradation Target Protein Degradation Proteasome->Degradation

Caption: Mechanism of PROTAC-mediated protein degradation.

Experimental Protocols

Protocol 1: General Synthesis of a PROTAC using this compound

This protocol describes a representative synthesis of a PROTAC by conjugating an azide-functionalized target protein ligand and an azide-functionalized E3 ligase ligand to the this compound linker.

Materials:

  • Azide-functionalized target protein ligand

  • Azide-functionalized E3 ligase ligand (e.g., pomalidomide-azide)

  • This compound linker

  • Anhydrous, amine-free solvent (e.g., Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO))

  • Reaction vessel (e.g., glass vial with a magnetic stirrer)

  • High-Performance Liquid Chromatography (HPLC) for purification

  • Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) for characterization

Procedure:

  • Reagent Preparation:

    • Dissolve the azide-functionalized target protein ligand in the anhydrous solvent to a final concentration of 10 mM.

    • Dissolve the azide-functionalized E3 ligase ligand in the anhydrous solvent to a final concentration of 10 mM.

    • Dissolve the this compound linker in the anhydrous solvent to a final concentration of 10 mM.

  • Reaction Setup (Sequential Addition):

    • In the reaction vessel, add 1.0 equivalent of the azide-functionalized target protein ligand solution.

    • Add 1.1 equivalents of the this compound linker solution to the reaction vessel.

    • Stir the reaction mixture at room temperature for 4-12 hours. The reaction can be monitored by LC-MS to confirm the formation of the mono-conjugated intermediate.

    • Once the formation of the mono-conjugated intermediate is confirmed, add 1.2 equivalents of the azide-functionalized E3 ligase ligand solution to the reaction mixture.

    • Continue to stir the reaction at room temperature for another 12-24 hours. Monitor the reaction progress by LC-MS until the desired PROTAC product is the major species.

  • Purification:

    • Upon completion, dilute the reaction mixture with a suitable solvent (e.g., DMSO or methanol).

    • Purify the crude product by preparative HPLC using a suitable gradient (e.g., water/acetonitrile with 0.1% formic acid).

  • Characterization:

    • Collect the fractions containing the purified PROTAC.

    • Confirm the identity and purity of the final product by LC-MS and NMR spectroscopy.

PROTAC_Synthesis_Workflow cluster_workflow PROTAC Synthesis Workflow Start Start Step1 Dissolve Azide-Ligand 1, Azide-Ligand 2, and This compound Start->Step1 Step2 Sequential SPAAC Reaction: 1. Ligand 1 + Linker 2. + Ligand 2 Step1->Step2 Step3 Reaction Monitoring (LC-MS) Step2->Step3 Step3->Step2 Incomplete Step4 Purification (Preparative HPLC) Step3->Step4 Complete Step5 Characterization (LC-MS, NMR) Step4->Step5 End Final PROTAC Step5->End

Caption: Experimental workflow for PROTAC synthesis using this compound.

Protocol 2: Evaluation of PROTAC-mediated Protein Degradation

This protocol outlines a general method for assessing the ability of a synthesized PROTAC to induce the degradation of the target protein in a cellular context.

Materials:

  • Cell line expressing the target protein

  • Complete cell culture medium

  • Synthesized PROTAC

  • DMSO (for stock solution)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Western blot transfer system and membranes

  • Primary antibody against the target protein

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system for western blots

Procedure:

  • Cell Seeding:

    • Seed the cells in a multi-well plate at a density that will result in 70-80% confluency at the time of harvesting.

    • Incubate the cells overnight at 37°C in a humidified incubator with 5% CO2.

  • PROTAC Treatment:

    • Prepare a stock solution of the PROTAC in DMSO (e.g., 10 mM).

    • On the day of the experiment, prepare serial dilutions of the PROTAC in complete cell culture medium to achieve the desired final concentrations.

    • Remove the old medium from the cells and add the medium containing the different concentrations of the PROTAC. Include a vehicle control (DMSO only).

    • Incubate the cells for the desired time period (e.g., 24 hours).

  • Cell Lysis and Protein Quantification:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells by adding lysis buffer and incubating on ice.

    • Harvest the cell lysates and centrifuge to pellet cell debris.

    • Determine the protein concentration of each lysate using a BCA protein assay.

  • Western Blotting:

    • Normalize the protein concentrations of all samples.

    • Prepare the samples for SDS-PAGE by adding loading buffer and boiling.

    • Separate the proteins by SDS-PAGE and transfer them to a membrane.

    • Block the membrane and then incubate with the primary antibody against the target protein and the loading control.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

    • Develop the blot using a chemiluminescent substrate and capture the image.

  • Data Analysis:

    • Quantify the band intensities for the target protein and the loading control.

    • Normalize the target protein signal to the loading control signal.

    • Calculate the percentage of protein degradation relative to the vehicle control.

    • Plot the percentage of degradation against the PROTAC concentration to determine the DC50 (concentration at which 50% degradation is achieved) and Dmax (maximum degradation).

Quantitative Data

Specific degradation data for PROTACs utilizing the this compound linker is not extensively available in the public domain. However, the following table presents representative data for PROTACs with long-chain PEG linkers to illustrate the typical efficacy observed.

PROTAC IDTarget ProteinE3 LigaseLinker Composition (if specified)DC50 (nM)Dmax (%)Cell LineReference
PROTAC A BRD4VHLPEG-based30065MV-4-11[3]
PROTAC B BTKCRBNPEG-based2.297Mino[4]
PROTAC C DAPK1CRBNNot specified119.6>90SH-SY5Y[5]

Note: The efficacy of a PROTAC is highly dependent on the specific ligands, linker length, and cell type. The data above should be considered as illustrative examples.

Logical Relationships in PROTAC Design

The design of a successful PROTAC involves a careful balance of multiple factors. The linker, in particular, plays a crucial role in mediating the productive formation of a ternary complex.

PROTAC_Design_Logic cluster_design PROTAC Design Considerations Ligands Target Ligand E3 Ligase Ligand High Affinity & Selectivity PROTAC PROTAC Molecule|{Cell Permeability | Stability | Ternary Complex Formation} Ligands:port->PROTAC Ligands:e3->PROTAC Linker Linker (this compound) Length | Flexibility | Solubility Linker->PROTAC Outcome Biological Outcome|{Protein Degradation (DC50, Dmax) | Cellular Phenotype} PROTAC->Outcome

Caption: Logical relationships in the design and optimization of a PROTAC.

Conclusion

The this compound linker is a valuable tool for the synthesis of PROTACs, offering a straightforward and efficient method for conjugating target protein and E3 ligase ligands through copper-free click chemistry. The long PEG chain can confer favorable physicochemical properties to the resulting PROTAC. The provided protocols and application notes serve as a guide for researchers in the design, synthesis, and evaluation of novel protein degraders. Further optimization of the linker length and composition is often necessary to achieve optimal degradation efficacy for a specific target protein.

References

Application Notes and Protocols for Labeling Cells with Dbco-peg13-dbco

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing Dbco-peg13-dbco, a homobifunctional linker, for the labeling and crosslinking of cells. The methodology is centered around the principles of bioorthogonal chemistry, specifically the strain-promoted azide-alkyne cycloaddition (SPAAC), a type of copper-free click chemistry. This powerful technique allows for the covalent conjugation of molecules in a biological environment with high specificity and efficiency, minimizing interference with cellular processes.

The overall strategy involves a two-stage process. First, the target cells are metabolically engineered to express azide groups on their surface glycans. This is achieved by culturing the cells in the presence of an azide-functionalized sugar analog, such as N-azidoacetylmannosamine (Ac4ManNAz). The cellular metabolic machinery incorporates this unnatural sugar into glycoproteins, effectively displaying azide moieties on the cell surface.

In the second stage, the azide-labeled cells are treated with the homobifunctional linker, this compound. The dibenzocyclooctyne (DBCO) groups at both ends of the linker react specifically and spontaneously with the azide groups on the surfaces of adjacent cells, forming stable triazole linkages. This results in the covalent crosslinking of the cells. The long, hydrophilic polyethylene glycol (PEG13) spacer enhances the solubility of the linker and provides sufficient flexibility to bridge the two cell surfaces.

This technique is a valuable tool for a variety of applications in research and drug development, including the formation of cell aggregates for 3D cell culture models, studying cell-cell interactions, and developing targeted cell-based therapies.

Data Presentation

The efficiency and potential cytotoxicity of this cell labeling and crosslinking strategy are influenced by several key parameters, including the concentration of the azide sugar, the concentration of the this compound linker, and the incubation times. The following tables summarize quantitative data gathered from various studies to guide experimental design.

Table 1: Recommended Concentrations and Incubation Times for Metabolic Azide Labeling

Azido SugarCell LineConcentration (µM)Incubation TimeApplication
Ac4ManNAzJurkat25 - 501 - 3 daysFlow Cytometry
Ac4ManNAzA54910 - 503 daysCell Imaging
Ac4ManNAzCHO2548 hoursCell Imaging
Ac4ManNAzMCF-75072 hoursCell Imaging
Ac4ManNAzHCT1165072 hoursCell Imaging

Table 2: Cytotoxicity Data for DBCO Reagents

CompoundCell LineAssayIC50 / LC50 (µM)Exposure Time
DBCO-Cy5A549MTT Assay> 10024 hours
DNA-DBCONK cellsNot specified> 5030 minutes
DBCO-conjugated polymersA549LDH AssayConcentration-dependent2.5 hours

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in labeling and crosslinking cells with this compound.

Protocol 1: Metabolic Labeling of Cells with Azide Sugars

This protocol describes the introduction of azide groups onto the cell surface using Ac4ManNAz.

Materials:

  • Mammalian cells of interest (e.g., A549, Jurkat, CHO)

  • Complete cell culture medium

  • Peracetylated N-azidoacetyl-D-mannosamine (Ac4ManNAz)

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Cell Seeding: Seed cells in an appropriate culture vessel at a density that allows for logarithmic growth during the labeling period. For adherent cells, allow them to attach overnight.

  • Prepare Ac4ManNAz Stock Solution: Dissolve Ac4ManNAz in DMSO to prepare a 10 mM stock solution. Store at -20°C.

  • Metabolic Labeling: Dilute the Ac4ManNAz stock solution in complete cell culture medium to the desired final concentration (typically 25-50 µM). Remove the existing medium from the cells and replace it with the Ac4ManNAz-containing medium.

  • Incubation: Incubate the cells under their normal growth conditions (e.g., 37°C, 5% CO2) for 1 to 3 days. The optimal incubation time should be determined empirically for each cell line.

  • Washing: After incubation, gently wash the cells two to three times with pre-warmed PBS to remove any unincorporated Ac4ManNAz. The cells are now ready for the click chemistry reaction.

Protocol 2: Cell Crosslinking with this compound

This protocol outlines the procedure for crosslinking azide-labeled cells using the homobifunctional linker this compound.

Materials:

  • Azide-labeled cells (from Protocol 1)

  • This compound

  • Anhydrous DMSO

  • Serum-free cell culture medium or PBS

Procedure:

  • Prepare this compound Stock Solution: Dissolve this compound in anhydrous DMSO to prepare a 10 mM stock solution. Store at -20°C, protected from light.

  • Cell Preparation: Harvest the azide-labeled cells and prepare a single-cell suspension in serum-free medium or PBS at a desired cell density (e.g., 1 x 10^6 cells/mL). The optimal cell density should be determined empirically.

  • Click Reaction: Dilute the this compound stock solution in the cell suspension to the desired final concentration (a starting concentration of 50-100 µM is recommended, but should be optimized).

  • Incubation: Incubate the cell suspension at 37°C for 1-2 hours with gentle agitation. The incubation time may need to be optimized.

  • Washing: Pellet the cells by centrifugation (e.g., 300 x g for 5 minutes) and wash three times with PBS to remove any unreacted this compound.

  • Analysis: The crosslinked cells can be analyzed by microscopy to observe aggregate formation or used in downstream applications.

Protocol 3: Quantification of Cell Surface Azides by Flow Cytometry

This protocol describes how to quantify the efficiency of metabolic labeling using a DBCO-conjugated fluorophore and flow cytometry.

Materials:

  • Azide-labeled cells (from Protocol 1)

  • Unlabeled control cells

  • DBCO-conjugated fluorophore (e.g., DBCO-FITC, DBCO-Cy5)

  • FACS Buffer (PBS with 1% BSA and 0.1% sodium azide)

  • Flow cytometer

Procedure:

  • Cell Preparation: Harvest both azide-labeled and unlabeled control cells and adjust the cell density to 1-5 x 10^6 cells/mL in ice-cold FACS Buffer.

  • Staining: Add the DBCO-conjugated fluorophore to the cell suspensions at a final concentration of 10-20 µM.

  • Incubation: Incubate the cells for 30-60 minutes at room temperature or 4°C, protected from light.

  • Washing: Wash the cells three times with FACS Buffer by centrifugation (300 x g for 5 minutes).

  • Resuspension: Resuspend the cells in 500 µL of FACS Buffer.

  • Flow Cytometry Analysis: Analyze the fluorescence intensity of the cells using a flow cytometer with the appropriate laser and filter settings for the chosen fluorophore. Compare the signal from the azide-labeled cells to the unlabeled control cells to determine the labeling efficiency.

Protocol 4: Cytotoxicity Assessment by MTT Assay

This protocol details the use of an MTT assay to evaluate the cytotoxicity of this compound.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of this compound in complete medium and add them to the wells. Include a vehicle control (medium with the same concentration of DMSO as the highest linker concentration) and an untreated control.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until purple formazan crystals are visible.

  • Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control and determine the IC50 value (the concentration that inhibits 50% of cell viability).

Mandatory Visualization

The following diagrams, generated using the DOT language, illustrate the key processes involved in labeling cells with this compound.

G Chemical Pathway for Cell Surface Azide Labeling Ac4ManNAz Ac4ManNAz (Azide Sugar Precursor) Metabolism Cellular Metabolic Machinery Ac4ManNAz->Metabolism Uptake Cell Cell Membrane Glycoprotein Azide-Modified Glycoprotein Metabolism->Glycoprotein Biosynthesis Glycoprotein->Cell Incorporation

Chemical pathway for cell surface azide labeling.

G Experimental Workflow for Cell Crosslinking cluster_0 Stage 1: Metabolic Labeling cluster_1 Stage 2: Cell Crosslinking cluster_2 Stage 3: Analysis start Seed Cells add_azide Incubate with Ac4ManNAz (1-3 days) start->add_azide wash1 Wash Cells (PBS) add_azide->wash1 add_dbco Incubate with This compound (1-2 hours) wash1->add_dbco Click Chemistry Reaction wash2 Wash Cells (PBS) add_dbco->wash2 analyze Analyze Crosslinking (e.g., Microscopy) wash2->analyze

Workflow for this compound cell crosslinking.

G Logical Relationship of Components in SPAAC Crosslinking Cell1 Azide-Labeled Cell 1 DBCO_Linker This compound Cell1->DBCO_Linker SPAAC Reaction Cell2 Azide-Labeled Cell 2 Cell2->DBCO_Linker SPAAC Reaction Crosslinked_Cells Crosslinked Cell Dimer DBCO_Linker->Crosslinked_Cells

Logical relationship for SPAAC-mediated cell crosslinking.

Application Notes and Protocols for DBCO-PEG13-DBCO Reactions with Azide-Modified Molecules

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the reaction of the bifunctional linker, DBCO-PEG13-DBCO, with azide-modified molecules. This copper-free click chemistry, also known as Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), offers a highly efficient and bioorthogonal method for conjugation, making it a valuable tool in bioconjugation, drug delivery, and materials science.[1][2][3][4]

Introduction to this compound and SPAAC

Dibenzocyclooctyne (DBCO) reagents are central to copper-free click chemistry, reacting selectively with azide-functionalized molecules to form a stable triazole linkage.[1] This reaction is driven by the ring strain of the DBCO group, allowing the cycloaddition to proceed without the need for a cytotoxic copper catalyst, which is a significant advantage for in vivo and biological applications. The this compound linker is a homobifunctional crosslinker featuring two DBCO groups separated by a hydrophilic 13-unit polyethylene glycol (PEG) spacer. This PEG linker enhances water solubility and reduces steric hindrance during conjugation.

The bifunctional nature of this compound allows for the crosslinking of two azide-containing molecules or the creation of polymers and higher-order structures when reacted with molecules containing two or more azide groups.

Key Features of DBCO-Azide Reactions:

  • Biocompatibility: The absence of a copper catalyst makes this reaction suitable for use in living systems.

  • High Efficiency and Fast Kinetics: The reaction proceeds rapidly at room temperature, often leading to high yields of the conjugated product.

  • Bioorthogonality: DBCO and azide groups are abiotic and do not cross-react with other functional groups found in biological systems, ensuring high specificity.

  • Stable Conjugates: The resulting triazole linkage is highly stable under physiological conditions.

  • Traceability: The reaction can be monitored by UV-Vis spectroscopy due to the characteristic absorbance of the DBCO group at approximately 310 nm.

Quantitative Data for Reaction Conditions

The following table summarizes typical reaction conditions for DBCO-azide conjugations. These parameters can be optimized depending on the specific reactants and desired outcome.

ParameterRecommended ConditionsNotes
Solvent Aqueous buffers (e.g., PBS, pH 7.4), DMSO, DMF, or mixtures.For biological molecules, aqueous buffers are preferred. Organic solvents can be used for less soluble molecules. Avoid buffers containing sodium azide.
Temperature Room temperature (20-25°C) or 4°C.Reactions are typically faster at room temperature. Incubation at 4°C for longer periods can be beneficial for sensitive biomolecules.
Reaction Time 1 - 24 hours.Reaction time depends on the concentration of reactants and temperature. For sensitive molecules, longer incubation at 4°C is recommended.
Molar Ratio 1.5 - 3 fold molar excess of one reactant.The excess component depends on which molecule is more precious or if complete conjugation of one component is desired.
Concentration Higher concentrations generally lead to faster reaction rates.For biomolecule conjugation, a protein concentration of 1-10 mg/mL is common.

Experimental Protocols

Protocol 1: Crosslinking of Two Mono-Azide Modified Molecules

This protocol describes the use of this compound to crosslink two different molecules, each modified with a single azide group (Molecule A-azide and Molecule B-azide).

Materials:

  • This compound

  • Molecule A-azide

  • Molecule B-azide

  • Reaction Buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.4)

  • Anhydrous DMSO or DMF (if needed for dissolving reactants)

  • Purification system (e.g., size-exclusion chromatography (SEC) or dialysis)

Procedure:

  • Reagent Preparation:

    • Dissolve this compound in the reaction buffer to a desired stock concentration. If solubility is an issue, first dissolve it in a minimal amount of anhydrous DMSO or DMF and then dilute with the reaction buffer.

    • Prepare solutions of Molecule A-azide and Molecule B-azide in the reaction buffer.

  • Reaction Setup:

    • In a reaction tube, combine Molecule A-azide and Molecule B-azide in the desired molar ratio.

    • Add the this compound solution to the mixture of azide-modified molecules. A typical starting point is a 1:1:1 molar ratio of Molecule A-azide:Molecule B-azide:this compound. To favor the formation of the A-linker-B product, one can use a slight excess of the linker.

  • Incubation:

    • Incubate the reaction mixture at room temperature for 2-12 hours or at 4°C for 12-24 hours with gentle mixing. The optimal time should be determined empirically.

  • Monitoring the Reaction (Optional):

    • The progress of the reaction can be monitored by measuring the decrease in absorbance at ~310 nm, which corresponds to the consumption of the DBCO groups.

  • Purification:

    • Purify the conjugate to remove unreacted starting materials and byproducts. Size-exclusion chromatography is often effective for separating the larger crosslinked product from the individual components. Dialysis can also be used for macromolecular conjugates.

Protocol 2: Formation of a Linear Polymer with a Di-Azide Monomer

This protocol outlines the procedure for reacting this compound with a di-azide functionalized monomer to form a linear polymer.

Materials:

  • This compound

  • Di-azide monomer

  • Reaction Buffer or appropriate organic solvent

  • Purification system (e.g., precipitation, SEC)

Procedure:

  • Reagent Preparation:

    • Prepare stock solutions of this compound and the di-azide monomer in a suitable solvent. The choice of solvent will depend on the solubility of the monomers.

  • Polymerization Reaction:

    • In a reaction vessel, combine the this compound and di-azide monomer solutions in a 1:1 molar ratio to achieve a high degree of polymerization.

    • Stir the reaction mixture at room temperature. The reaction time can vary from a few hours to overnight, depending on the desired polymer length.

  • Monitoring Polymerization (Optional):

    • The increase in viscosity of the reaction mixture can be an indicator of polymerization. The reaction can also be monitored by techniques like Gel Permeation Chromatography (GPC) to analyze the molecular weight distribution of the polymer over time.

  • Polymer Isolation:

    • Isolate the resulting polymer by precipitation in a non-solvent, followed by filtration and drying under vacuum. Alternatively, SEC can be used to purify the polymer and remove unreacted monomers.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the chemical reactions and a general experimental workflow for the conjugation of azide-modified molecules using this compound.

G cluster_reactants Reactants cluster_process Reaction Process cluster_products Products cluster_purification Purification cluster_final Final Product DBCO_PEG_DBCO This compound Mixing Mixing in Appropriate Solvent DBCO_PEG_DBCO->Mixing Azide_Molecule Azide-Modified Molecule(s) Azide_Molecule->Mixing Incubation Incubation (RT or 4°C) Mixing->Incubation SPAAC Reaction Crosslinked_Product Crosslinked Product or Polymer Incubation->Crosslinked_Product Byproducts Unreacted Starting Materials Incubation->Byproducts Purification SEC, Dialysis, or Precipitation Crosslinked_Product->Purification Byproducts->Purification Final_Product Purified Conjugate Purification->Final_Product

Caption: General experimental workflow for SPAAC conjugation.

Caption: Reaction schemes for this compound.

Conclusion

The this compound linker, in conjunction with azide-modified molecules, provides a robust and versatile platform for creating well-defined bioconjugates, crosslinked structures, and polymers. The mild reaction conditions and high specificity of the SPAAC reaction make it an invaluable tool for researchers in drug development, diagnostics, and materials science. By following the protocols and considering the reaction parameters outlined in these application notes, scientists can effectively utilize this powerful bioorthogonal chemistry in their research endeavors.

References

Application Note: Protocol for Conjugating Oligonucleotides using a Homobifunctional DBCO-PEG13-DBCO Linker

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The precise conjugation of oligonucleotides is fundamental to a wide array of applications in diagnostics, therapeutics, and nanotechnology. Strain-promoted azide-alkyne cycloaddition (SPAAC) click chemistry offers a bioorthogonal and efficient method for these conjugations. This application note provides a detailed protocol for the use of a homobifunctional dibenzocyclooctyne (DBCO) linker, specifically DBCO-PEG13-DBCO, for two primary applications: the intermolecular conjugation of two distinct azide-modified oligonucleotides and the intramolecular circularization of a single oligonucleotide bearing two azide modifications.

The this compound linker features two DBCO groups at either end of a hydrophilic 13-unit polyethylene glycol (PEG) spacer. This design allows for the copper-free reaction with azide-functionalized molecules. The PEG spacer enhances aqueous solubility and provides spatial separation between the conjugated molecules.[1] To control the conjugation process and prevent the formation of undesirable polymers, a sequential reaction approach is critical when linking two different oligonucleotides. For intramolecular circularization, reaction conditions are optimized to favor the cyclization of a single molecule.

Core Applications

  • Intermolecular Conjugation: Covalently linking two different azide-modified oligonucleotides. This is useful for creating functional DNA or RNA structures, such as FRET probes or bi-specific aptamers.

  • Intramolecular Conjugation (Circularization): Circularizing a single oligonucleotide that has been modified with an azide group at both the 5' and 3' ends. Circular oligonucleotides exhibit enhanced stability against exonucleases, making them valuable for in vivo applications.

Quantitative Data Summary

The efficiency of DBCO-azide conjugations is influenced by several factors including molar ratios of reactants, temperature, and reaction time. The following table summarizes typical reaction parameters and expected outcomes based on literature for similar chemistries.

ParameterIntermolecular Conjugation (Step 1)Intermolecular Conjugation (Step 2)Intramolecular Circularization
Molar Ratio (Linker:Oligo) 5-10 fold excess of this compound to Oligo 11:1.5 to 1:3 of Mono-conjugated Intermediate to Oligo 21:1 of this compound to dual azide-Oligo
Concentration Oligo 1 at 100-200 µMIntermediate at 50-100 µMDual azide-Oligo at 1-10 µM (to favor intramolecular reaction)
Temperature Room Temperature (20-25°C) or 4°CRoom Temperature (20-25°C) or 4°CRoom Temperature (20-25°C) or 4°C
Reaction Time 4-12 hours (or overnight at 4°C)4-12 hours (or overnight at 4°C)12-24 hours
Typical Yield >90% conversion to mono-adduct>80% conversion to final conjugate50-70% circular product (can be concentration-dependent)
Purification Method Reverse-Phase HPLCReverse-Phase HPLCDenaturing PAGE or HPLC
Characterization Mass Spectrometry, Gel ElectrophoresisMass Spectrometry, Gel ElectrophoresisMass Spectrometry, Gel Electrophoresis (mobility shift)

Experimental Protocols

Materials and Reagents
  • Azide-modified Oligonucleotide 1 (Oligo 1)

  • Azide-modified Oligonucleotide 2 (Oligo 2)

  • 5', 3'-dual Azide-modified Oligonucleotide

  • This compound linker

  • Nuclease-free water

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Anhydrous Dimethylsulfoxide (DMSO)

  • Desalting columns (e.g., spin columns)

  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) system

  • Denaturing Polyacrylamide Gel Electrophoresis (PAGE) system

  • Mass Spectrometer (e.g., ESI-MS or MALDI-TOF)

Protocol 1: Intermolecular Conjugation of Two Different Oligonucleotides

This protocol employs a sequential, two-step reaction to ensure the formation of a defined heterodimeric conjugate.

Step 1: Formation of the Mono-conjugated Intermediate

  • Reagent Preparation:

    • Dissolve the this compound linker in anhydrous DMSO to a stock concentration of 10 mM.

    • Dissolve the azide-modified Oligo 1 in nuclease-free water or PBS to a concentration of 100-200 µM.

  • Reaction Setup:

    • In a microcentrifuge tube, combine the this compound stock solution and the Oligo 1 solution. Use a 5- to 10-fold molar excess of the DBCO linker to the oligonucleotide to maximize the formation of the mono-adduct.

    • Ensure the final DMSO concentration is below 20% to maintain oligonucleotide solubility.

  • Incubation:

    • Incubate the reaction mixture for 4-12 hours at room temperature or overnight at 4°C with gentle mixing.

  • Purification of the Mono-conjugated Intermediate:

    • Purify the reaction mixture using RP-HPLC to separate the mono-conjugated DBCO-PEG13-Oligo 1 from unreacted this compound and unconjugated Oligo 1.

    • Collect the fraction corresponding to the mono-adduct, which will have a different retention time than the starting materials.

    • Desalt the collected fraction using a desalting column and lyophilize to dryness.

Step 2: Conjugation with the Second Oligonucleotide

  • Reagent Preparation:

    • Resuspend the purified and lyophilized mono-conjugated intermediate in nuclease-free water or PBS to a concentration of 50-100 µM.

    • Dissolve the azide-modified Oligo 2 in nuclease-free water or PBS to a concentration of 100-200 µM.

  • Reaction Setup:

    • Combine the mono-conjugated intermediate and Oligo 2 in a microcentrifuge tube. Use a 1.5- to 3-fold molar excess of Oligo 2 relative to the mono-conjugated intermediate.

  • Incubation:

    • Incubate the reaction mixture for 4-12 hours at room temperature or overnight at 4°C with gentle mixing.

  • Purification of the Final Conjugate:

    • Purify the final oligonucleotide-linker-oligonucleotide conjugate using RP-HPLC.

    • Collect the desired product peak, desalt, and lyophilize.

  • Characterization:

    • Confirm the identity and purity of the final conjugate by mass spectrometry and denaturing PAGE. The conjugated product will show a higher molecular weight and a shift in gel mobility compared to the individual oligonucleotides.

Protocol 2: Intramolecular Circularization of a Dual Azide-Modified Oligonucleotide

This protocol is designed to favor the intramolecular reaction to form a circular oligonucleotide.

  • Reagent Preparation:

    • Dissolve the this compound linker in anhydrous DMSO to a stock concentration of 1 mM.

    • Dissolve the 5', 3'-dual azide-modified oligonucleotide in nuclease-free water or PBS.

  • Reaction Setup:

    • In a larger volume of reaction buffer (to promote intramolecular reaction), combine the this compound linker and the dual azide-modified oligonucleotide to achieve a final oligonucleotide concentration of 1-10 µM.

    • Use a 1:1 molar ratio of the DBCO linker to the oligonucleotide.

  • Incubation:

    • Incubate the reaction mixture for 12-24 hours at room temperature with gentle mixing.

  • Purification of the Circular Oligonucleotide:

    • Purify the circular oligonucleotide from unreacted linear oligonucleotide and any dimeric byproducts using denaturing PAGE or RP-HPLC. Circular oligonucleotides often exhibit a different mobility/retention time compared to their linear counterparts.

    • Excise the band corresponding to the circular product from the gel or collect the corresponding HPLC fraction.

    • Elute the oligonucleotide from the gel slice and desalt.

  • Characterization:

    • Confirm the formation of the circular product by mass spectrometry (the mass should correspond to the linear precursor plus the linker).

    • Verify the circular nature by treating an aliquot with an exonuclease. The circular product should be resistant to degradation, while any remaining linear precursor will be digested. Analyze the results by PAGE or HPLC.

Mandatory Visualizations

experimental_workflow cluster_intermolecular Protocol 1: Intermolecular Conjugation cluster_intramolecular Protocol 2: Intramolecular Circularization start1 Start reagent_prep1 Prepare Azide-Oligo 1 and this compound start1->reagent_prep1 reaction1 Step 1: React Oligo 1 with excess DBCO Linker reagent_prep1->reaction1 purify1 RP-HPLC Purification of Mono-adduct reaction1->purify1 reagent_prep2 Prepare Mono-adduct and Azide-Oligo 2 purify1->reagent_prep2 reaction2 Step 2: React Mono-adduct with Oligo 2 reagent_prep2->reaction2 purify2 RP-HPLC Purification of Final Conjugate reaction2->purify2 char1 Characterize: - Mass Spectrometry - Denaturing PAGE purify2->char1 end1 End Product: Oligo1-Linker-Oligo2 char1->end1 start2 Start reagent_prep3 Prepare Dual Azide-Oligo and this compound start2->reagent_prep3 reaction3 React at high dilution (1:1 molar ratio) reagent_prep3->reaction3 purify3 Purify Circular Oligo: - Denaturing PAGE - RP-HPLC reaction3->purify3 char2 Characterize: - Mass Spectrometry - Exonuclease Digestion purify3->char2 end2 End Product: Circular Oligonucleotide char2->end2

Caption: Workflow for oligonucleotide conjugation using this compound.

Troubleshooting and Optimization

  • Low Conjugation Efficiency:

    • Increase the molar excess of the DBCO linker in the first step of the intermolecular protocol.

    • Increase the reaction time or temperature (up to 37°C if the oligonucleotides are stable).

    • Ensure that the DBCO linker stock solution is fresh, as DBCO can degrade over time, especially in the presence of moisture.

  • Formation of Multiple Products/Polymers in Intermolecular Conjugation:

    • Ensure complete removal of the excess this compound linker after the first reaction step. Inadequate purification will lead to the formation of Oligo2-linker-Oligo2 homodimers and larger polymers in the second step.

  • Low Yield of Circular Product in Intramolecular Conjugation:

    • Further decrease the concentration of the reaction to favor intramolecular over intermolecular reactions.

    • Optimize the length and flexibility of the PEG spacer for your specific oligonucleotide length.

By following these detailed protocols, researchers can effectively utilize the this compound linker for the precise and controlled conjugation of oligonucleotides for a variety of advanced applications.

References

Application Notes and Protocols for Hydrogel Formation Using DBCO-PEG13-DBCO

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydrogels are three-dimensional, hydrophilic polymer networks that have emerged as highly promising materials for a wide range of biomedical applications, including controlled drug delivery, tissue engineering, and 3D cell culture. Their high water content, biocompatibility, and tunable physical properties make them excellent mimics of the natural extracellular matrix.

This document provides detailed application notes and protocols for the formation of hydrogels using a specific crosslinker, DBCO-PEG13-DBCO . This crosslinker utilizes Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), a type of "click chemistry," to form stable hydrogel networks. SPAAC is a bio-orthogonal reaction, meaning it occurs efficiently under physiological conditions without interfering with biological processes. This makes it an ideal method for encapsulating sensitive biological materials like cells and therapeutic proteins.

The this compound crosslinker consists of two dibenzocyclooctyne (DBCO) groups at either end of a 13-unit polyethylene glycol (PEG) spacer. The DBCO groups react with azide-functionalized polymers or biomolecules to form a stable triazole linkage, driving the hydrogelation process. The PEG13 spacer is hydrophilic, enhancing the water solubility of the crosslinker and contributing to the overall biocompatibility of the hydrogel.

Principle of Hydrogel Formation

The formation of a hydrogel using this compound is based on the SPAAC reaction between the terminal DBCO groups of the crosslinker and azide groups on a multi-arm polymer, such as a 4-arm PEG-Azide. When aqueous solutions of the two components are mixed, the DBCO and azide groups react to form covalent crosslinks, resulting in the formation of a stable 3D hydrogel network. This reaction is catalyst-free and proceeds rapidly at room temperature.

Hydrogel_Formation DBCO_PEG_DBCO This compound Precursor_Solution Precursor Solution (Aqueous Mixture) DBCO_PEG_DBCO->Precursor_Solution Mixing Four_Arm_PEG_Azide 4-Arm PEG-Azide Four_Arm_PEG_Azide->Precursor_Solution Hydrogel Crosslinked Hydrogel Network Precursor_Solution->Hydrogel SPAAC Reaction (Click Chemistry)

Caption: Hydrogel formation via SPAAC reaction.

Materials and Equipment

Reagents
  • This compound (Purity: >95%)

  • 4-Arm PEG-Azide (e.g., MW 10 kDa, >95% substitution)[1][2]

  • Dulbecco's Phosphate-Buffered Saline (DPBS), sterile, pH 7.4

  • Sterile, nuclease-free water

  • For cell encapsulation:

    • Desired cell type

    • Complete cell culture medium

    • Trypsin-EDTA

    • Live/Dead Viability/Cytotoxicity Kit (e.g., Calcein AM/Ethidium Homodimer-1)[3][4]

Equipment
  • Analytical balance

  • Vortex mixer

  • Pipettes and sterile tips

  • Sterile microcentrifuge tubes

  • Rheometer with parallel plate geometry (for mechanical testing)[5]

  • Fluorescence microscope (for cell viability imaging)

  • Incubator (37°C, 5% CO2)

  • Lyophilizer (for swelling studies)

Experimental Protocols

Protocol 1: Preparation of Precursor Stock Solutions
  • This compound Stock Solution:

    • Accurately weigh the desired amount of this compound powder.

    • Dissolve in sterile DPBS (pH 7.4) to achieve the desired final concentration (e.g., 20 mM).

    • Gently vortex until fully dissolved.

    • Store at -20°C for long-term storage or at 4°C for short-term use.

  • 4-Arm PEG-Azide Stock Solution:

    • Accurately weigh the desired amount of 4-Arm PEG-Azide powder.

    • Dissolve in sterile DPBS (pH 7.4) to achieve the desired final concentration (e.g., 10 mM).

    • Gently vortex until fully dissolved.

    • Store at -20°C for long-term storage or at 4°C for short-term use.

Note: The concentrations of the stock solutions can be adjusted to achieve the desired hydrogel properties. A 1:1 molar ratio of DBCO to azide groups is typically used for optimal crosslinking.

Protocol 2: Hydrogel Formation
  • Bring the precursor stock solutions to room temperature.

  • In a sterile microcentrifuge tube, add the desired volume of the 4-Arm PEG-Azide solution.

  • Add an equal volume of the this compound solution to the tube.

  • Immediately and thoroughly mix the solutions by pipetting up and down or by gentle vortexing for 5-10 seconds.

  • Quickly transfer the mixed solution to the desired mold or well plate before gelation occurs.

  • Allow the hydrogel to form at room temperature. Gelation typically occurs within minutes.

  • For applications requiring physiological conditions, the hydrogel can be incubated at 37°C.

Hydrogel_Workflow cluster_prep Precursor Preparation cluster_formation Hydrogel Formation cluster_characterization Characterization prep_dbco Prepare this compound Stock Solution mix Mix Precursor Solutions (1:1 Molar Ratio) prep_dbco->mix prep_azide Prepare 4-Arm PEG-Azide Stock Solution prep_azide->mix transfer Transfer to Mold mix->transfer gelation Allow Gelation (Room Temperature or 37°C) transfer->gelation rheology Rheological Analysis gelation->rheology swelling Swelling Ratio gelation->swelling cell_viability Cell Viability Assay gelation->cell_viability

Caption: Experimental workflow for hydrogel formation and characterization.

Protocol 3: Characterization of Hydrogel Properties

A. Swelling Ratio Measurement

  • Prepare hydrogel samples of a known volume and allow them to fully crosslink.

  • Lyophilize the hydrogels to determine their dry weight (Wd).

  • Immerse the dried hydrogels in DPBS (pH 7.4) at 37°C.

  • At predetermined time intervals (e.g., 1, 2, 4, 8, 12, 24 hours), remove the hydrogels, gently blot the surface with a lint-free wipe to remove excess water, and record the swollen weight (Ws).

  • Calculate the swelling ratio using the following formula: Swelling Ratio = (Ws - Wd) / Wd

B. Mechanical Testing by Rheology

  • Prepare a hydrogel sample directly on the bottom plate of the rheometer.

  • Lower the upper parallel plate to a defined gap height (e.g., 500 µm).

  • Perform a time sweep experiment at a constant frequency (e.g., 1 Hz) and strain (e.g., 1%) to monitor the gelation process. The gel point is the time at which the storage modulus (G') exceeds the loss modulus (G'').

  • Once the hydrogel is fully formed, perform a frequency sweep (e.g., 0.1 to 100 rad/s) at a constant strain to determine the frequency-dependent mechanical properties.

  • Perform a strain sweep (e.g., 0.1 to 100%) at a constant frequency to identify the linear viscoelastic region.

Protocol 4: Cell Encapsulation and Viability Assessment
  • Prepare sterile precursor solutions of this compound and 4-Arm PEG-Azide in a biocompatible buffer (e.g., serum-free cell culture medium).

  • Harvest the desired cells using standard cell culture techniques and resuspend them in the 4-Arm PEG-Azide solution at the desired cell density (e.g., 1 x 10^6 cells/mL).

  • Add an equal volume of the this compound solution to the cell-containing azide solution and mix gently by pipetting.

  • Dispense the cell-laden precursor solution into a sterile mold or well plate.

  • Allow the hydrogel to crosslink in a cell culture incubator at 37°C and 5% CO2.

  • After gelation, add complete cell culture medium to the hydrogels.

  • To assess cell viability, use a Live/Dead assay kit according to the manufacturer's protocol.

    • Prepare a working solution of Calcein AM (stains live cells green) and Ethidium Homodimer-1 (stains dead cells red) in DPBS.

    • Remove the culture medium and wash the cell-laden hydrogels with DPBS.

    • Incubate the hydrogels in the Live/Dead staining solution for 30-45 minutes at 37°C, protected from light.

    • Wash the hydrogels with DPBS and visualize using a fluorescence microscope.

Cell_Encapsulation cluster_cell_prep Cell Preparation cluster_encapsulation Encapsulation cluster_culture_analysis Culture and Analysis harvest_cells Harvest and Count Cells resuspend_cells Resuspend Cells in 4-Arm PEG-Azide Solution harvest_cells->resuspend_cells mix_with_dbco Mix with this compound Solution resuspend_cells->mix_with_dbco dispense Dispense into Mold mix_with_dbco->dispense crosslink Crosslink at 37°C dispense->crosslink add_media Add Culture Medium crosslink->add_media culture Incubate and Culture add_media->culture viability_assay Perform Live/Dead Assay culture->viability_assay imaging Fluorescence Microscopy viability_assay->imaging

Caption: Workflow for cell encapsulation in a this compound hydrogel.

Data Presentation

The following tables provide representative data for hydrogels formed via SPAAC using DBCO-functionalized PEG crosslinkers. Note that these values are illustrative and the specific properties of a this compound hydrogel will depend on the precise experimental conditions, including the molecular weight and concentration of the azide-functionalized polymer.

Table 1: Representative Mechanical Properties of SPAAC Hydrogels

Precursor Concentration (w/v)Azide-PolymerDBCO-CrosslinkerStorage Modulus (G') (Pa)Gelation Time (min)
5%4-Arm PEG-Azide (10 kDa)DBCO-PEG-DBCO500 - 15005 - 15
10%4-Arm PEG-Azide (10 kDa)DBCO-PEG-DBCO2000 - 50002 - 8
5%Hyaluronic Acid-AzideDBCO-PEG-DBCO300 - 100010 - 20

Table 2: Representative Swelling Ratios of SPAAC Hydrogels

Precursor Concentration (w/v)Azide-PolymerDBCO-CrosslinkerSwelling Ratio (at 24h)
5%4-Arm PEG-Azide (10 kDa)DBCO-PEG-DBCO15 - 25
10%4-Arm PEG-Azide (10 kDa)DBCO-PEG-DBCO8 - 15
5%Gelatin-AzideDBCO-PEG-DBCO20 - 35

Table 3: Cell Viability in SPAAC Hydrogels

Cell TypePolymer Concentration (w/v)Time PointViability (%)
Mesenchymal Stem Cells5%24 hours> 95%
Fibroblasts10%24 hours> 90%
Chondrocytes5%7 days> 90%

Troubleshooting

IssuePossible CauseSuggested Solution
Hydrogel does not form or is too soft - Incorrect precursor concentrations- Low reactivity of precursors- Incomplete mixing- Verify calculations and weighings- Use fresh, high-purity reagents- Ensure thorough and rapid mixing
Hydrogel forms too quickly - High precursor concentrations- High temperature- Decrease precursor concentrations- Perform mixing at a lower temperature
Low cell viability - High shear stress during mixing- Cytotoxicity of precursors- Inappropriate osmotic pressure- Mix gently by pipetting- Use high-purity, biocompatible reagents- Prepare solutions in isotonic buffers

Conclusion

This compound is a versatile and efficient crosslinker for the formation of biocompatible hydrogels via Strain-Promoted Azide-Alkyne Cycloaddition. The protocols outlined in this document provide a framework for the synthesis, characterization, and application of these hydrogels in areas such as drug delivery and 3D cell culture. The bio-orthogonal nature of the SPAAC chemistry ensures that sensitive biological materials can be encapsulated under mild conditions, making these hydrogels a valuable tool for a wide range of biomedical research and development applications.

References

Application Notes and Protocols for the Purification of DBCO-PEG13-DBCO Conjugates

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dibenzocyclooctyne (DBCO) functionalized polyethylene glycol (PEG) linkers are critical components in the development of advanced bioconjugates, including antibody-drug conjugates (ADCs) and targeted drug delivery systems. The DBCO-PEG13-DBCO linker is a homobifunctional reagent that allows for the copper-free strain-promoted alkyne-azide cycloaddition (SPAAC) to two azide-containing molecules. The purity of this linker is paramount to ensure the homogeneity, efficacy, and safety of the final bioconjugate. This document provides detailed application notes and protocols for the purification of this compound conjugates, focusing on common impurities and effective purification strategies.

Potential Impurities in this compound Synthesis

The synthesis of this compound can result in several impurities that need to be removed to ensure a high-quality product. Understanding these potential impurities is crucial for developing an effective purification strategy.

Common Impurities:

  • Unreacted Starting Materials: Residual DBCO-containing precursors and PEG starting materials.

  • Monofunctionalized Intermediates: DBCO-PEG13 species that have only reacted at one terminus.

  • Hydrolyzed DBCO: The DBCO group can be susceptible to hydrolysis under certain conditions, leading to a loss of reactivity.[1]

  • Aggregates: The hydrophobic nature of the DBCO group may lead to the formation of aggregates, especially at high concentrations.[2][3]

  • Side-Reaction Products: Undesired products resulting from reactions with residual reagents or solvents.

Purification Strategies

A multi-step purification strategy is often employed to achieve high purity of this compound. The most common and effective techniques are Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), Size Exclusion Chromatography (SEC), and Tangential Flow Filtration (TFF).

Overall Purification Workflow

The general workflow for purifying this compound involves an initial capture and partial purification step, followed by a high-resolution polishing step.

cluster_0 Crude Product cluster_1 Purification Steps cluster_2 Final Product Crude Crude this compound (from synthesis) RP_HPLC Reversed-Phase HPLC (RP-HPLC) (Primary Purification) Crude->RP_HPLC Remove non-polar and polar impurities SEC Size Exclusion Chromatography (SEC) (Polishing/Buffer Exchange) RP_HPLC->SEC Remove aggregates and perform buffer exchange TFF Tangential Flow Filtration (TFF) (Optional Desalting/Concentration) SEC->TFF Concentrate and final desalting Pure_Product High-Purity this compound (>95%) SEC->Pure_Product TFF->Pure_Product

Caption: General purification workflow for this compound.

Experimental Protocols

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is a powerful technique for separating molecules based on their hydrophobicity. It is highly effective in removing non-polar and polar impurities from the this compound conjugate.

Protocol:

  • Column Selection: A C18 reversed-phase column is recommended (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).[4][5]

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Sample Preparation: Dissolve the crude this compound in the initial mobile phase composition (e.g., 95% Mobile Phase A, 5% Mobile Phase B) to a concentration of 1-5 mg/mL.

  • Chromatographic Conditions:

    • Flow Rate: 0.3 mL/min.

    • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 10-20 minutes is a good starting point. The gradient should be optimized to achieve the best separation of the desired product from impurities.

    • Detection: UV absorbance at 254 nm and 309 nm (for the DBCO group).

  • Fraction Collection: Collect the fractions corresponding to the main product peak.

  • Solvent Removal: Evaporate the solvent from the collected fractions using a rotary evaporator or lyophilizer.

Data Presentation:

ParameterTypical ValueReference
Purity Achieved >95%
Recovery Yield 70-90%-
Column Type C18
Mobile Phase Water/Acetonitrile with 0.1% Formic Acid
Flow Rate 0.3 - 1.0 mL/min
Size Exclusion Chromatography (SEC)

SEC separates molecules based on their hydrodynamic radius. This technique is ideal for removing aggregates and for buffer exchange of the purified this compound.

Protocol:

  • Column Selection: Choose a SEC column with an appropriate molecular weight range (e.g., TSKgel G3000SWxl).

  • Mobile Phase Preparation: An aqueous buffer such as Phosphate-Buffered Saline (PBS), pH 7.4, is commonly used.

  • Sample Preparation: Dissolve the partially purified this compound from the RP-HPLC step in the SEC mobile phase.

  • Chromatographic Conditions:

    • Flow Rate: Isocratic flow rate, typically 0.5-1.0 mL/min.

    • Detection: UV absorbance at 280 nm (if conjugated to a protein) or 254/309 nm for the DBCO linker itself.

  • Fraction Collection: Collect the fractions corresponding to the monomeric peak, which will elute after any high molecular weight aggregates.

  • Concentration: If necessary, concentrate the purified product using a suitable method such as centrifugal filtration.

Data Presentation:

ParameterTypical ValueReference
Purity Achieved >98% (removal of aggregates)-
Recovery Yield >90%-
Column Type TSKgel G3000SWxl or similar
Mobile Phase Phosphate-Buffered Saline (PBS)
Flow Rate 0.5 - 1.0 mL/min-
Tangential Flow Filtration (TFF)

TFF is a rapid and scalable method for desalting, buffer exchange, and concentrating the this compound conjugate. It is particularly useful for larger scale purifications.

Protocol:

  • Membrane Selection: Choose an ultrafiltration membrane with a Molecular Weight Cut-Off (MWCO) significantly smaller than the this compound conjugate (e.g., 1 kDa).

  • System Setup: Assemble the TFF system according to the manufacturer's instructions. Equilibrate the system with the desired final buffer.

  • Sample Processing:

    • Concentration: Recirculate the sample through the TFF system, allowing the permeate (buffer and small molecules) to pass through the membrane while retaining the conjugate.

    • Diafiltration (Buffer Exchange): After an initial concentration step, add the new buffer to the retentate at the same rate as the permeate is being removed. This process is typically repeated for 5-10 diavolumes to ensure complete buffer exchange.

  • Product Recovery: Collect the final concentrated and buffer-exchanged product from the retentate.

Data Presentation:

ParameterTypical ValueReference
Buffer Exchange Efficiency >99.5%-
Recovery Yield >95%-
Membrane MWCO 1 kDa-
Transmembrane Pressure (TMP) 15-25 psi-
Cross-flow Rate 5-10 L/min/m²-

Purity Assessment

The purity of the final this compound product should be assessed using a combination of analytical techniques.

cluster_0 Purified Product cluster_1 Analytical Techniques cluster_2 Purity Confirmation Purified_Product Purified this compound HPLC Analytical RP-HPLC/SEC (Purity and Aggregation) Purified_Product->HPLC LC_MS LC-MS (Identity and Impurity Profiling) Purified_Product->LC_MS NMR NMR Spectroscopy (Structural Confirmation) Purified_Product->NMR Confirmed_Purity Purity >95% Identity Confirmed HPLC->Confirmed_Purity LC_MS->Confirmed_Purity NMR->Confirmed_Purity

Caption: Workflow for purity assessment of this compound.

  • Analytical RP-HPLC and SEC: To confirm the purity and assess the presence of any aggregates.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): To confirm the molecular weight of the conjugate and identify any low-level impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: For unambiguous structural confirmation of the final product and to verify the integrity of the DBCO groups.

Stability and Storage

  • Stability: The DBCO group can be sensitive to strong acids and may react with thiols. It is important to avoid these conditions during purification and storage.

  • Storage: Store the purified this compound at -20°C or below, protected from light and moisture. For long-term storage, an inert atmosphere (argon or nitrogen) is recommended.

By following these detailed protocols and application notes, researchers, scientists, and drug development professionals can effectively purify this compound conjugates to the high standards required for their applications.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Yield in DBCO-PEG13-DBCO Reactions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for DBCO-PEG13-DBCO reactions. This resource is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues leading to low product yield in their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the key reasons for low yield in a this compound reaction?

Low yield in this compound reactions, a type of strain-promoted alkyne-azide cycloaddition (SPAAC), can often be attributed to several factors. These include suboptimal reaction conditions such as incorrect stoichiometry of reactants, inappropriate temperature, and suboptimal solvent and pH. Reagent stability and degradation, particularly of the DBCO moiety, can also significantly impact the outcome. Additionally, inefficient purification methods can lead to loss of the final product.[1][2]

Q2: What is the optimal molar ratio for a this compound reaction?

For optimal results, it is generally recommended to use a molar excess of one of the reactants.[1] A common starting point is to use 1.5 to 3 molar equivalents of the DBCO-containing molecule for every 1 mole equivalent of the azide-containing molecule.[1][3] However, if the azide-activated molecule is more precious or available in limited quantities, this ratio can be inverted. For reactions involving sensitive biomolecules like antibodies, a molar excess of 1.5 to 10 equivalents may be used to improve conjugation efficiency.

Q3: What are the recommended temperature and duration for the reaction?

DBCO-azide reactions are efficient across a range of temperatures, typically from 4°C to 37°C. Higher temperatures generally lead to faster reaction rates. Typical reaction times are between 4 to 12 hours at room temperature. For sensitive biomolecules, conducting the reaction overnight at 4°C can improve stability and yield. In some instances, extending the incubation period up to 48 hours may be necessary to maximize the product yield.

Q4: Which solvents and buffers are suitable for this reaction?

DBCO click chemistry is compatible with a variety of solvents. For biomolecule conjugations, aqueous buffers such as PBS and HEPES are preferred. If the this compound reagent has limited aqueous solubility, it can be first dissolved in a water-miscible organic solvent like DMSO or DMF and then added to the aqueous reaction mixture. It is crucial to keep the final concentration of the organic solvent low (typically below 20%) to prevent protein precipitation. It is important to avoid buffers containing sodium azide, as it can react with the DBCO group.

Q5: How can I monitor the progress of my this compound reaction?

The DBCO group has a characteristic UV absorbance at approximately 309-310 nm. The progress of the reaction can be monitored by observing the decrease in this absorbance over time as the DBCO is consumed.

Troubleshooting Guide

Issue 1: Low or No Product Yield

If you are experiencing low or no yield in your this compound reaction, consider the following potential causes and solutions.

Potential CauseRecommended Solution
Incorrect Stoichiometry Optimize the molar ratio of the this compound to the azide-containing molecule. A common starting point is a 1.5 to 3-fold molar excess of one reactant.
Suboptimal Reaction Time and Temperature Incubate the reaction for a longer period (e.g., overnight at 4°C or up to 48 hours at room temperature). Consider increasing the temperature to 37°C to accelerate the reaction rate, if compatible with your molecules.
Degraded Reagents Use fresh this compound and azide reagents. DBCO reagents can degrade over time, especially if not stored properly. For moisture-sensitive reagents, ensure they are brought to room temperature before opening to prevent condensation.
Inappropriate Solvent or pH Ensure the solvent system is optimal for both reactants. If using an organic co-solvent like DMSO or DMF, keep the final concentration below 20% to avoid precipitation of biomolecules. The pH of the reaction buffer can affect stability; a pH range of 7-9 is generally suitable for protein conjugations.
Inefficient Purification Choose a purification method appropriate for your product's size and properties, such as size exclusion chromatography (SEC), dialysis, or HPLC, to effectively separate the conjugate from unreacted starting materials.
Steric Hindrance The long PEG13 chain is designed to reduce steric hindrance, but for very large molecules, this can still be a factor. Consider using linkers with different lengths if this is suspected.
Issue 2: Conjugate Aggregation or Precipitation

Aggregation or precipitation of the product during the reaction can lead to a significant loss of yield.

Potential CauseRecommended Solution
High Concentration of Organic Solvent Minimize the final concentration of organic co-solvents like DMSO or DMF to below 15-20% to prevent denaturation and precipitation of proteins.
Suboptimal pH Perform the reaction in a buffer that ensures the stability and solubility of your specific biomolecule, typically within a pH range of 7-9.
Excessive Agitation Mix the reaction gently, as vigorous stirring can sometimes induce protein aggregation.
Hydrophobicity While the PEG linker adds hydrophilicity, the DBCO groups are hydrophobic. If the target molecule is also hydrophobic, the resulting conjugate may have poor solubility. Buffer screening can help identify optimal formulation conditions.

Summary of Key Reaction Parameters

ParameterRecommended RangeNotes
Molar Ratio (DBCO:Azide) 1.5:1 to 10:1 (or inverted)The less critical or more abundant component should be in excess.
Temperature 4°C to 37°CHigher temperatures increase the reaction rate but may affect the stability of sensitive biomolecules.
Reaction Time 4 to 48 hoursLonger incubation times can improve yield, especially at lower temperatures or concentrations.
Solvent Aqueous Buffer (e.g., PBS, HEPES) with <20% organic co-solvent (e.g., DMSO, DMF)Avoid buffers containing sodium azide.
pH 7 - 9 for protein conjugationsOptimal pH depends on the stability of the biomolecules involved.

Experimental Protocols

General Protocol for this compound Conjugation

This protocol provides a starting point for conjugating a this compound linker to an azide-functionalized molecule. Optimization may be required for specific applications.

  • Prepare Stock Solutions:

    • Prepare a stock solution of the this compound in a water-miscible organic solvent such as DMSO or DMF.

    • Prepare a stock solution of the azide-containing molecule in a compatible reaction buffer (e.g., PBS, pH 7.4).

  • Reaction Setup:

    • In a reaction tube, add the desired amount of the azide-containing molecule.

    • Add the this compound stock solution to the reaction mixture to achieve the desired final molar ratio (e.g., 3 equivalents). Ensure the final concentration of the organic solvent is below 20%.

  • Incubation:

    • Incubate the reaction at room temperature for 4-12 hours or at 4°C overnight. The reaction can be gently mixed during incubation.

  • Purification:

    • Purify the conjugate using an appropriate method such as size exclusion chromatography, dialysis, or HPLC to remove unreacted starting materials.

  • Characterization:

    • Analyze the purified conjugate using methods such as SDS-PAGE, mass spectrometry, or UV-Vis spectroscopy to confirm successful conjugation and assess purity.

Visualizations

Troubleshooting_Low_Yield Troubleshooting Workflow for Low Yield in this compound Reactions start Low or No Product Yield check_reagents Check Reagent Quality & Storage start->check_reagents check_reagents->start Degraded optimize_stoichiometry Optimize Molar Ratio (DBCO:Azide) check_reagents->optimize_stoichiometry Reagents OK optimize_stoichiometry->start Suboptimal optimize_conditions Optimize Reaction Conditions (Temp, Time, Solvent, pH) optimize_stoichiometry->optimize_conditions Ratio Optimized optimize_conditions->start Suboptimal check_purification Evaluate Purification Method optimize_conditions->check_purification Conditions Optimized check_purification->start Inefficient success Improved Yield check_purification->success Purification Efficient Experimental_Workflow General Experimental Workflow for this compound Conjugation prep_reagents 1. Prepare Stock Solutions (this compound & Azide) reaction_setup 2. Set Up Reaction (Mix Reactants) prep_reagents->reaction_setup incubation 3. Incubate (RT or 4°C) reaction_setup->incubation purification 4. Purify Conjugate (SEC, Dialysis, HPLC) incubation->purification characterization 5. Characterize Product (SDS-PAGE, MS, UV-Vis) purification->characterization final_product Final Conjugate characterization->final_product Reaction_Parameters Key Parameters Influencing this compound Reaction Yield yield Reaction Yield stoichiometry Stoichiometry stoichiometry->yield temperature Temperature temperature->yield time Reaction Time time->yield solvent Solvent / pH solvent->yield reagent_quality Reagent Quality reagent_quality->yield

References

Technical Support Center: Optimizing Dbco-PEG13-Dbco Conjugation Efficiency

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Dbco-PEG13-Dbco and other DBCO-based crosslinkers. This guide is designed to assist researchers, scientists, and drug development professionals in troubleshooting and optimizing their conjugation experiments.

Frequently Asked Questions (FAQs)

Q1: What is the optimal molar ratio for a this compound conjugation reaction?

For optimal results, it is generally recommended to use a molar excess of one of the reactants. A common starting point is to use 1.5 to 3 molar equivalents of the DBCO-containing molecule for every 1 mole equivalent of the azide-containing molecule.[1][2][3] However, if the azide-activated molecule is precious or in limited supply, this ratio can be inverted.[1] For antibody-small molecule conjugations, a molar excess of 1.5 to 10 equivalents of one of the components can be used to enhance conjugation efficiency, with 7.5 equivalents being a recommended starting point.[1]

Q2: What are the recommended reaction temperature and duration for this compound conjugation?

DBCO-azide reactions are efficient at a range of temperatures, from 4°C to 37°C. Higher temperatures generally lead to faster reaction rates. Typical reaction times are between 4 to 12 hours at room temperature. For sensitive biomolecules or to improve stability, the reaction can be performed overnight at 4°C. In some cases, incubation for up to 24-48 hours may be necessary to maximize the yield.

Q3: Which solvents and buffers are compatible with this compound click chemistry?

DBCO click chemistry is compatible with a variety of solvents, including aqueous buffers like PBS and organic solvents such as DMSO and DMF. For biomolecule conjugations, aqueous buffers are preferred. If the DBCO reagent has poor aqueous solubility, it can be first dissolved in a water-miscible organic solvent like DMSO or DMF and then added to the aqueous reaction mixture. It is important to keep the final concentration of the organic solvent low (typically under 20%) to avoid precipitation of proteins. Importantly, avoid buffers containing sodium azide, as the azide ions will react with the DBCO group. Amine-free buffers such as PBS, HEPES, or carbonate/bicarbonate should be used, especially when working with NHS esters of DBCO.

Q4: How can I monitor the progress of my conjugation reaction?

The progress of the reaction can be monitored by observing the decrease in the absorbance of the DBCO group at approximately 309-310 nm using UV-Vis spectroscopy. As the reaction proceeds to form the triazole product, this peak will diminish.

Q5: How should I store my this compound and other DBCO reagents?

DBCO reagents, especially those with NHS esters, are moisture-sensitive. They should be stored at -20°C or below, protected from light, and in a desiccated environment. Before use, allow the vial to equilibrate to room temperature before opening to prevent moisture condensation. Reconstituted DBCO reagents may also be susceptible to oxidation and should be used promptly or stored at -80°C for long-term stability. A DBCO-modified antibody can lose about 3-5% of its reactivity over 4 weeks when stored at 4°C or -20°C.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments.

Issue 1: Low or No Conjugation Efficiency

G

Potential Cause Recommended Solution
Degraded Reagents DBCO reagents, particularly NHS esters, are sensitive to moisture and can degrade over time. Use fresh reagents and ensure they are brought to room temperature before opening to prevent condensation.
Suboptimal Molar Ratio The stoichiometry of the reactants is crucial. A common starting point is a 1.5 to 3-fold molar excess of the DBCO-containing molecule. This may need to be optimized for your specific molecules.
Incorrect Reaction Buffer The presence of sodium azide in the buffer will react with the DBCO group, inhibiting the desired conjugation. If using an NHS ester of DBCO, avoid buffers containing primary amines (e.g., Tris, glycine). Ensure the pH is within the optimal range (typically pH 7-9 for NHS ester reactions).
Insufficient Reaction Time or Temperature While reactions can proceed at 4°C, room temperature or 37°C will increase the reaction rate. Consider increasing the incubation time to 12-24 hours or even 48 hours for challenging conjugations.
Low Reagent Concentration Reactions are more efficient at higher concentrations. If possible, increase the concentration of your reactants.
Inefficient Purification If the product is being lost during purification, consider optimizing the purification method (e.g., size-exclusion chromatography, dialysis).
Issue 2: Protein Aggregation or Precipitation During Conjugation
Potential Cause Recommended Solution
High Concentration of Organic Solvent If using DMSO or DMF to dissolve the DBCO reagent, ensure the final concentration in the reaction mixture is low (typically <20%) to prevent protein precipitation.
Hydrophobicity of the Conjugate The DBCO moiety is hydrophobic. The PEG linker in this compound helps to increase hydrophilicity, but if the conjugated molecule is also hydrophobic, aggregation can occur. Consider using a buffer with additives that reduce aggregation.
High Drug-to-Antibody Ratio (DAR) In the context of Antibody-Drug Conjugates (ADCs), a high DAR can lead to aggregation. Optimize the conjugation reaction to achieve a lower, more controlled DAR.
Incorrect Buffer/pH The solubility of proteins is often dependent on the pH and ionic strength of the buffer. Perform buffer screening to find the optimal formulation for your conjugate.

Experimental Protocols

General Protocol for Two-Step Crosslinking using this compound

This protocol describes a general procedure for crosslinking two azide-containing molecules (Molecule A and Molecule B) using the homobifunctional linker, this compound. This is a two-step process to avoid the formation of "double adducts".

G

Materials:

  • This compound

  • Azide-functionalized Molecule A

  • Azide-functionalized Molecule B

  • Reaction Buffer (e.g., PBS, pH 7.4, azide-free)

  • Organic Solvent (e.g., anhydrous DMSO or DMF)

  • Purification system (e.g., size-exclusion chromatography columns, dialysis tubing)

Procedure:

Step 1: First Conjugation

  • Prepare Reagents:

    • Dissolve this compound in a minimal amount of anhydrous DMSO or DMF to create a stock solution (e.g., 10 mM).

    • Prepare Molecule A in the reaction buffer.

  • Reaction Setup:

    • Add a molar excess of this compound to Molecule A. A 5- to 10-fold molar excess of the linker is a good starting point to ensure that most of Molecule A reacts to form the mono-adduct.

  • Incubation:

    • Incubate the reaction at room temperature for 4-12 hours or overnight at 4°C with gentle mixing.

Step 2: Purification of the Intermediate

  • Remove the unreacted this compound using a suitable method such as size-exclusion chromatography (SEC) or dialysis. This step is crucial to prevent the formation of Molecule B dimers in the next step.

Step 3: Second Conjugation

  • Reaction Setup:

    • Add the purified intermediate (Molecule A-Dbco-PEG13-Dbco) to a solution of Molecule B-azide. A 1.5 to 3-fold molar excess of the azide-containing molecule relative to the DBCO-intermediate is recommended.

  • Incubation:

    • Incubate the reaction at room temperature for 4-12 hours or overnight at 4°C with gentle mixing.

Step 4: Final Purification

  • Purify the final conjugate to remove any unreacted Molecule B-azide and other impurities using an appropriate method like SEC or dialysis.

Step 5: Characterization

  • Analyze the final conjugate using appropriate techniques such as SDS-PAGE to observe the shift in molecular weight, and SEC-HPLC to assess purity and aggregation. Mass spectrometry can be used to confirm the molecular weight of the final conjugate.

Quantitative Data Summary

The following tables provide a summary of recommended starting conditions for your experiments. Note that optimization may be required for your specific application.

Table 1: Recommended Reaction Conditions for DBCO-Azide Conjugation

ParameterRecommended RangeNotes
Molar Ratio (DBCO:Azide) 1.5:1 to 3:1The more abundant or less critical component should be in excess. Can be inverted if the azide-containing molecule is limiting.
Temperature 4°C to 37°CHigher temperatures increase the reaction rate but may affect the stability of sensitive biomolecules.
Incubation Time 4-12 hours at room temperatureOvernight at 4°C is also common. May be extended to 24-48 hours for higher yield.
pH (for NHS-ester reactions) 7-9A near-neutral pH is favored for the acylation of primary amines.

Table 2: Analytical Techniques for Characterizing DBCO Conjugates

TechniquePurpose
UV-Vis Spectroscopy Monitor reaction progress by observing the decrease in DBCO absorbance at ~310 nm. Determine the degree of labeling (DOL).
SDS-PAGE Observe the shift in molecular weight of the conjugated product compared to the starting materials.
Size-Exclusion Chromatography (SEC-HPLC) Assess the purity of the conjugate and detect any aggregation or fragmentation.
Mass Spectrometry (MS) Confirm the molecular weight of the final conjugate and determine the degree of labeling.
Hydrophobic Interaction Chromatography (HIC) Determine the drug-to-antibody ratio (DAR) for ADCs.

References

common side reactions with Dbco-peg13-dbco

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with technical support for using Dbco-peg13-dbco in their experiments. It includes frequently asked questions and troubleshooting guides to address common issues.

Frequently Asked Questions (FAQs)

What is this compound?

This compound is a bifunctional, PEGylated crosslinker used in copper-free click chemistry.[1] It consists of two dibenzocyclooctyne (DBCO) groups at either end of a 13-unit polyethylene glycol (PEG13) spacer. The DBCO groups react specifically and spontaneously with azide-containing molecules in a process called strain-promoted alkyne-azide cycloaddition (SPAAC).[2][3] The hydrophilic PEG spacer enhances solubility in aqueous solutions and provides flexibility, which can reduce steric hindrance during conjugation.[1][4]

What are the main applications of this compound?

This compound is primarily used for:

  • Bioconjugation: Crosslinking two different azide-containing molecules, such as proteins, peptides, or nanoparticles.

  • Drug Delivery Systems: As a linker in the synthesis of complex molecules like antibody-drug conjugates (ADCs) and PROTACs (PROteolysis TArgeting Chimeras).

  • Molecular Imaging: Creating labeled probes for diagnostic and imaging applications.

How should I store and handle this compound?

Proper storage and handling are crucial to maintain the reactivity of the DBCO groups.

  • Storage: For long-term storage, it is recommended to keep the reagent at -20°C, protected from light and moisture. For short-term storage (days to weeks), 0-4°C is acceptable.

  • Handling: Before use, allow the vial to equilibrate to room temperature to prevent moisture condensation. It is best to use anhydrous solvents like DMSO or DMF for reconstitution. Avoid buffers containing azides, as they will react with the DBCO groups.

What are the advantages of using a copper-free click chemistry reagent like this compound?

Copper-free click chemistry offers several benefits, particularly in biological applications:

  • Biocompatibility: It eliminates the need for a cytotoxic copper (I) catalyst, making it suitable for use in living cells and whole organisms.

  • High Efficiency and Specificity: The reaction is highly efficient, with fast kinetics at room temperature, and results in the formation of a stable triazole linkage. The DBCO and azide groups are bioorthogonal, meaning they do not react with other functional groups found in biological systems, which minimizes side reactions.

Troubleshooting Guides

This section addresses common problems encountered during experiments with this compound.

Issue 1: Low or No Conjugation Yield

Q: I am observing a very low yield or no formation of my desired conjugate. What could be the cause?

A: Several factors can contribute to poor conjugation efficiency. Below is a systematic guide to troubleshoot this issue.

Possible Causes and Solutions

Possible Cause Recommended Action
Incorrect Buffer Composition Ensure that your reaction buffer does not contain azides, which will compete with your azide-labeled molecule for reaction with the DBCO groups.
Suboptimal Reaction Conditions Optimize the reaction by increasing the concentration of reactants. While the reaction is fast at room temperature, increasing the temperature to 37°C or extending the incubation time (from a few hours to overnight) can improve efficiency.
Issues with Starting Materials Confirm that both of your molecules to be conjugated have been successfully labeled with azide groups.
Insufficient Reagent Increase the molar excess of this compound relative to the azide-containing molecules. A 1.5 to 3-fold molar excess of the DBCO reagent is often recommended.

A logical workflow for troubleshooting low conjugation yield is presented in the diagram below.

G Troubleshooting Low Conjugation Yield start Low/No Conjugation check_buffer Check Buffer Composition (No Azides?) start->check_buffer check_conditions Optimize Reaction Conditions (Concentration, Temp, Time) check_buffer->check_conditions Buffer OK check_starting_materials Verify Azide Labeling of Molecules check_conditions->check_starting_materials Conditions Optimized increase_reagent Increase Molar Excess of this compound check_starting_materials->increase_reagent Labeling Confirmed success Successful Conjugation increase_reagent->success Reagent Increased Problem Problem Action Action Outcome Outcome

Caption: A step-by-step workflow for troubleshooting low conjugation yield.

Issue 2: Difficulty in Purifying the Final Conjugate

Q: I am struggling to purify my this compound-linked conjugate from unreacted starting materials and byproducts. What purification methods are recommended?

A: The purification of PEGylated biomolecules can be challenging due to the properties of the PEG linker. The increased hydrodynamic size and potential for heterogeneity require specific purification strategies.

Recommended Purification Techniques

Technique Description Best For
Size Exclusion Chromatography (SEC) Separates molecules based on their size. Effective for separating the larger PEGylated conjugate from smaller unreacted molecules.Removing unreacted small molecules.
Ion Exchange Chromatography (IEX) Separates molecules based on charge. PEGylation can shield charges on the protein surface, altering its interaction with the IEX resin and allowing for separation from the unreacted protein.Separating PEGylated products from un-PEGylated proteins.
Hydrophobic Interaction Chromatography (HIC) Separates molecules based on hydrophobicity. Can be used as a polishing step for achieving high purity.High-resolution separation and removal of impurities.
Ultrafiltration/Diafiltration Uses membranes with specific molecular weight cut-offs to separate molecules of different sizes. A two-stage process can be effective: the first stage removes unreacted protein, and the second removes unreacted PEG linker.Bulk removal of unreacted components and buffer exchange.

Experimental Protocols & Data

General Protocol for Protein-Protein Conjugation using this compound

This protocol outlines a general procedure for crosslinking two azide-labeled proteins (Protein-N3 A and Protein-N3 B).

  • Reagent Preparation:

    • Dissolve this compound in anhydrous DMSO or DMF to prepare a stock solution (e.g., 10 mM).

    • Prepare Protein-N3 A and Protein-N3 B in an azide-free buffer (e.g., PBS, pH 7.4).

  • Conjugation Reaction:

    • In a microcentrifuge tube, combine Protein-N3 A and Protein-N3 B at the desired molar ratio.

    • Add the this compound stock solution to the protein mixture. A final concentration of 1.5-3 molar equivalents of the DBCO linker to the total protein amount is a good starting point.

    • Incubate the reaction mixture at room temperature for 2-4 hours or at 4°C overnight. For less efficient reactions, incubation at 37°C for 1-2 hours may be beneficial.

  • Purification:

    • Purify the resulting conjugate using an appropriate method such as SEC or IEX to remove unreacted proteins and excess linker.

The reaction mechanism is illustrated below.

G cluster_product Product Protein_A_N3 Protein A-N3 Conjugate Protein A - (triazole-peg13-triazole) - Protein B Protein_A_N3->Conjugate Dbco_peg13_dbco This compound Dbco_peg13_dbco->Conjugate Protein_B_N3 Protein B-N3 Protein_B_N3->Conjugate

Caption: Reaction scheme for protein-protein conjugation using this compound.

Quantitative Data for DBCO-Azide Reactions

The efficiency of the copper-free click chemistry reaction depends on several factors. The following table provides typical parameters for optimizing your experiment.

Parameter Typical Range/Value Notes
Reaction Time 2 - 24 hoursDependent on reactant concentrations and temperature.
Temperature 4 - 37 °CHigher temperatures can increase the reaction rate.
pH 6.0 - 9.0The reaction is efficient within a broad pH range.
Molar Ratio (DBCO:Azide) 1.5:1 to 3:1A slight excess of the DBCO reagent can drive the reaction to completion.
Solvent Aqueous buffers (e.g., PBS), DMSO, DMFThe PEG linker improves solubility in aqueous solutions.

This technical support guide should serve as a valuable resource for planning and troubleshooting your experiments involving this compound. For further assistance, please consult the manufacturer's product information sheet.

References

how to prevent aggregation during Dbco-peg13-dbco conjugation

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent and resolve aggregation issues during bioconjugation with Dbco-peg13-dbco.

Troubleshooting Guide: Preventing Aggregation

Aggregation during the conjugation process is a common challenge that can significantly impact yield and conjugate quality. This guide details potential causes and provides systematic solutions to mitigate this issue.

Issue: Visible precipitation or high molecular weight species observed post-conjugation.

Diagram: Troubleshooting Workflow for Aggregation

G start Aggregation Observed check_conc Step 1: Review Reactant Concentrations start->check_conc conc_high Are concentrations too high? check_conc->conc_high reduce_conc Action: Lower protein and/or This compound concentration. conc_high->reduce_conc Yes check_buffer Step 2: Evaluate Buffer Conditions conc_high->check_buffer No reduce_conc->check_buffer buffer_issue Is pH near pI? Is ionic strength optimal? check_buffer->buffer_issue adjust_buffer Action: Adjust pH to be >1 unit from pI. Optimize salt concentration. buffer_issue->adjust_buffer Yes check_ratio Step 3: Assess Molar Ratio buffer_issue->check_ratio No adjust_buffer->check_ratio ratio_issue Is molar excess of linker too high? check_ratio->ratio_issue adjust_ratio Action: Perform titration to find lowest effective molar ratio. ratio_issue->adjust_ratio Yes check_solvent Step 4: Check Organic Solvent ratio_issue->check_solvent No adjust_ratio->check_solvent solvent_issue Is % DMSO/DMF too high? check_solvent->solvent_issue adjust_solvent Action: Minimize organic solvent in final reaction volume (<20%). solvent_issue->adjust_solvent Yes check_temp Step 5: Review Temperature solvent_issue->check_temp No adjust_solvent->check_temp temp_issue Is reaction run at room temp? check_temp->temp_issue adjust_temp Action: Conduct reaction at 4°C for a longer duration. temp_issue->adjust_temp Yes use_additives Step 6: Consider Additives temp_issue->use_additives No adjust_temp->use_additives additives_issue Are stabilizers or solubilizers needed? use_additives->additives_issue add_additives Action: Add Arginine, Glycerol, or non-ionic detergents. additives_issue->add_additives Yes end Aggregation Resolved additives_issue->end No add_additives->end

Caption: A step-by-step workflow for troubleshooting aggregation.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of aggregation when using a bifunctional crosslinker like this compound?

A1: Aggregation primarily stems from several factors that can act independently or in concert:

  • Intermolecular Crosslinking : The bifunctional nature of the linker can cause multiple protein or biomolecule units to link together, forming large, insoluble complexes.[1]

  • Hydrophobic Interactions : While the PEG13 spacer is hydrophilic, the DBCO moieties are hydrophobic.[2][3] If the biomolecule being conjugated also has exposed hydrophobic patches, these can interact and lead to aggregation.[4] This is exacerbated by the modification of surface amines, which can alter the protein's net charge and solubility.[1]

  • Sub-optimal Reaction Conditions : High concentrations of reactants, a buffer pH near the biomolecule's isoelectric point (pI), or inappropriate ionic strength can all reduce solubility and promote aggregation.

Diagram: Key Causes of Aggregation

G cluster_causes Primary Causes cluster_factors Contributing Factors Aggregation Aggregation Intermolecular Intermolecular Crosslinking Intermolecular->Aggregation Hydrophobic Hydrophobic Interactions Hydrophobic->Aggregation Conditions Sub-optimal Conditions Conditions->Aggregation HighConc High Reactant Concentration HighConc->Conditions BadpH pH near pI BadpH->Conditions Overlabel Over-labeling Overlabel->Intermolecular

Caption: The relationship between primary causes and contributing factors of aggregation.

Q2: How does the concentration of reactants affect aggregation?

A2: Higher concentrations of either the biomolecule or the this compound linker increase the probability of intermolecular interactions, which can lead to the formation of aggregates before the desired intramolecular conjugation or reaction can occur. It is recommended to perform the labeling reaction at a lower protein concentration to reduce this likelihood.

Q3: What is the optimal buffer composition for this conjugation?

A3: The ideal buffer should maintain the stability and solubility of your biomolecule while being non-reactive with the DBCO groups.

  • Buffer System : Use an amine-free buffer such as PBS (Phosphate Buffered Saline) or HEPES. Buffers containing primary amines (e.g., Tris, glycine) should be avoided.

  • pH : The optimal pH is generally between 7.2 and 8.5. Crucially, the pH should be at least 1 unit above or below the pI of your protein to ensure it carries a net charge, which enhances solubility.

  • Additives : Avoid sodium azide in your buffer, as it will directly react with the DBCO groups, quenching the conjugation reaction.

Q4: Can I use additives to prevent aggregation?

A4: Yes, several additives can be included in the reaction buffer to maintain protein solubility and prevent aggregation. These are particularly useful for proteins prone to aggregation.

Additive ClassExampleRecommended ConcentrationMechanism of Action
Solubilizing Agents L-Arginine50-100 mMBinds to charged and hydrophobic regions, increasing solubility.
Stabilizing Osmolytes Glycerol5-20% (v/v)Stabilizes the native protein structure.
Non-ionic Detergents Tween-20 / Polysorbate 200.01-0.1% (v/v)Reduces non-specific hydrophobic interactions.

Q5: How can I control the reaction to minimize intermolecular crosslinking?

A5: Controlling the reaction involves several steps:

  • Optimize Molar Ratio : Do not use an excessive molar ratio of this compound to your biomolecule. Start with a 5:1 to 10:1 molar excess and titrate down to find the lowest ratio that provides sufficient labeling without causing aggregation.

  • Slow Addition : Add the dissolved this compound linker to the biomolecule solution slowly and with gentle, continuous mixing. This prevents localized high concentrations of the crosslinker.

  • Lower Temperature : Conducting the reaction at a lower temperature (e.g., 4°C) for a longer period can slow down the rate of aggregation relative to the conjugation reaction.

Experimental Protocol: General this compound Conjugation

This protocol provides a general workflow for conjugating an azide-modified biomolecule with this compound. Optimization of molar ratios, concentrations, and incubation times is recommended for each specific application.

1. Materials and Reagents

  • Azide-modified biomolecule (e.g., protein, antibody) in an appropriate buffer (e.g., PBS, pH 7.4).

  • This compound.

  • Anhydrous, amine-free organic solvent (e.g., DMSO or DMF).

  • Reaction Buffer: Amine-free and azide-free buffer (e.g., PBS, pH 7.2-8.0).

  • (Optional) Aggregation-suppressing additives (see table above).

  • Purification column (e.g., size-exclusion chromatography).

2. Procedure

  • Buffer Exchange : Ensure your azide-modified biomolecule is in the desired Reaction Buffer. If the storage buffer contains amines or azides, perform a buffer exchange using a desalting column or dialysis.

  • Prepare Biomolecule Solution : Adjust the concentration of the azide-modified biomolecule to 1-5 mg/mL in the Reaction Buffer. If using additives, add them to the buffer at this stage.

  • Prepare this compound Stock Solution : Immediately before use, dissolve this compound in anhydrous DMSO or DMF to a concentration of 10 mM.

  • Conjugation Reaction : a. Add the desired molar excess (e.g., starting with a 10-fold molar excess) of the this compound stock solution to the biomolecule solution. b. Crucially , add the linker dropwise while gently stirring or vortexing to prevent precipitation. c. Ensure the final concentration of the organic solvent (DMSO/DMF) in the reaction mixture is low (e.g., <20%).

  • Incubation : Incubate the reaction mixture. The time and temperature will need optimization. A good starting point is 2-4 hours at room temperature or overnight at 4°C.

  • Purification : Remove excess, unreacted this compound and any aggregates by purifying the conjugate. Size-exclusion chromatography (SEC) is a common and effective method.

  • Characterization : Analyze the purified conjugate using appropriate methods (e.g., SDS-PAGE, UV-Vis spectroscopy, Mass Spectrometry) to confirm conjugation and assess purity. Note that PEGylated proteins may migrate differently on SDS-PAGE, often appearing larger or as a smear.

Diagram: Experimental Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis BufferEx 1. Buffer Exchange (Amine/Azide-free) PrepBio 2. Prepare Biomolecule (1-5 mg/mL) BufferEx->PrepBio PrepLinker 3. Prepare Linker Stock (10 mM in DMSO/DMF) PrepBio->PrepLinker Conjugate 4. Add Linker to Biomolecule (Slowly, with mixing) PrepLinker->Conjugate Incubate 5. Incubate (e.g., 4°C overnight) Conjugate->Incubate Purify 6. Purify Conjugate (e.g., SEC) Incubate->Purify Characterize 7. Characterize (SDS-PAGE, MS) Purify->Characterize

Caption: A summary of the key steps in the this compound conjugation process.

References

Technical Support Center: Optimizing Dbco-peg13-dbco Reaction Kinetics

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the effect of pH on the reaction kinetics of Dbco-peg13-dbco in strain-promoted azide-alkyne cycloaddition (SPAAC) reactions.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for a this compound reaction with an azide-containing molecule?

A1: For most bioconjugation applications, the optimal pH range for SPAAC reactions involving DBCO reagents is between 7 and 9.[1][2][3] A neutral to slightly basic environment generally promotes a higher reaction rate.[4][5] Starting with a buffer at pH 7.4, such as phosphate-buffered saline (PBS), is a common and effective practice.

Q2: How does pH outside the optimal range affect the reaction?

A2:

  • Acidic pH (below 6.5): While the DBCO group is generally stable, the reaction rate of the cycloaddition may be slower at acidic pH.

  • Highly Basic pH (above 9.0): While higher pH can increase the reaction rate, it can also lead to side reactions and instability of other functional groups on your biomolecule. For instance, if you are using an NHS ester for DBCO labeling, high pH significantly increases the rate of hydrolysis of the ester, reducing conjugation efficiency.

Q3: Can the choice of buffer affect the reaction kinetics at a given pH?

A3: Yes, the buffer composition can have a significant impact on the reaction rate. Studies have shown that at the same pH, some buffers can lead to faster kinetics than others. For example, HEPES buffer at pH 7 has been observed to yield higher reaction rates compared to PBS at the same pH. It is advisable to avoid amine-containing buffers like Tris or glycine, as they can compete with the target molecule if you are performing an amine-reactive conjugation to introduce the DBCO group.

Q4: Does the PEG13 linker in this compound influence the reaction?

A4: Yes, the presence of a polyethylene glycol (PEG) linker, such as PEG13, can be beneficial. The hydrophilic PEG spacer can reduce aggregation and precipitation issues when labeling biomolecules. Furthermore, studies have indicated that the presence of a PEG linker can enhance the reaction rates of SPAAC.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Low or no conjugation efficiency Suboptimal pH: The pH of your reaction buffer may be too low, leading to slow reaction kinetics.Verify the pH of your reaction buffer and ensure it is within the recommended 7-9 range. Consider testing a slightly more basic pH, such as 8.0 or 8.5, to see if it improves the reaction rate.
Incompatible Buffer: Your buffer may be inhibiting the reaction.Switch to a different buffer system. If you are using PBS, consider trying HEPES or borate buffer, which have been shown to enhance SPAAC reaction rates. Ensure your buffer does not contain any azides.
Degradation of DBCO: The DBCO moiety may have degraded, especially with prolonged storage or exposure to certain conditions.DBCO-modified molecules can lose reactivity over time. It is recommended to use freshly prepared or properly stored DBCO-labeled reagents. Avoid buffers containing thiols, as DBCO can react with them.
Non-specific labeling or side reactions pH is too high: A very high pH can lead to reactions with other functional groups on your biomolecule.Lower the pH of your reaction to a more neutral range (e.g., 7.0-7.5). While the primary SPAAC reaction might be slightly slower, this can minimize unwanted side reactions.
Precipitation of reactants Poor solubility of DBCO-reagent: The DBCO moiety is hydrophobic, which can lead to solubility issues, especially at high concentrations.The PEG13 linker in this compound is designed to improve water solubility. However, if precipitation occurs, consider using a small percentage (e.g., 5-10%) of a water-miscible organic co-solvent like DMSO or DMF in your reaction buffer.

Quantitative Data on pH and Buffer Effects

The following table summarizes the effect of different buffers and pH values on the second-order rate constants (k) of the SPAAC reaction between a sulfo-DBCO-amine and azide-containing molecules. This data provides a quantitative insight into how reaction conditions can influence the kinetics.

BufferpHTemperature (°C)Rate Constant (k) (M⁻¹s⁻¹)
PBS7250.32 - 0.85
HEPES7250.55 - 1.22
MES525Slower rates observed
Borate1025Higher rates observed
DMEM7.4370.59 - 0.97
RPMI7.4370.27 - 0.77

Experimental Protocols

General Protocol for this compound Conjugation

This protocol provides a general workflow for the conjugation of a this compound to an azide-functionalized molecule.

  • Prepare Your Reactants:

    • Dissolve your azide-containing molecule in an appropriate reaction buffer (e.g., PBS, pH 7.4) at a known concentration.

    • Dissolve the this compound in a compatible solvent. Due to the hydrophobicity of the DBCO core, a small amount of a water-miscible organic solvent like DMSO may be required for the initial stock solution before further dilution in the aqueous reaction buffer.

  • Reaction Setup:

    • Combine the azide-containing molecule and the this compound in the reaction buffer. A slight molar excess (e.g., 1.5 to 3 equivalents) of one reactant is often used to drive the reaction to completion.

    • The final concentration of the reactants will depend on their individual properties but typically ranges from micromolar to low millimolar.

  • Incubation:

    • Incubate the reaction mixture at room temperature (20-25°C) or at 37°C.

    • Reaction times can vary from 1 to 12 hours, depending on the concentration and reactivity of the substrates. The progress of the reaction can be monitored by techniques such as UV-Vis spectroscopy (disappearance of the DBCO absorbance at ~310 nm), HPLC, or mass spectrometry.

  • Purification (if necessary):

    • Once the reaction is complete, the conjugated product can be purified from unreacted starting materials using standard techniques like size-exclusion chromatography, dialysis, or affinity chromatography, depending on the nature of the product.

Visualizations

experimental_workflow cluster_prep Reactant Preparation cluster_reaction Conjugation Reaction cluster_analysis Analysis & Purification azide Azide-Molecule in Buffer (pH 7-9) mix Mix Reactants azide->mix dbco This compound in Buffer ± Co-solvent dbco->mix incubate Incubate (RT or 37°C, 1-12h) mix->incubate monitor Monitor Reaction (e.g., HPLC, UV-Vis) incubate->monitor purify Purify Conjugate monitor->purify

Caption: Experimental workflow for this compound conjugation.

logical_relationship cluster_factors Reaction Conditions cluster_outcomes Reaction Outcomes pH pH Kinetics Reaction Kinetics pH->Kinetics Stability Biomolecule Stability pH->Stability Buffer Buffer Type Buffer->Kinetics Temp Temperature Temp->Kinetics Yield Conjugation Yield Kinetics->Yield

Caption: Factors influencing this compound reaction outcomes.

References

Technical Support Center: DBCO-PEG13-DBCO Conjugates

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals optimize their experiments by improving the solubility of DBCO-PEG13-DBCO conjugates.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility properties of this compound?

A1: this compound is an amphiphilic molecule. It possesses two hydrophobic dibenzocyclooctyne (DBCO) groups and a hydrophilic polyethylene glycol (PEG) spacer.[1][2] The long PEG13 chain significantly enhances its water solubility compared to linkers with shorter PEG chains or no PEG chain at all.[3][4][5] However, the hydrophobic nature of the DBCO moieties means that at high concentrations, its solubility in purely aqueous solutions can be limited. It is readily soluble in organic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF).

Q2: What is the role of the PEG13 linker in the conjugate's solubility?

A2: The hydrophilic polyethylene glycol (PEG13) spacer is crucial for improving the overall water solubility of the molecule. It helps to overcome the hydrophobicity of the two terminal DBCO groups, reduces the potential for aggregation, and provides a flexible spacer arm that can minimize steric hindrance during conjugation reactions. Polymeric drug conjugation with polymers like PEG is a common strategy to enhance the aqueous solubility and stability of hydrophobic molecules.

Q3: What are the recommended solvents for dissolving this compound?

A3: It is highly recommended to first dissolve this compound in a water-miscible organic solvent to create a high-concentration stock solution. Anhydrous DMSO or DMF are the most common and effective solvents for this purpose. This organic stock solution can then be added to your aqueous reaction buffer.

Q4: Are there any buffer components I should avoid when working with DBCO reagents?

A4: Yes. Avoid buffers that contain azides, as the DBCO groups will react with them in a copper-free click chemistry reaction. This would consume your reagent before it can react with your target molecule.

Troubleshooting Guide

Problem 1: My solution becomes cloudy or forms a precipitate after adding the this compound stock solution to my aqueous buffer.

  • Potential Cause: The concentration of the this compound conjugate has exceeded its solubility limit in the final aqueous solution. The hydrophobic DBCO groups can cause aggregation when the percentage of organic co-solvent is too low.

  • Recommended Solution:

    • Decrease Final Concentration: Try lowering the final concentration of the this compound in your reaction mixture.

    • Increase Co-solvent: Increase the percentage of the organic co-solvent (DMSO or DMF) in the final reaction volume. Be cautious, as many proteins may precipitate if the DMSO or DMF concentration exceeds 10-15%. Always add the organic stock solution slowly to the aqueous buffer while vortexing to ensure rapid mixing.

    • Buffer Composition: The ionic strength and pH of your buffer can influence solubility. High salt concentrations can sometimes "salt out" PEGylated compounds. Consider attempting the reaction in a different buffer system (e.g., PBS vs. HEPES).

Problem 2: My conjugation reaction efficiency is low or inconsistent.

  • Potential Cause: The this compound may not be fully dissolved in the reaction mixture, making it unavailable to react with the target molecule. Micro-precipitation, which may not be visible, can significantly lower the effective concentration of the reagent.

  • Recommended Solution:

    • Confirm Dissolution: Before adding it to your reaction, visually inspect your stock solution to ensure no solid particles are present.

    • Fresh Reagents: Prepare a fresh stock solution of the this compound immediately before each experiment. Ensure your organic solvent (DMSO/DMF) is anhydrous, as moisture can degrade the reagent over time.

    • Optimize Reaction Conditions: Reactions involving DBCO are often more efficient at higher concentrations and temperatures (e.g., room temperature or 37°C compared to 4°C). Longer incubation times can also improve yield.

Quantitative Data Summary

Specific quantitative solubility data for this compound in aqueous buffers is not widely published. The table below summarizes available data for similar DBCO-PEG reagents with shorter PEG chains. The longer PEG13 chain in your conjugate is expected to confer higher aqueous solubility than these values.

CompoundSolvent/BufferReported Solubility
DBCO-PEG4-NHS esterAqueous BufferUp to 5.5 mM
DBCO-PEG4-NHS esterAqueous BufferUp to 1.5 mM
DBCO-PEG4-MaleimideAqueous BufferUp to 6.6 mM

Experimental Protocols

Protocol: Preparation of a this compound Working Solution

This protocol describes the recommended method for dissolving this compound and preparing a working solution for conjugation reactions.

Materials:

  • This compound (solid)

  • Anhydrous, water-miscible organic solvent (e.g., DMSO or DMF)

  • Aqueous reaction buffer (azide-free, e.g., PBS, pH 7.4)

  • Vortex mixer

Methodology:

  • Equilibrate Reagent: Before opening, allow the vial of solid this compound to equilibrate to room temperature. This prevents moisture from condensing inside the vial, which can compromise the reagent's stability.

  • Prepare Stock Solution: Add a precise volume of anhydrous DMSO or DMF to the vial to create a concentrated stock solution (e.g., 10-50 mM). Vortex thoroughly until all the solid is completely dissolved. Visually inspect the solution against a light source to ensure no particulates are present.

  • Prepare Working Solution: While vortexing the aqueous reaction buffer, add the required volume of the organic stock solution drop-by-drop. This slow addition with vigorous mixing is critical to prevent the reagent from precipitating out of solution.

  • Final Co-solvent Concentration: Ensure the final percentage of the organic co-solvent in the aqueous working solution is kept to a minimum, ideally below 10%, to maintain the stability and solubility of biomolecules like proteins.

  • Immediate Use: Use the prepared working solution immediately for your conjugation experiment. Do not store aqueous solutions of the reagent.

Visualizations

G start Start: Solid this compound equilibrate 1. Equilibrate vial to room temperature start->equilibrate dissolve 2. Dissolve in anhydrous DMSO/DMF to create stock solution equilibrate->dissolve add_stock 4. Add stock solution dropwise to vortexing buffer dissolve->add_stock vortex_buffer 3. Vigorously vortex aqueous reaction buffer vortex_buffer->add_stock use Ready for conjugation add_stock->use

Caption: Recommended workflow for dissolving this compound.

G start Problem: Solution is cloudy or has precipitate check_conc Is final concentration high? start->check_conc action_conc Action: Lower the final concentration of the reagent. check_conc->action_conc Yes check_solvent Is co-solvent % < 10%? check_conc->check_solvent No solved Problem Resolved action_conc->solved action_solvent Action: Cautiously increase co-solvent (e.g., DMSO) in final volume. Ensure slow addition while vortexing. check_solvent->action_solvent Yes check_buffer Consider buffer composition. (e.g., high salt) check_solvent->check_buffer No action_solvent->solved

Caption: Troubleshooting logic for DBCO conjugate solubility issues.

References

Technical Support Center: Purification of DBCO-PEG13-DBCO Conjugates

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in removing unreacted DBCO-PEG13-DBCO from experimental samples.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for removing unreacted this compound?

A1: The most common and effective methods for removing unreacted this compound rely on differences in size, charge, or hydrophobicity between the desired conjugate and the excess reagent. These techniques include:

  • Size Exclusion Chromatography (SEC): Separates molecules based on their hydrodynamic radius. It is highly effective for removing smaller, unreacted this compound from larger conjugated proteins or nanoparticles.[1][2][3][]

  • Dialysis: A size-based separation method where a semi-permeable membrane allows the passage of small molecules like unreacted this compound while retaining the larger conjugate.

  • Tangential Flow Filtration (TFF): A rapid and scalable filtration method that separates molecules based on size, suitable for larger sample volumes.

  • Ion Exchange Chromatography (IEX): Separates molecules based on their net charge. This method is effective if the charge of the conjugate significantly differs from that of the unreacted this compound.

  • Hydrophobic Interaction Chromatography (HIC): Separates molecules based on their hydrophobicity. While less common for this specific application, it can be a useful supplementary technique.

  • Spin Desalting Columns: A quick method for buffer exchange and removal of small molecules from larger ones, suitable for small sample volumes.

Q2: How do I choose the best purification method for my sample?

A2: The choice of purification method depends on several factors, including the size and properties of your target molecule, the sample volume, and the required purity. The following decision-making workflow can guide your selection:

Purification_Method_Selection cluster_input Sample Characteristics cluster_decision Decision Points cluster_methods Purification Methods Input Sample containing conjugated product and unreacted this compound Size_Diff Significant size difference? Input->Size_Diff Charge_Diff Significant charge difference? Size_Diff->Charge_Diff No Sample_Volume Sample Volume? Size_Diff->Sample_Volume Yes IEX Ion Exchange Chromatography (IEX) Charge_Diff->IEX Yes HIC Hydrophobic Interaction Chromatography (HIC) Charge_Diff->HIC No SEC Size Exclusion Chromatography (SEC) Sample_Volume->SEC Small to Medium (0.1-10 mL) Dialysis Dialysis Sample_Volume->Dialysis Small to Medium (0.1-10 mL) TFF Tangential Flow Filtration (TFF) Sample_Volume->TFF Large (>10 mL)

Figure 1. Decision workflow for selecting a purification method.

Q3: Can I use UV-Vis spectroscopy to monitor the removal of this compound?

A3: Yes, the dibenzocyclooctyne (DBCO) group has a characteristic UV absorbance around 309 nm. You can monitor the absorbance of your collected fractions at this wavelength to track the removal of the unreacted reagent. The absence of a peak at 309 nm in the fractions containing your purified product indicates successful removal.

Q4: What should I do if my recovery of the conjugated product is low after purification?

A4: Low recovery can be due to several factors. Consider the following troubleshooting steps:

  • Method Optimization: Re-evaluate your chosen purification method. For instance, in SEC, ensure the column resin is appropriate for the size of your conjugate. For dialysis, check that the membrane's molecular weight cut-off (MWCO) is suitable to retain your product.

  • Non-specific Binding: Your product might be binding to the purification matrix (e.g., chromatography resin, filter membrane). Try using a different type of matrix or adding detergents or salts to your buffer to reduce non-specific interactions.

  • Sample Handling: Minimize sample loss by ensuring proper handling and transfer between steps. For small volumes, consider using low-binding tubes.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Unreacted this compound still present in the final sample. Incomplete separation.- SEC: Use a longer column or a resin with a smaller particle size for better resolution. Optimize the flow rate. - Dialysis: Increase the dialysis time and the number of buffer changes. Ensure the MWCO of the membrane is appropriate. - TFF: Increase the number of diavolumes during the diafiltration step.
Low yield of the conjugated product. Product loss during purification.- All methods: Use low-binding consumables. - Chromatography: Check for non-specific binding to the column. Consider changing the buffer composition (e.g., salt concentration, pH). - Filtration/Dialysis: Ensure the membrane MWCO is not too large, which could lead to product loss.
Conjugate appears aggregated after purification. Buffer incompatibility or harsh purification conditions.- Ensure the purification buffer is compatible with your conjugate's stability. - Avoid harsh conditions such as extreme pH or high concentrations of organic solvents unless necessary for the purification method.
Difficulty separating the conjugate from a similarly sized impurity. Co-elution of species with similar hydrodynamic radii.- Consider an orthogonal purification method. For example, if SEC fails to provide adequate separation, try IEX if there is a charge difference between your conjugate and the impurity.

Experimental Protocols

Protocol 1: Size Exclusion Chromatography (SEC)

This protocol is suitable for separating the larger conjugated product from the smaller, unreacted this compound.

Materials:

  • SEC column (e.g., Superdex 200 or similar, with a fractionation range appropriate for the size of the conjugate).

  • HPLC or FPLC system.

  • Mobile phase (e.g., Phosphate Buffered Saline - PBS).

  • Sample containing the conjugation reaction mixture.

  • Fraction collector.

Methodology:

  • Equilibrate the SEC column with at least two column volumes of the mobile phase at a flow rate recommended by the manufacturer.

  • Inject the sample onto the column. The injection volume should not exceed 2-5% of the total column volume for optimal resolution.

  • Elute the sample with the mobile phase at a constant flow rate.

  • Monitor the elution profile using a UV detector at 280 nm (for protein conjugates) and 309 nm (for DBCO).

  • Collect fractions corresponding to the different peaks. The larger conjugate will elute first, followed by the smaller, unreacted this compound.

  • Analyze the collected fractions by SDS-PAGE, mass spectrometry, or other relevant techniques to confirm the presence of the purified conjugate and the absence of the unreacted reagent.

SEC_Workflow Start Start Equilibrate Equilibrate SEC column with mobile phase Start->Equilibrate Inject Inject sample Equilibrate->Inject Elute Elute with mobile phase at a constant flow rate Inject->Elute Monitor Monitor elution at 280 nm and 309 nm Elute->Monitor Collect Collect fractions Monitor->Collect Analyze Analyze fractions for purity and identity Collect->Analyze End End Analyze->End

Figure 2. Experimental workflow for Size Exclusion Chromatography.
Protocol 2: Dialysis

This protocol is a simple and effective method for removing small molecules from a solution of larger molecules.

Materials:

  • Dialysis tubing or cassette with an appropriate Molecular Weight Cut-Off (MWCO) (e.g., 10 kDa, ensure it is significantly smaller than the conjugate).

  • Large beaker or container.

  • Stir plate and stir bar.

  • Dialysis buffer (e.g., PBS).

  • Sample containing the conjugation reaction mixture.

Methodology:

  • Prepare the dialysis membrane according to the manufacturer's instructions (this may involve pre-soaking).

  • Load the sample into the dialysis tubing/cassette, ensuring no air bubbles are trapped.

  • Place the sealed dialysis bag in a beaker containing a large volume of dialysis buffer (at least 200 times the sample volume).

  • Place the beaker on a stir plate and stir gently at 4°C.

  • Allow dialysis to proceed for at least 4 hours, or overnight for optimal removal.

  • Change the dialysis buffer at least three times to ensure complete removal of the unreacted this compound.

  • After the final buffer change, remove the sample from the dialysis tubing.

  • Analyze the purified sample to confirm the removal of the unreacted reagent.

References

Technical Support Center: Scaling Up DBCO-PEG13-DBCO Reactions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for DBCO-PEG13-DBCO and related strain-promoted azide-alkyne cycloaddition (SPAAC) reactions. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting and scaling up your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound is a homobifunctional crosslinker used in copper-free click chemistry.[1][2] It features two dibenzocyclooctyne (DBCO) groups at either end of a hydrophilic 13-unit polyethylene glycol (PEG) spacer.[1][2] This structure allows for the crosslinking of two azide-containing molecules. The PEG spacer enhances water solubility and minimizes steric hindrance between the conjugated molecules.[1] Its primary applications include the formation of antibody-drug conjugates (ADCs), hydrogel modification, and the circularization of nucleic acids.

Q2: What are the main advantages of using a copper-free click chemistry reagent like this compound?

The primary advantage is its biocompatibility. The strain-promoted azide-alkyne cycloaddition (SPAAC) reaction does not require a cytotoxic copper catalyst, making it suitable for use in living cells and whole organisms. The reaction is highly specific, efficient under mild, aqueous conditions, and forms a stable triazole linkage. Additionally, the DBCO and azide functional groups are bioorthogonal, meaning they do not react with native biological functionalities, which minimizes side reactions.

Q3: I am observing low or no product yield. What are the common causes?

Low or no yield in DBCO-azide reactions can stem from several factors:

  • Inactive Reagents: The DBCO or azide functionalities may have degraded. It's crucial to use freshly prepared or properly stored reagents.

  • Suboptimal Reaction Conditions: The concentration of reactants may be too low, especially when scaling up. Reaction kinetics are concentration-dependent. Additionally, temperature and pH can significantly impact the reaction rate.

  • Incompatible Buffer Components: Buffers containing sodium azide are a common issue as the azide will react with the DBCO reagent.

  • Steric Hindrance: When working with large biomolecules, the reactive sites may be sterically hindered, preventing conjugation. The PEG linker in this compound helps to mitigate this, but it can still be a factor.

Q4: How does scaling up the reaction volume affect the outcomes?

When scaling up, maintaining optimal reactant concentrations is critical. A simple increase in volume without a corresponding increase in the amount of reactants will lead to dilution, slowing down the reaction kinetics and potentially reducing the final yield. Solubility issues can also become more pronounced at larger scales, especially if one of the components is hydrophobic. Furthermore, purification of larger volumes may require different strategies, such as tangential flow filtration (TFF) instead of standard chromatography.

Q5: What are the best practices for storing this compound?

DBCO reagents are sensitive to oxidation. For long-term stability, it is recommended to store this compound at -20°C or below, under an inert atmosphere (e.g., argon or nitrogen), and protected from light. If dissolved in an organic solvent like DMSO, it should be aliquoted to avoid multiple freeze-thaw cycles.

Troubleshooting Guides

Issue 1: Low or No Conjugation Product
Potential Cause Recommended Solution
Degraded DBCO or Azide Reagent Confirm the integrity of your starting materials using techniques like NMR or mass spectrometry. Use freshly prepared reagents whenever possible.
Suboptimal Reactant Concentrations Increase the concentration of one or both reactants. When scaling up, ensure that the final concentrations are maintained. Consider using a molar excess (1.5 to 10-fold) of the less critical or more abundant component.
Incorrect Reaction Buffer Ensure your buffer is free of azides. The optimal pH range for most SPAAC reactions is between 7 and 9. Some studies have shown that HEPES buffer can lead to faster reaction rates compared to PBS.
Insufficient Reaction Time or Temperature Typical reaction times are between 4-12 hours at room temperature. For sensitive biomolecules, the reaction can be performed overnight at 4°C. Increasing the temperature to 37°C can accelerate the reaction rate.
Solubility Issues If a reactant has poor aqueous solubility, dissolve it first in a water-miscible organic solvent like DMSO or DMF and then add it to the aqueous reaction mixture. Keep the final organic solvent concentration below 20% to avoid protein precipitation.
Issue 2: Formation of Multiple Products or Aggregates
Potential Cause Recommended Solution
Side Reactions Although DBCO is highly specific for azides, side reactions with thiols can occur under certain conditions. If you suspect thiol-yne side reactions, consider blocking free thiols with an alkylating agent like iodoacetamide (IAM) prior to the SPAAC reaction.
Protein Aggregation Insufficient PEGylation or changes in protein charge after conjugation can lead to aggregation. Ensure an adequate degree of labeling and consider screening different buffers to find the optimal formulation for the final conjugate's solubility. The PEG13 spacer in this compound is designed to improve solubility.
Polydispersity of Reactants If you are working with polydisperse polymers, this can lead to a heterogeneous mixture of conjugates. Using well-defined reagents like this compound can help ensure homogeneity.
Issue 3: Difficulty in Purifying the Final Conjugate
Potential Cause Recommended Solution
Similar Properties of Product and Starting Materials Optimize your purification method. For large biomolecules, size-exclusion chromatography (SEC) or affinity chromatography are often effective. For smaller molecules, reversed-phase HPLC may be suitable.
Scaling Up Purification Standard laboratory purification methods may not be suitable for large-scale reactions. Consider chromatography-free methods like tangential flow filtration (TFF) or fractionated PEG precipitation for large volumes.
Loss of Product During Purification For large macromolecular complexes, standard chromatographic methods can sometimes lead to dissociation. In such cases, gentler, chromatography-free techniques may be beneficial.

Quantitative Data Summary

Parameter Typical Range Notes
Molar Ratio (DBCO:Azide) 1.5:1 to 10:1 (or inverted)The more abundant or less critical component should be in excess to drive the reaction to completion.
Reaction Temperature 4°C to 37°CHigher temperatures increase the reaction rate but may compromise the stability of sensitive biomolecules.
Reaction Time 2 to 48 hoursLonger incubation times can improve yield, especially at lower temperatures or concentrations. Reactions are often run for 4-12 hours at room temperature or overnight at 4°C.
pH 7.0 - 9.0A pH range of 7-9 is commonly used to balance reaction rate and the stability of the biomolecules.
Organic Co-solvent (e.g., DMSO, DMF) < 20% (for protein conjugations)Used to dissolve hydrophobic reagents before adding to the aqueous reaction mixture. Higher concentrations can lead to protein precipitation.

Experimental Protocols

Protocol 1: General Procedure for Crosslinking Two Azide-Modified Molecules (A and B) with this compound
  • Reagent Preparation:

    • Dissolve your azide-modified molecules (Molecule A and Molecule B) in an appropriate azide-free buffer (e.g., PBS or HEPES, pH 7.4).

    • Dissolve this compound in a water-miscible organic solvent such as DMSO to create a stock solution.

  • First Conjugation Reaction (Molecule A to this compound):

    • To avoid the formation of A-A and B-B homodimers, a two-step sequential addition is recommended.

    • Add a molar excess of this compound to Molecule A. A 5 to 10-fold excess of the DBCO reagent is a good starting point.

    • Incubate the reaction mixture for 4-12 hours at room temperature or overnight at 4°C with gentle agitation.

  • Purification of Intermediate (Molecule A-PEG13-DBCO):

    • Remove the excess unreacted this compound using a suitable purification method such as size-exclusion chromatography (SEC) or dialysis. This step is crucial to prevent the formation of B-B dimers in the next step.

  • Second Conjugation Reaction (Intermediate to Molecule B):

    • Add the azide-modified Molecule B to the purified Molecule A-PEG13-DBCO intermediate. A slight molar excess of Molecule B (e.g., 1.5 to 2-fold) can be used to ensure complete reaction of the remaining DBCO group.

    • Incubate the reaction mixture for another 4-12 hours at room temperature or overnight at 4°C.

  • Final Purification:

    • Purify the final A-PEG13-B conjugate to remove any unreacted Molecule B and other impurities. The purification method will depend on the properties of the final conjugate.

Visualizations

SPAAC_Reaction This compound Reaction Pathway cluster_reactants Reactants cluster_products Products Azide_A Azide-Molecule A Intermediate A-PEG13-DBCO Azide_A->Intermediate + this compound (Step 1) DBCO_Linker This compound DBCO_Linker->Intermediate Azide_B Azide-Molecule B Final_Product A-PEG13-B Conjugate Azide_B->Final_Product Intermediate->Final_Product + Azide-Molecule B (Step 2)

Caption: Reaction pathway for this compound crosslinking.

experimental_workflow Experimental Workflow for Scaling Up Start Start: Define Scale and Desired Product Reagent_Prep Prepare Reactants in Optimal Buffer (e.g., azide-free, pH 7-9) Start->Reagent_Prep Reaction_Setup Set Up Reaction (Maintain Concentration, Molar Ratios) Reagent_Prep->Reaction_Setup Incubation Incubate (e.g., 4-12h at RT or overnight at 4°C) Reaction_Setup->Incubation Monitoring Monitor Reaction Progress (e.g., HPLC, SDS-PAGE) Incubation->Monitoring Monitoring->Incubation Incomplete Purification Purify Product (e.g., SEC, TFF for large scale) Monitoring->Purification Reaction Complete Analysis Analyze Final Product (Purity, Yield, Characterization) Purification->Analysis End End: Store Conjugate Appropriately Analysis->End

Caption: Generalized workflow for scaling up DBCO reactions.

References

Technical Support Center: Optimizing SPAAC Reactions with DBCO-PEG13-DBCO

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the impact of buffer choice and other experimental parameters on Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) reactions involving DBCO-PEG13-DBCO.

Frequently Asked Questions (FAQs)

Q1: What is the optimal buffer for SPAAC reactions with DBCO reagents?

A1: The choice of buffer can significantly impact the rate of a SPAAC reaction. While many standard aqueous buffers are compatible, studies have shown that HEPES buffer (pH 7) often provides the highest reaction rates.[1][2] In contrast, Phosphate-Buffered Saline (PBS) at pH 7, although commonly used, tends to exhibit lower rate constants.[1][2] For cellular experiments, DMEM has been observed to facilitate faster reactions than RPMI.[1] The optimal buffer may also depend on the specific biomolecules involved, so it is advisable to choose a buffer that is most compatible with your sample's stability.

Q2: How does pH affect the SPAAC reaction with this compound?

A2: Generally, higher pH values tend to increase the rate of SPAAC reactions. The reaction is efficient over a broad pH range, typically between 4 and 11. For bioconjugation, a pH range of 7 to 9 is commonly used to balance reaction efficiency with the stability of sensitive biomolecules. However, it's noteworthy that in HEPES buffer, this trend of increasing reaction rate with higher pH may not be observed.

Q3: What is the role of the PEG linker in this compound?

A3: The PEG linker in this compound serves multiple purposes. It significantly enhances the hydrophilicity and solubility of the DBCO moiety in aqueous buffers. Furthermore, the PEG linker can increase the reaction rate by providing steric separation between the reactive DBCO group and the molecule to which it is attached, which can be particularly beneficial when working with large biomolecules like antibodies. Studies have shown that the presence of a PEG linker can enhance SPAAC reaction rates by an average of 31 ± 16%.

Q4: What solvents are recommended for dissolving this compound?

A4: DBCO reagents, including this compound, are often first dissolved in a water-miscible organic solvent such as Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) to create a stock solution. This stock solution is then added to the aqueous reaction buffer containing the azide-functionalized molecule. It is crucial to keep the final concentration of the organic solvent low (typically below 20%) to prevent denaturation or precipitation of proteins.

Q5: Are there any buffer components to avoid in a SPAAC reaction?

A5: Yes. Buffers containing sodium azide (NaN₃) should be strictly avoided as the azide ions will react with the DBCO group, thereby inhibiting the desired reaction with your azide-functionalized molecule. Additionally, if you are using a DBCO-NHS ester to label a primary amine on a biomolecule, you must avoid buffers containing primary amines, such as Tris or glycine, as they will compete with the intended reaction.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Product Formation Incompatible Buffer: The chosen buffer may be inhibiting the reaction.Switch to a different buffer system. HEPES or borate buffers have been shown to yield higher reaction rates compared to PBS.
Incorrect pH: The pH of the reaction may not be optimal.Adjust the pH of the reaction mixture. For most applications, a pH between 7 and 9 is a good starting point.
Presence of Inhibitors: The buffer may contain interfering substances like sodium azide or primary amines.Ensure your buffer is free from azides. If using an NHS-ester conjugation, use an amine-free buffer.
Degraded DBCO Reagent: DBCO reagents can degrade over time, especially if not stored properly.Use a fresh vial of the DBCO reagent. Store DBCO reagents protected from moisture and light.
Slow Reaction Rate Suboptimal Temperature: The reaction may be too cold.Increase the reaction temperature. SPAAC reactions are typically faster at 37°C compared to room temperature or 4°C. However, ensure the temperature is compatible with the stability of your biomolecules.
Low Reactant Concentration: The concentration of one or both reactants may be too low.Increase the concentration of the reactants. A molar excess (1.5 to 3-fold) of the less critical component is often recommended.
Buffer Choice: The buffer itself could be slowing down the reaction.As mentioned, HEPES buffer generally leads to faster kinetics than PBS.
Multiple Products or Side Reactions Reaction with Thiols: DBCO can potentially react with free thiols (e.g., from cysteine residues) in a thiol-yne addition side reaction.If your biomolecule contains free thiols, consider blocking them with a reagent like N-ethylmaleimide (NEM) or iodoacetamide prior to the SPAAC reaction.
Impure Starting Materials: The presence of impurities in either the DBCO or azide-containing molecule can lead to side products.Purify the starting materials before the reaction. Characterize their purity using appropriate analytical techniques like HPLC or mass spectrometry.
Difficulty in Purifying the Final Product Similar Properties of Reactants and Products: The conjugated product may have similar physicochemical properties to the starting materials, making separation difficult.If possible, incorporate a purification tag into one of the reactants. Alternatively, optimize your chromatography method (e.g., size-exclusion, ion-exchange, or affinity chromatography) for better separation.

Quantitative Data Summary

Table 1: Comparison of Second-Order Rate Constants for SPAAC Reactions in Different Buffers

Buffer (at pH 7)Rate Constant (M⁻¹s⁻¹)Reference
HEPES0.55 - 1.22
PBS0.32 - 0.85
DMEM0.59 - 0.97
RPMI0.27 - 0.77

Data is for the reaction of sulfo-DBCO-amine with model azides and serves as a general guide.

Experimental Protocols

General Protocol for SPAAC Reaction with this compound

This protocol provides a general guideline for the conjugation of an azide-functionalized molecule to this compound. Optimization may be required for specific applications.

1. Reagent Preparation:

  • This compound Stock Solution: Prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF.
  • Azide-Functionalized Molecule: Dissolve your azide-containing molecule in an appropriate reaction buffer (e.g., 100 mM HEPES, pH 7.5) at a concentration of 1-10 mg/mL. Ensure the buffer is free of any azide salts.

2. SPAAC Reaction:

  • Add the this compound stock solution to the solution of the azide-functionalized molecule. A 1.5 to 3-fold molar excess of the DBCO reagent is often recommended.
  • Ensure the final concentration of the organic solvent (DMSO or DMF) is below 20% to maintain protein integrity.
  • Incubate the reaction mixture at room temperature for 4-12 hours or at 37°C for 1-4 hours. For sensitive biomolecules or to maximize yield, the reaction can be performed overnight at 4°C.

3. Reaction Monitoring (Optional):

  • The progress of the reaction can be monitored by observing the decrease in the characteristic UV absorbance of the DBCO group at around 310 nm.

4. Purification:

  • Remove unreacted this compound and byproducts using a suitable purification method such as size-exclusion chromatography (e.g., desalting column), dialysis, or HPLC.

5. Characterization:

  • Confirm the successful conjugation using techniques like SDS-PAGE, mass spectrometry, or HPLC.

Visualizations

SPAAC_Workflow cluster_prep Reagent Preparation cluster_reaction SPAAC Reaction cluster_analysis Analysis & Purification DBCO_prep Prepare this compound stock solution in DMSO/DMF Mix Mix Reactants (Control molar ratio and final solvent concentration) DBCO_prep->Mix Azide_prep Prepare Azide-Molecule in azide-free buffer Azide_prep->Mix Incubate Incubate (Optimize time and temperature) Mix->Incubate Purify Purify Conjugate (e.g., SEC, Dialysis) Incubate->Purify Characterize Characterize Product (e.g., SDS-PAGE, MS) Purify->Characterize

Caption: A typical experimental workflow for a SPAAC reaction.

Troubleshooting_Logic Start Low Yield? Check_Buffer Is buffer HEPES/Borate? Start->Check_Buffer Yes Check_pH Is pH 7-9? Check_Buffer->Check_pH Yes Sol_Buffer Switch to HEPES/Borate buffer Check_Buffer->Sol_Buffer No Check_Temp Is temperature optimal? Check_pH->Check_Temp Yes Sol_pH Adjust pH Check_pH->Sol_pH No Check_Inhibitors Buffer free of azides/amines? Check_Temp->Check_Inhibitors Yes Sol_Temp Increase temperature (if sample is stable) Check_Temp->Sol_Temp No Sol_Inhibitors Use fresh, inhibitor-free buffer Check_Inhibitors->Sol_Inhibitors No Success Improved Yield Check_Inhibitors->Success Yes Sol_Buffer->Check_pH Sol_pH->Check_Temp Sol_Temp->Check_Inhibitors Sol_Inhibitors->Success

Caption: A troubleshooting decision tree for low SPAAC reaction yield.

References

Technical Support Center: Minimizing Steric Hindrance with Long PEG Linkers like Dbco-peg13-dbco

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on effectively utilizing long, homobifunctional PEG linkers such as Dbco-peg13-dbco. The focus is on overcoming challenges related to steric hindrance and optimizing conjugation efficiency.

Frequently Asked Questions (FAQs)

Q1: What is steric hindrance in the context of bioconjugation with long PEG linkers?

A1: Steric hindrance is a phenomenon where the size and three-dimensional shape of molecules impede a chemical reaction. With long PEG linkers like this compound, the flexible PEG chain can physically block the reactive Dbco groups from accessing their target azide groups on another molecule. This can be influenced by the conformation of the PEG chain and the accessibility of the target functional groups. While long PEG linkers are often used to create distance between two conjugated molecules to reduce steric hindrance between them, the linker itself can sometimes be the cause of hindrance, especially in crowded molecular environments.

Q2: When should I choose a long PEG linker like this compound over a shorter one?

A2: The choice of PEG linker length is a critical parameter in the design of bioconjugates.

  • Choose a long linker (e.g., PEG13) when:

    • You need to bridge a large distance between two molecules.

    • The target functional groups are located in sterically hindered regions of the molecules.

    • Increased hydrophilicity and solubility of the final conjugate are desired.[1]

    • A longer circulation half-life is required for in vivo applications.

  • Consider a shorter linker when:

    • The molecules to be conjugated are small and the reactive groups are easily accessible.

    • There is a risk of the long PEG chain wrapping around and blocking the active site of a protein.

    • Intramolecular crosslinking is desired, and the distance between reactive sites on the same molecule is short.[2]

Q3: What are the primary applications of a homobifunctional linker like this compound?

A3: this compound has two identical reactive Dbco groups, making it ideal for:

  • Intramolecular Crosslinking: Creating cyclic structures or introducing conformational constraints within a single molecule that has multiple azide groups.

  • Intermolecular Crosslinking: Linking two identical or different molecules that have been functionalized with azide groups. This is useful for creating dimers, oligomers, or larger bioconjugate complexes.

  • Surface Modification: Attaching azide-containing molecules to surfaces functionalized with other azide-containing molecules, with the this compound acting as a long, flexible spacer.

Q4: What is the reaction mechanism for this compound?

A4: this compound reacts with azide-functionalized molecules via Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), a type of copper-free click chemistry.[3] This reaction is highly efficient and bioorthogonal, meaning it can proceed in complex biological mixtures without interfering with native biological processes.[3][4] The reaction forms a stable triazole linkage.

Troubleshooting Guides

Problem 1: Low or No Conjugation Yield
Possible Causes Troubleshooting Steps
Steric Hindrance - Increase the flexibility of the system by running the reaction at a slightly higher temperature (e.g., 37°C instead of room temperature). - If possible, consider engineering the azide handle at a more accessible location on your molecule of interest.
Suboptimal Reaction Conditions - Concentration: For intermolecular crosslinking, use higher concentrations of your azide-containing molecules to favor reactions between different molecules. For intramolecular crosslinking, use dilute conditions. - Molar Ratio: Optimize the molar ratio of this compound to your azide-functionalized molecule. A 1.5 to 3-fold molar excess of one component is a good starting point. - Reaction Time: Increase the incubation time. While SPAAC is generally fast, complex molecules or low concentrations may require longer reaction times (e.g., 12-24 hours).
Reagent Instability/Degradation - Ensure the this compound has been stored properly at -20°C. - Prepare fresh solutions of the linker immediately before use. Dbco reagents can be sensitive to light and oxidation over time.
Incorrect Buffer Composition - Avoid buffers containing azides, as they will react with the Dbco groups. - Ensure the pH of the reaction buffer is within the optimal range for your biomolecules' stability. SPAAC is generally tolerant of a wide pH range (typically 4-9).
Problem 2: Predominance of Intramolecular vs. Intermolecular Crosslinking
Desired Outcome Troubleshooting Steps
Favoring Intermolecular Crosslinking - Increase Concentration: Higher concentrations of the azide-containing biomolecule will increase the probability of a linker reacting with two different molecules. - Adjust Molar Ratio: Use a lower molar ratio of this compound to the azide-functionalized biomolecule.
Favoring Intramolecular Crosslinking - Decrease Concentration: Work with dilute solutions of your azide-functionalized biomolecule to minimize intermolecular interactions. - Adjust Molar Ratio: Use a higher molar excess of the this compound linker relative to the azide groups.

Quantitative Data Summary

The optimal reaction conditions and resulting efficiencies are highly dependent on the specific molecules being conjugated. The following tables provide representative data and general guidelines.

Table 1: Effect of Reactant Concentration on Crosslinking Outcome

Concentration of Azide-MoleculePredominant Product
High (e.g., > 1 mg/mL)Intermolecularly crosslinked species
Low (e.g., < 0.1 mg/mL)Intramolecularly crosslinked species

Table 2: General Reaction Parameters for Dbco-Azide Conjugation

ParameterRecommended Range
Molar Ratio (Dbco:Azide) 1.5:1 to 3:1
Temperature 4°C to 37°C
Reaction Time 4 to 24 hours
pH 6.0 - 8.5

Experimental Protocols

Protocol 1: General Procedure for Intermolecular Crosslinking of two Azide-Functionalized Proteins (Protein-A and Protein-B) with this compound
  • Protein Preparation:

    • Prepare stock solutions of Azide-Protein-A and Azide-Protein-B in an azide-free buffer (e.g., PBS, pH 7.4) at a concentration of 1-5 mg/mL.

  • This compound Preparation:

    • Immediately before use, dissolve this compound in a water-miscible organic solvent like DMSO to a concentration of 10 mg/mL.

  • Conjugation Reaction:

    • In a microcentrifuge tube, combine Azide-Protein-A and Azide-Protein-B at the desired molar ratio.

    • Add the dissolved this compound to the protein mixture. A common starting point is a 2-fold molar excess of the linker over the total protein concentration. The final concentration of DMSO should ideally be below 10%.

    • Gently mix the reaction and incubate at room temperature for 4-12 hours or at 4°C overnight.

  • Purification:

    • Remove unreacted linker and unconjugated proteins using size-exclusion chromatography (SEC) or dialysis.

  • Characterization:

    • Analyze the purified conjugate by SDS-PAGE to visualize the formation of higher molecular weight species.

    • Further characterization can be performed using mass spectrometry or HPLC.

Visualizations

experimental_workflow Experimental Workflow for Intermolecular Crosslinking prep_A Prepare Azide-Protein A mix Combine Proteins and Linker prep_A->mix prep_B Prepare Azide-Protein B prep_B->mix prep_linker Dissolve this compound prep_linker->mix incubate Incubate (4-12h RT or 4°C overnight) mix->incubate purify Purify (SEC or Dialysis) incubate->purify analyze Analyze (SDS-PAGE, MS) purify->analyze

Caption: Workflow for intermolecular protein crosslinking.

troubleshooting_logic Troubleshooting Low Conjugation Yield start Low/No Conjugation check_conditions Review Reaction Conditions start->check_conditions check_reagents Check Reagent Stability start->check_reagents check_sterics Assess Steric Hindrance start->check_sterics conc Optimize Concentration check_conditions->conc ratio Optimize Molar Ratio check_conditions->ratio time Increase Reaction Time check_conditions->time fresh_reagents Use Fresh Reagents check_reagents->fresh_reagents temp Increase Temperature check_sterics->temp

Caption: Logic diagram for troubleshooting low yield.

References

Validation & Comparative

A Head-to-Head Comparison of Dbco-peg13-dbco and Other PEG Linkers for Bioconjugation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of bioconjugation, the choice of a suitable linker is paramount to the success of creating stable and effective bioconjugates. Among the array of available technologies, copper-free click chemistry, utilizing strain-promoted alkyne-azide cycloaddition (SPAAC), has emerged as a powerful tool due to its high efficiency and biocompatibility.[1] Dibenzocyclooctyne (DBCO) functionalized polyethylene glycol (PEG) linkers are central to this approach. This guide provides an objective comparison of Dbco-peg13-dbco with other PEG linkers, supported by experimental data, to inform the selection of the optimal linker for specific research and development needs.

The Role of the PEG Linker in Bioconjugation

Polyethylene glycol (PEG) linkers serve as flexible, hydrophilic spacers that connect biomolecules to other molecules, such as drugs, imaging agents, or other proteins. The inclusion of a PEG chain in a linker offers several key advantages:

  • Improved Solubility: The hydrophilic nature of PEG enhances the solubility of hydrophobic molecules in aqueous solutions.[2]

  • Reduced Immunogenicity: PEGylation can mask epitopes on biomolecules, potentially lowering the risk of an immune response.

  • Enhanced Stability: PEG linkers can protect conjugated molecules from enzymatic degradation.

  • Reduced Steric Hindrance: The flexible PEG chain provides spatial separation between the conjugated molecules, minimizing interference with their biological activity.[3]

  • Tunable Length: The ability to vary the length of the PEG chain allows for precise control over the distance between the conjugated partners.

This compound: A Homobifunctional Linker for Copper-Free Click Chemistry

This compound is a homobifunctional crosslinker featuring a DBCO group at each end of a 13-unit polyethylene glycol chain.[4] This structure allows for the direct crosslinking of two azide-containing molecules through a copper-free SPAAC reaction. The DBCO moiety is highly reactive towards azides, leading to the rapid and efficient formation of a stable triazole linkage without the need for a cytotoxic copper catalyst.[2] The long PEG13 spacer provides increased water solubility and a significant distance between the conjugated molecules, which can be advantageous in reducing steric hindrance and improving the accessibility of the reactive groups.

Performance Comparison: this compound vs. Other PEG Linkers

The choice of a PEG linker significantly impacts the efficiency of the bioconjugation reaction and the properties of the resulting conjugate. Key performance parameters to consider include reaction kinetics, conjugation efficiency, and the stability of the final product.

Reaction Kinetics

Table 1: Comparative Reaction Kinetics of DBCO Derivatives

Linker/Reactive GroupSecond-Order Rate Constant (k₂) (M⁻¹s⁻¹)Notes
DBCO~0.1 - 1.0General range for DBCO-azide reactions.
DBCO-PEG5-Trastuzumab0.18–0.37The presence of a PEG linker enhances reaction rates by reducing steric hindrance.
DBCO-Trastuzumab (no PEG)-The reaction rate was found to be lower compared to the PEGylated version.

Data synthesized from multiple sources. The exact reaction rate can be influenced by the specific azide reaction partner, solvent, pH, and temperature.

Studies have shown that the presence of a PEG spacer between the DBCO group and the biomolecule can significantly enhance the SPAAC reaction rate. This is attributed to the PEG chain's ability to reduce steric hindrance, making the DBCO group more accessible to the azide-containing molecule. Therefore, it can be inferred that the long PEG13 chain of this compound would contribute to favorable reaction kinetics compared to a similar linker with no PEG spacer.

Influence of PEG Chain Length

The length of the PEG linker plays a crucial role in the overall performance of the bioconjugate.

  • Short PEG Chains (e.g., PEG4): Linkers like DBCO-PEG4-DBCO offer a more compact connection. This can be advantageous in applications where a specific, shorter distance between the conjugated molecules is desired. However, shorter chains may provide less of a shielding effect and may be less effective at overcoming steric hindrance in bulky systems.

  • Long PEG Chains (e.g., PEG13): The extended PEG13 chain in this compound provides greater flexibility and a longer reach. This can be particularly beneficial when conjugating large biomolecules, such as antibodies, as it allows the reactive DBCO groups to more easily access their azide binding partners. The longer chain also enhances the hydrophilic character of the linker, which can improve the solubility of the final conjugate. In applications like PROTACs, longer linkers can be necessary to bridge the target protein and the E3 ligase effectively.

Stability of the Bioconjugate

The stability of the formed bioconjugate is critical for its intended application, especially for in vivo use. The triazole ring formed during the SPAAC reaction is highly stable. The stability of the overall conjugate is then largely dependent on the stability of the PEG chain and the attached biomolecules. PEG itself is generally considered stable and inert under physiological conditions. DBCO-modified proteins have been shown to retain their reactivity towards azides for several weeks when stored at 4°C or -20°C, with only a minor loss of reactivity.

Experimental Protocols

Detailed methodologies are crucial for reproducible bioconjugation experiments. Below are representative protocols for protein modification with a DBCO-NHS ester (a common precursor for creating DBCO-functionalized proteins) and the subsequent copper-free click reaction.

Protocol 1: Protein Labeling with DBCO-PEG-NHS Ester

This protocol describes the labeling of a protein with primary amines using a heterobifunctional DBCO-PEG-NHS ester to introduce the DBCO moiety.

Materials:

  • Protein of interest in an amine-free buffer (e.g., PBS, pH 7.2-7.5)

  • DBCO-PEG-NHS Ester

  • Anhydrous DMSO or DMF

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting columns

Procedure:

  • Prepare Protein Solution: Prepare the protein solution at a concentration of 1-5 mg/mL in an amine-free buffer.

  • Prepare DBCO-PEG-NHS Ester Solution: Immediately before use, prepare a 10 mM stock solution of the DBCO-PEG-NHS ester in anhydrous DMSO or DMF.

  • Reaction: Add a 10- to 40-fold molar excess of the DBCO-PEG-NHS ester solution to the protein solution. The final concentration of the organic solvent should be kept low to avoid protein denaturation.

  • Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice.

  • Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM. Incubate for 15 minutes at room temperature.

  • Purification: Remove the excess, unreacted DBCO-PEG-NHS ester using a desalting column equilibrated with the desired buffer (e.g., PBS).

Protocol 2: Copper-Free Click Chemistry (SPAAC) Reaction

This protocol outlines the conjugation of a DBCO-labeled protein with an azide-containing molecule.

Materials:

  • DBCO-labeled protein

  • Azide-containing molecule

  • Reaction buffer (e.g., PBS, pH 7.4)

Procedure:

  • Prepare Reactants: Prepare the DBCO-labeled protein and the azide-containing molecule in the reaction buffer.

  • Reaction: Add the azide-containing molecule to the DBCO-labeled protein. A 1.5- to 10-fold molar excess of the azide-containing molecule is often recommended to ensure complete reaction of the DBCO-labeled protein.

  • Incubation: Incubate the reaction mixture for 4-12 hours at room temperature or overnight at 4°C. The reaction time may vary depending on the reactants and their concentrations.

  • Purification: Purify the final conjugate using an appropriate method, such as size-exclusion chromatography (SEC), to remove any unreacted molecules.

Visualizing Bioconjugation Workflows

To better understand the processes involved in bioconjugation using DBCO-PEG linkers, the following diagrams illustrate a typical experimental workflow and the logical relationship of linker properties.

Bioconjugation_Workflow cluster_step1 Step 1: Protein Functionalization cluster_step2 Step 2: Purification cluster_step3 Step 3: Copper-Free Click Reaction Protein Protein DBCO_Protein DBCO-labeled Protein Protein->DBCO_Protein Reaction DBCO_Linker DBCO-PEG-NHS Ester DBCO_Linker->DBCO_Protein Purification Purification DBCO_Protein->Purification Final_Conjugate Final Bioconjugate Purification->Final_Conjugate SPAAC Azide_Molecule Azide-Molecule Azide_Molecule->Final_Conjugate

Caption: A typical workflow for bioconjugation using a DBCO-PEG-NHS ester.

Linker_Properties Linker_Choice PEG Linker Choice PEG_Length PEG Chain Length Linker_Choice->PEG_Length Reactivity Reaction Kinetics PEG_Length->Reactivity influences Solubility Solubility PEG_Length->Solubility influences Steric_Hindrance Steric Hindrance PEG_Length->Steric_Hindrance influences Stability Conjugate Stability Reactivity->Stability Solubility->Stability Steric_Hindrance->Reactivity

Caption: The relationship between PEG linker properties in bioconjugation.

Conclusion

This compound is a valuable tool for bioconjugation, offering the advantages of a homobifunctional linker for direct crosslinking of azide-containing molecules via a highly efficient and biocompatible copper-free click reaction. The long PEG13 chain enhances water solubility and provides significant spatial separation, which can lead to improved reaction kinetics by minimizing steric hindrance, particularly when working with large biomolecules.

When compared to other PEG linkers, the optimal choice depends on the specific application. Shorter PEG linkers may be suitable for applications requiring a more compact linkage, while longer linkers like this compound are often preferred for their ability to improve solubility and overcome steric challenges in complex bioconjugation schemes. The experimental data suggests that the inclusion and length of the PEG chain are critical parameters to consider for optimizing reaction efficiency and the properties of the final bioconjugate. By carefully considering the factors outlined in this guide, researchers can make an informed decision to select the most appropriate PEG linker for their bioconjugation needs.

References

A Comparative Guide to Dbco-peg13-dbco and Shorter Chain DBCO-PEG Linkers in Bioconjugation

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate linker is a critical determinant in the successful design of bioconjugates, including antibody-drug conjugates (ADCs). Dibenzocyclooctyne-polyethylene glycol (DBCO-PEG) linkers are frequently employed for their ability to facilitate copper-free click chemistry (SPAAC), offering high reaction efficiency and biocompatibility. The length of the PEG chain in these linkers significantly influences the physicochemical and biological properties of the resulting conjugate. This guide provides an objective comparison of the long-chain Dbco-peg13-dbco with its shorter-chain counterparts, supported by experimental data and detailed protocols.

The Impact of PEG Linker Length on Bioconjugate Properties

The length of the PEG spacer in a DBCO linker plays a pivotal role in modulating several key characteristics of a bioconjugate. A longer PEG chain, such as the 13-unit PEG in this compound, generally enhances hydrophilicity, which can improve the solubility of the conjugate and reduce aggregation, particularly when dealing with hydrophobic payloads.[1] Conversely, shorter PEG chains may be preferred in applications where a more compact and rigid structure is desired.[2]

The flexibility and hydrodynamic radius of the PEG chain also contribute to steric hindrance.[3] A longer PEG linker can create a protective "shield" around the conjugated molecule, which can reduce immunogenicity and proteolytic degradation, thereby prolonging its circulation half-life.[3][4] However, this same steric hindrance can sometimes negatively impact the binding affinity of the targeting molecule to its receptor or the activity of the payload.

Quantitative Comparison of Linker Performance

While direct head-to-head quantitative data for this compound versus shorter DBCO-PEG-DBCO linkers is not extensively available in the literature, we can extrapolate expected performance based on studies comparing PEGylated and non-PEGylated DBCO reagents, as well as general trends observed with varying PEG linker lengths in other bioconjugation systems.

FeatureShorter Chain DBCO-PEG Linkers (e.g., PEG2, PEG4, PEG5)Longer Chain this compoundRationale and Supporting Data
Solubility GoodExcellentThe hydrophilic nature of the PEG chain enhances the water solubility of the conjugate. Longer PEG chains provide a greater hydrophilic contribution.
Reaction Kinetics (SPAAC) Potentially fasterPotentially slowerWhile a PEG linker can reduce steric hindrance near the DBCO group, a very long and flexible chain might slightly decrease the reaction rate due to conformational effects. However, studies have shown that a PEG5 linker can increase the SPAAC reaction rate compared to a non-PEGylated DBCO by minimizing steric hindrance from the antibody.
Steric Hindrance LowerHigherThe hydrodynamic volume of the linker increases with the length of the PEG chain, leading to greater steric shielding.
Flexibility LowerHigherThe number of ethylene glycol units directly correlates with the flexibility of the linker.
Immunogenicity Potentially higherPotentially lowerThe "stealth" properties of longer PEG chains can mask the bioconjugate from the immune system.
In vivo Half-life ShorterLongerIncreased hydrodynamic radius due to the longer PEG chain can reduce renal clearance, leading to a longer circulation time.
Payload Activity Potentially higherPotentially lowerSteric hindrance from a long PEG linker may interfere with the interaction of the payload with its target.

Table 1: Qualitative and extrapolated quantitative comparison of shorter versus longer chain DBCO-PEG linkers.

A study investigating the kinetics of strain-promoted alkyne-azide cycloaddition (SPAAC) reactions found that the presence of a PEG5 linker in a DBCO-modified antibody (DBCO-PEG5-Her) resulted in a 31 ± 16% increase in the reaction rate constant compared to a DBCO-modified antibody without a PEG linker (DBCO-Her). This enhancement is attributed to the PEG linker increasing the distance between the antibody and the DBCO group, thereby minimizing steric hindrance. While specific data for a PEG13 linker is not provided, it is plausible that a similar or even more pronounced effect on reducing steric hindrance from the parent molecule could be observed, though the increased chain length itself might introduce other kinetic factors.

Experimental Protocols

Detailed methodologies are crucial for the successful application and evaluation of DBCO-PEG linkers in bioconjugation.

Protocol 1: General Procedure for Antibody-Drug Conjugation using DBCO-PEG-DBCO and an Azide-Functionalized Drug

1. Preparation of Reagents:

  • Dissolve the azide-functionalized drug in an appropriate organic solvent (e.g., DMSO) to prepare a stock solution (e.g., 10 mM).

  • Dissolve the Dbco-peg-dbco linker in an organic solvent (e.g., DMSO) to prepare a stock solution (e.g., 10 mM).

  • Prepare the antibody in a suitable buffer (e.g., PBS, pH 7.4) at a concentration of 1-10 mg/mL. Ensure the buffer is free of sodium azide, as it will react with the DBCO group.

2. Reaction of DBCO-PEG-DBCO with the Azide-Functionalized Drug:

  • To the azide-functionalized drug solution, add a molar excess (e.g., 1.5-2 equivalents) of the Dbco-peg-dbco linker solution.

  • Incubate the reaction mixture at room temperature for 2-4 hours or overnight at 4°C with gentle mixing.

  • The progress of the reaction can be monitored by techniques such as HPLC or mass spectrometry.

3. Purification of the DBCO-PEG-Drug Conjugate:

  • Purify the resulting DBCO-PEG-Drug conjugate from excess unreacted linker and drug using an appropriate chromatographic method, such as reverse-phase HPLC or size-exclusion chromatography (SEC).

4. Conjugation of DBCO-PEG-Drug to an Azide-Modified Antibody:

  • If the antibody is not already azide-functionalized, it can be modified using a suitable reagent such as Azido-PEG3-Succinimidyl Carbonate.

  • To the azide-modified antibody solution, add a molar excess (e.g., 5-10 equivalents) of the purified DBCO-PEG-Drug conjugate. The final concentration of the organic solvent from the drug-linker solution should ideally be kept below 10%.

  • Incubate the reaction mixture at room temperature for 4-12 hours or overnight at 4°C with gentle mixing.

5. Purification and Characterization of the ADC:

  • Purify the final antibody-drug conjugate (ADC) using SEC to remove any unreacted DBCO-PEG-Drug.

  • Characterize the purified ADC to determine the drug-to-antibody ratio (DAR). This can be done spectrophotometrically by measuring the absorbance at 280 nm (for the antibody) and at the characteristic absorbance wavelength of the drug or the DBCO group (~309 nm).

  • Further characterization by SDS-PAGE will show an increase in the molecular weight of the conjugated antibody.

Visualizing Experimental Workflows and Concepts

experimental_workflow cluster_step1 Step 1: Linker-Drug Conjugation cluster_step2 Step 2: ADC Formation Azide-Drug Azide-Drug DBCO-PEG-DBCO DBCO-PEG-DBCO Reaction1 SPAAC Reaction DBCO-PEG-Drug DBCO-PEG-Drug Purification1 Purification (HPLC/SEC) Azide-Antibody Azide-Antibody Reaction2 SPAAC Reaction ADC Antibody-Drug Conjugate Purification2 Purification (SEC) Characterization Characterization (UV-Vis, SDS-PAGE)

linker_comparison cluster_short Shorter DBCO-PEG Linkers cluster_long Longer this compound Linker_Properties Key Linker Properties Solubility_S Good Solubility Linker_Properties->Solubility_S Kinetics_S Potentially Faster Kinetics Linker_Properties->Kinetics_S Steric_S Lower Steric Hindrance Linker_Properties->Steric_S Flexibility_S Lower Flexibility Linker_Properties->Flexibility_S HalfLife_S Shorter Half-life Linker_Properties->HalfLife_S Solubility_L Excellent Solubility Linker_Properties->Solubility_L Kinetics_L Potentially Slower Kinetics Linker_Properties->Kinetics_L Steric_L Higher Steric Hindrance Linker_Properties->Steric_L Flexibility_L Higher Flexibility Linker_Properties->Flexibility_L HalfLife_L Longer Half-life Linker_Properties->HalfLife_L

Conclusion

The choice between this compound and shorter chain DBCO-PEG linkers is a critical decision in the design of bioconjugates that necessitates a trade-off between several key parameters. Longer PEG chains, as found in this compound, are advantageous for improving solubility, reducing immunogenicity, and extending the in vivo half-life of the conjugate. However, these benefits may come at the cost of potentially slower reaction kinetics and increased steric hindrance that could negatively impact the biological activity of the conjugated molecule. Shorter PEG linkers offer a more compact and rigid connection, which may be preferable in applications where minimizing steric hindrance is paramount. Ultimately, the optimal PEG linker length is application-dependent and should be determined empirically based on the specific requirements of the bioconjugate being developed. The protocols and comparative data presented in this guide provide a framework for making an informed decision in the selection of the most appropriate DBCO-PEG linker for your research needs.

References

The Long Reach of Efficiency: Unpacking the Advantages of Dbco-peg13-dbco in Copper-Free Click Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals navigating the intricate world of bioconjugation, the choice of linker can be as critical as the molecules being joined. In the realm of copper-free click chemistry, Dbco-peg13-dbco emerges as a powerful tool, offering a unique combination of reactivity, flexibility, and biocompatibility. This guide provides an objective comparison of this compound with other alternatives, supported by experimental insights, to empower informed decisions in your research and development endeavors.

At the heart of this compound's utility lies the synergy between its two dibenzocyclooctyne (DBCO) groups and the extended polyethylene glycol (PEG) spacer. This strategic design imparts a suite of advantages that streamline bioconjugation processes and enhance the properties of the resulting conjugates.

Key Advantages at a Glance:

  • Enhanced Hydrophilicity and Reduced Aggregation: The long, hydrophilic PEG13 chain significantly increases the water solubility of the linker and its conjugates.[1][2] This is a crucial attribute when working with biomolecules that are prone to aggregation in aqueous environments, a common challenge in bioconjugation.

  • Extended Reach and Minimized Steric Hindrance: The substantial length of the PEG13 spacer provides a flexible and extended connection between two molecules. This increased distance minimizes steric hindrance, allowing for the efficient conjugation of large and complex biomolecules, such as antibodies and proteins, that might otherwise be difficult to link.[2]

  • Homobifunctionality for Crosslinking and Intramolecular Conjugation: The presence of two DBCO groups makes this compound an ideal reagent for crosslinking two different azide-containing molecules or for inducing intramolecular cyclization of a molecule bearing two azide groups.[1][3] This opens up possibilities for creating complex protein-protein conjugates, circularizing peptides or oligonucleotides, and developing advanced drug delivery systems.

  • Biocompatibility and High Reaction Kinetics: As a cornerstone of copper-free click chemistry, the strain-promoted azide-alkyne cycloaddition (SPAAC) mediated by DBCO is highly biocompatible, proceeding efficiently under physiological conditions without the need for cytotoxic copper catalysts. DBCO is known for its high reaction rates with azides, leading to rapid and efficient conjugation.

Comparative Analysis: this compound vs. Alternative Linkers

To provide a clear perspective, the following table compares this compound with other commonly used bifunctional linkers in copper-free click chemistry.

FeatureThis compoundDbco-peg4-dbcoBCN-PEG-BCN
Reactive Groups 2 x DBCO2 x DBCO2 x Bicyclononyne (BCN)
Reaction Type Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
Spacer Arm PEG13 (long, hydrophilic)PEG4 (short, hydrophilic)PEG (variable, hydrophilic)
Approx. Spacer Length ~4.5 nm~1.4 nmVariable
Second-Order Rate Constant (k) with Azides (M⁻¹s⁻¹) *0.1 - 1.0 (estimated)0.1 - 1.0 (estimated)~0.002 - 0.1
Key Advantages Excellent hydrophilicity, long reach, minimizes steric hindrance.Good hydrophilicity, shorter spacer for more compact conjugates.Alternative to DBCO, may offer different stability profiles.
Potential Considerations Longer linker may not be ideal for all applications requiring precise distance control.Shorter spacer may lead to more steric hindrance with large molecules.Generally slower reaction kinetics compared to DBCO.

Experimental Protocols

The following protocols provide a general framework for utilizing this compound in common bioconjugation applications. Optimization may be required for specific molecules and experimental conditions.

Protocol 1: Intramolecular Crosslinking of a Di-Azide Modified Protein

Objective: To induce intramolecular cyclization of a protein containing two azide functionalities.

Materials:

  • Di-azide modified protein in a suitable buffer (e.g., PBS, pH 7.4)

  • This compound

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Size-exclusion chromatography (SEC) column for purification

Procedure:

  • Protein Preparation: Prepare the di-azide modified protein at a concentration of 1-5 mg/mL in an azide-free buffer.

  • This compound Stock Solution: Prepare a 10 mM stock solution of this compound in anhydrous DMF or DMSO.

  • Reaction Setup: Add a 1.5 to 3-fold molar excess of the this compound stock solution to the protein solution. The final concentration of the organic solvent should be kept below 10% to avoid protein denaturation.

  • Incubation: Incubate the reaction mixture for 4-12 hours at room temperature or overnight at 4°C with gentle mixing.

  • Purification: Purify the cyclized protein from unreacted linker and starting material using an appropriate SEC column.

  • Characterization: Analyze the purified product by SDS-PAGE and mass spectrometry to confirm intramolecular crosslinking.

Protocol 2: Intermolecular Crosslinking of Two Different Azide-Modified Molecules

Objective: To conjugate two different azide-containing molecules (Molecule A and Molecule B).

Materials:

  • Azide-modified Molecule A

  • Azide-modified Molecule B

  • This compound

  • Anhydrous DMF or DMSO

  • Purification system (e.g., HPLC, SEC)

Procedure:

  • Reaction Step 1 (Mono-conjugation):

    • React a 10-fold molar excess of this compound with Azide-modified Molecule A in a suitable buffer. This drives the reaction towards the formation of a mono-conjugated intermediate.

    • Incubate for 2-4 hours at room temperature.

    • Purify the mono-conjugated product (Dbco-peg13-Molecule A) to remove excess this compound.

  • Reaction Step 2 (Hetero-conjugation):

    • React the purified mono-conjugated product with a 1.5 to 3-fold molar excess of Azide-modified Molecule B.

    • Incubate for 4-12 hours at room temperature or overnight at 4°C.

  • Purification: Purify the final conjugate (Molecule A-peg13-Molecule B) using an appropriate chromatography method.

  • Characterization: Confirm the formation of the desired conjugate using techniques such as mass spectrometry and SDS-PAGE.

Visualizing the Chemistry and Workflow

To further elucidate the concepts discussed, the following diagrams illustrate the underlying chemistry and experimental logic.

CopperFreeClickChemistry Copper-Free Click Chemistry Mechanism cluster_reactants Reactants cluster_reaction Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) cluster_product Product DBCO This compound Reaction No Copper Catalyst Physiological Conditions DBCO->Reaction Azide Azide-containing Molecule Azide->Reaction Triazole Stable Triazole Linkage (Conjugate) Reaction->Triazole ExperimentalWorkflow Experimental Workflow for Protein Crosslinking Start Start: Azide-Modified Protein(s) AddLinker Add this compound Start->AddLinker Incubate Incubate (4-12h at RT or overnight at 4°C) AddLinker->Incubate Purify Purification (e.g., SEC) Incubate->Purify Characterize Characterization (SDS-PAGE, Mass Spec) Purify->Characterize End End: Crosslinked Product Characterize->End AdvantagesDiagram Key Advantages of this compound CenterNode This compound Adv1 Enhanced Solubility CenterNode->Adv1 Adv2 Reduced Aggregation CenterNode->Adv2 Adv3 Long Spacer Arm (~4.5 nm) CenterNode->Adv3 Adv4 Minimized Steric Hindrance CenterNode->Adv4 Adv5 Homobifunctional (2x DBCO) CenterNode->Adv5 Adv6 Enables Crosslinking & Circularization CenterNode->Adv6 Adv7 Copper-Free Click Chemistry CenterNode->Adv7 Adv8 High Biocompatibility & Fast Kinetics CenterNode->Adv8

References

A Comparative Guide to the Mass Spectrometry Characterization of DBCO-PEG13-DBCO Conjugates

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of mass spectrometry techniques for the characterization of the homobifunctional linker, DBCO-PEG13-DBCO. It includes supporting experimental data, detailed protocols, and a comparison with a shorter chain alternative, DBCO-PEG4-DBCO, to aid researchers in selecting appropriate analytical methods for their bioconjugation needs.

Introduction to DBCO-PEG-DBCO Linkers

Dibenzocyclooctyne (DBCO) functionalized polyethylene glycol (PEG) linkers are critical reagents in bioconjugation, particularly for the construction of antibody-drug conjugates (ADCs) and other targeted therapeutics. The DBCO groups at both ends of the PEG chain allow for copper-free "click chemistry" reactions with azide-functionalized molecules, a bioorthogonal conjugation method known for its high efficiency and biocompatibility[1]. The PEG spacer enhances solubility and provides flexibility. The characterization of these linkers by mass spectrometry is essential to confirm their identity, purity, and integrity prior to their use in complex bioconjugate synthesis.

Comparison of Mass Spectrometry Techniques

The two most common mass spectrometry techniques for analyzing PEGylated molecules are Electrospray Ionization Mass Spectrometry (ESI-MS) and Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS).

FeatureESI-MSMALDI-TOF MS
Ionization Principle Soft ionization from solution, producing multiply charged ions.Soft ionization from a solid matrix, typically producing singly charged ions.
Coupling Routinely coupled with Liquid Chromatography (LC-MS) for separation of complex mixtures.Generally a standalone technique for direct analysis of purified samples.
Typical Adducts [M+nH]n+, [M+nNa]n+, [M+nK]n+[M+H]+, [M+Na]+, [M+K]+
Key Advantages Excellent for LC-MS workflows, automation-friendly, and provides structural information via tandem MS (MS/MS)[2].Tolerant of salts and buffers, simple spectra with predominantly singly charged ions, and good for analyzing a broad mass range[3].
Key Disadvantages Can produce complex spectra with multiple charge states, which may require deconvolution software for interpretation. Susceptible to ion suppression.Can be less suitable for complex mixtures without prior separation. The choice of matrix is critical for successful analysis.

Quantitative Data Presentation

The following tables summarize the expected mass spectrometry data for this compound and a common alternative, DBCO-PEG4-DBCO. The data is representative and based on the theoretical molecular weights and common adducts observed for PEGylated compounds.

Table 1: Mass Spectrometry Data for this compound

Molecular FormulaTheoretical MW ( g/mol )Ion TypeCalculated m/z (ESI-MS)Calculated m/z (MALDI-TOF MS)
C66H86N4O171207.4[M+H]+1208.41208.4
[M+Na]+1230.41230.4
[M+K]+1246.41246.4
[M+2H]2+604.7-
[M+2Na]2+615.7-

Table 2: Mass Spectrometry Data for DBCO-PEG4-DBCO

Molecular FormulaTheoretical MW ( g/mol )Ion TypeCalculated m/z (ESI-MS)Calculated m/z (MALDI-TOF MS)
C48H50N4O8811.0[M+H]+812.0812.0
[M+Na]+834.0834.0
[M+K]+850.0850.0
[M+2H]2+406.5-
[M+2Na]2+417.5-

Experimental Protocols

Below are detailed protocols for the characterization of this compound by ESI-MS and MALDI-TOF MS.

  • Sample Preparation:

    • Prepare a stock solution of this compound at 1 mg/mL in a 50:50 (v/v) mixture of acetonitrile and water.

    • Dilute the stock solution to a final concentration of 10 µM using the mobile phase as the diluent.

  • Liquid Chromatography:

    • Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 10 minutes.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 2 µL.

  • Mass Spectrometer Settings (Q-TOF or Orbitrap):

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Capillary Voltage: 4.0 kV.

    • Source Temperature: 120 °C.

    • Mass Range: 100 - 2000 m/z.

  • Data Analysis:

    • Use the instrument's software to analyze the chromatogram and mass spectra.

    • Deconvolute the multiply charged spectra to obtain the neutral mass of the compound.

  • Sample and Matrix Preparation:

    • Sample: Prepare a 1 mg/mL solution of this compound in acetonitrile.

    • Matrix: Prepare a saturated solution of α-cyano-4-hydroxycinnamic acid (CHCA) in 50:50 (v/v) acetonitrile:water with 0.1% trifluoroacetic acid (TFA).

    • Cationizing Agent: Prepare a 10 mg/mL solution of sodium trifluoroacetate (NaTFA) in water.

  • Sample Spotting (Dried-Droplet Method):

    • Mix the sample solution, matrix solution, and cationizing agent solution in a 1:10:1 (v/v/v) ratio.

    • Spot 1 µL of the mixture onto the MALDI target plate.

    • Allow the spot to air-dry completely.

  • Mass Spectrometer Settings:

    • Ionization Mode: Positive ion, reflector mode.

    • Laser Intensity: Optimize for best signal-to-noise ratio, minimizing fragmentation.

    • Mass Range: Calibrate in the expected mass range of the analyte (e.g., 500 - 2000 Da).

  • Data Analysis:

    • The spectrum should show a series of peaks corresponding to the sodiated adducts of the PEG oligomers.

    • The most intense peak will correspond to the most abundant oligomer. The distribution of peaks reflects the polydispersity of the sample.

Workflow and Pathway Diagrams

cluster_0 Sample Preparation cluster_1 Mass Spectrometry Analysis cluster_2 Data Acquisition cluster_3 Data Analysis A This compound Sample B Solubilization (e.g., ACN/Water) A->B C Dilution to Working Concentration B->C D LC-ESI-MS C->D E MALDI-TOF MS C->E F Mass Spectrum (Multiple Charges) D->F G Mass Spectrum (Singly Charged) E->G H Deconvolution F->H I Peak Identification G->I J Molecular Weight Confirmation H->J I->J K Purity Assessment J->K

Caption: Experimental workflow for the mass spectrometry characterization of this compound.

cluster_0 Bioconjugation Pathway cluster_1 Characterization Points A Azide-modified Antibody D Antibody-Linker Intermediate A->D Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) B This compound B->D MS1 MS of Linker B->MS1 C Azide-modified Payload E Antibody-Drug Conjugate (ADC) C->E D->E SPAAC MS2 MS of ADC E->MS2

Caption: Role of this compound in a typical antibody-drug conjugate (ADC) synthesis pathway.

References

Stability Showdown: A Comparative Guide to Dbco-peg13-dbco and Alternative Linkers in Bioconjugation

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the stability of the linker connecting a biomolecule to its payload is a critical determinant of a conjugate's efficacy and safety. This guide provides an objective comparison of the stability of molecules linked with Dbco-peg13-dbco against common alternatives, supported by experimental data and detailed protocols.

The choice of a chemical linker is a pivotal decision in the design of bioconjugates, such as antibody-drug conjugates (ADCs), where premature cleavage can lead to off-target toxicity and reduced therapeutic efficacy. This guide delves into the stability of the popular this compound linker, a homobifunctional linker featuring two dibenzocyclooctyne (DBCO) groups for copper-free click chemistry, spaced by a 13-unit polyethylene glycol (PEG) chain. We compare its performance with traditional maleimide-based linkers, providing a data-driven analysis to inform your selection process.

At a Glance: Stability Comparison of Linker Chemistries

The stability of a linker is context-dependent, with different chemistries exhibiting varying resilience to chemical and enzymatic degradation. Below is a summary of quantitative data comparing the stability of DBCO-based linkers with maleimide-based alternatives in different environments.

Linker TypeConditionStability MetricObservation
DBCO-PEG Conjugate 4°C or -20°C storage~95-97% reactivity retained over 4 weeksDBCO moieties exhibit high stability during storage, ensuring the integrity of the reactive handle before conjugation.[1]
Maleimide-Thiol Adduct Human Plasma~50% intact conjugate after 7 daysSusceptible to retro-Michael reaction and thiol exchange, leading to significant degradation in a biological milieu.
DBCO-PEG Conjugate In vivo (off-target organs)Longer retention compared to maleimide conjugatesSuggests higher in vivo stability and less premature cleavage of the DBCO-based linkage.[2]
DBCO 1 mM Glutathione (GSH)Half-life of ~71 minutesDemonstrates susceptibility to degradation in the presence of high concentrations of intracellular thiols.[3]
Maleimide 1 mM Glutathione (GSH)Half-life of ~4 minutesExhibits rapid degradation in a thiol-rich environment, indicating poor intracellular stability.[3]
PEG Linker Basic conditions (e.g., pH > 8)Accelerated hydrolytic degradationThe PEG chain itself can be susceptible to hydrolysis, particularly at the ester linkages if present, under basic conditions.[4]
PEG Linker Oxidative stressMain-chain scissionCan undergo oxidative degradation, leading to the formation of smaller, potentially toxic compounds.

In-Depth Analysis of Linker Stability

DBCO-based Linkers: A New Standard in Stability

Dibenzocyclooctyne (DBCO) linkers, utilized in copper-free click chemistry, are renowned for their high stability under a wide range of conditions. The strain-promoted alkyne-azide cycloaddition (SPAAC) reaction forms a stable triazole linkage that is resistant to hydrolysis and enzymatic degradation.

Key Stability Features of DBCO Linkers:

  • Thermal Stability: DBCO itself is a thermally stable moiety.

  • Storage Stability: As bioconjugates, DBCO-modified molecules show excellent long-term stability, with minimal loss of reactivity when stored appropriately. One study on a DBCO-modified antibody reported a loss of only 3-5% of its reactivity towards azides over four weeks of storage at 4°C or -20°C.

  • In Vivo Stability: Comparative in vivo studies have suggested that DBCO conjugates exhibit greater stability than their maleimide counterparts, as evidenced by longer retention times in off-target organs.

However, it is important to note that DBCO linkers can be susceptible to degradation in the presence of strong reducing agents and high concentrations of thiols, such as glutathione found intracellularly.

Maleimide-based Linkers: The Challenge of Thiol Exchange

Maleimide chemistry has long been a workhorse in bioconjugation, primarily for its reactivity towards thiol groups on cysteine residues. However, the resulting thioether bond is susceptible to a retro-Michael reaction, leading to deconjugation. This instability is particularly problematic in the thiol-rich environment of the bloodstream and inside cells, where it can lead to "thiol exchange" with molecules like glutathione. This can result in premature release of the payload and off-target toxicity.

Efforts to improve the stability of maleimide-based linkers have led to the development of next-generation maleimides that undergo hydrolysis to form a more stable, ring-opened structure. However, even with these improvements, the inherent potential for instability remains a significant concern.

The Role of the PEG13 Spacer

The polyethylene glycol (PEG) spacer in the this compound linker plays a crucial role beyond simply connecting the two DBCO groups. The hydrophilic nature of the PEG chain enhances the solubility and biocompatibility of the resulting conjugate. From a stability perspective, the PEG chain itself is generally considered stable, but it is not completely inert.

Factors Affecting PEG Linker Stability:

  • Hydrolysis: PEG chains can be susceptible to hydrolytic degradation, especially under basic conditions. The rate of hydrolysis is dependent on the nature of the linkages within the PEG chain (e.g., ester vs. ether bonds).

  • Enzymatic Degradation: While generally considered resistant to enzymatic cleavage, some studies have reported the degradation of PEG by certain bacterial enzymes. However, in the context of most biopharmaceutical applications, enzymatic degradation of the PEG backbone is not considered a major pathway of instability.

  • Oxidative Degradation: The ether bonds in the PEG backbone can be susceptible to oxidative cleavage, which can be initiated by reactive oxygen species.

Experimental Protocols

Accurate assessment of linker stability is crucial for the development of robust and reliable bioconjugates. Below are detailed methodologies for key experiments to evaluate the stability of molecules linked with this compound and its alternatives.

Protocol 1: Assessment of Conjugate Stability in Human Serum by RP-HPLC

This protocol outlines a general method for evaluating the stability of a bioconjugate in human serum over time using reverse-phase high-performance liquid chromatography (RP-HPLC).

Materials:

  • Purified bioconjugate (e.g., antibody-Dbco-peg13-dbco-drug conjugate)

  • Human serum (pooled, sterile-filtered)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Acetonitrile (ACN), HPLC grade

  • Trifluoroacetic acid (TFA)

  • Quenching solution (e.g., 2 M Guanidine HCl in PBS)

  • RP-HPLC system with a C4 or C8 column suitable for protein analysis

  • Incubator at 37°C

  • Microcentrifuge tubes

Procedure:

  • Sample Preparation:

    • Prepare a stock solution of the bioconjugate in PBS at a known concentration (e.g., 1 mg/mL).

    • In a microcentrifuge tube, mix the bioconjugate stock solution with human serum to achieve a final bioconjugate concentration of 100 µg/mL. Prepare a control sample with the bioconjugate in PBS at the same concentration.

  • Incubation:

    • Incubate both the serum and PBS samples at 37°C.

  • Time-Point Sampling:

    • At designated time points (e.g., 0, 1, 2, 4, 8, 24, 48, 72, and 168 hours), withdraw an aliquot from each incubation tube.

  • Sample Quenching and Processing:

    • Immediately add the aliquot to a tube containing the quenching solution to stop any enzymatic activity.

    • For the serum samples, precipitate the serum proteins by adding two volumes of cold acetonitrile. Vortex and incubate at -20°C for 30 minutes.

    • Centrifuge the samples at high speed (e.g., 14,000 x g) for 10 minutes to pellet the precipitated proteins.

    • Carefully collect the supernatant containing the bioconjugate and any degradation products.

  • RP-HPLC Analysis:

    • Mobile Phase A: 0.1% TFA in water

    • Mobile Phase B: 0.1% TFA in acetonitrile

    • Gradient: Develop a suitable gradient to separate the intact bioconjugate from potential degradation products (e.g., 20-80% B over 30 minutes).

    • Detection: Monitor the elution profile at a wavelength appropriate for the biomolecule (e.g., 280 nm for proteins) and the payload, if it has a chromophore.

  • Data Analysis:

    • Integrate the peak area of the intact bioconjugate at each time point.

    • Calculate the percentage of intact conjugate remaining relative to the T=0 time point.

    • Plot the percentage of intact conjugate versus time to determine the stability profile and calculate the half-life of the conjugate in serum.

Protocol 2: Mass Spectrometry Analysis of Degradation Products

Mass spectrometry (MS) is a powerful tool for identifying the specific cleavage sites and degradation products of a bioconjugate. This can be performed on samples collected from the in vitro stability assays described above.

Procedure:

  • Sample Preparation:

    • Collect fractions from the RP-HPLC analysis corresponding to the intact conjugate and any new peaks that appear over time.

    • Alternatively, analyze the processed samples from the stability assay directly by LC-MS.

  • Mass Spectrometry Analysis:

    • Utilize a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) to obtain accurate mass measurements of the intact conjugate and its degradation products.

    • Perform tandem mass spectrometry (MS/MS) on the parent ions of interest to obtain fragmentation patterns.

  • Data Analysis:

    • Determine the molecular weights of the observed species and compare them to the expected molecular weight of the intact conjugate.

    • Analyze the fragmentation patterns from the MS/MS data to identify the specific sites of cleavage within the linker or the biomolecule. This will help to elucidate the degradation pathway.

Visualizing Stability Concepts

To better understand the processes involved in linker stability and its assessment, the following diagrams are provided.

Experimental_Workflow cluster_prep Sample Preparation cluster_incubation Incubation cluster_analysis Analysis Conjugate Bioconjugate Stock Incubate_Serum Incubate at 37°C (Serum Sample) Conjugate->Incubate_Serum Incubate_PBS Incubate at 37°C (PBS Sample) Conjugate->Incubate_PBS Serum Human Serum Serum->Incubate_Serum PBS PBS (Control) PBS->Incubate_PBS Time_Points Collect Aliquots at Time Points Incubate_Serum->Time_Points Incubate_PBS->Time_Points Quench Quench Reaction Time_Points->Quench Precipitate Protein Precipitation (Serum Sample) Quench->Precipitate HPLC RP-HPLC Analysis Quench->HPLC Precipitate->HPLC MS Mass Spectrometry HPLC->MS

Caption: Experimental workflow for assessing bioconjugate stability in human serum.

Signaling_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space ADC Antibody-Drug Conjugate (Stable Linker) Target_Cell Target Cancer Cell ADC->Target_Cell Binding & Internalization Unstable_ADC Antibody-Drug Conjugate (Unstable Linker) Normal_Cell Normal Cell Unstable_ADC->Normal_Cell Premature Cleavage & Non-specific Uptake Endosome Endosome Target_Cell->Endosome Off_Target_Toxicity Off-Target Toxicity Normal_Cell->Off_Target_Toxicity Lysosome Lysosome Endosome->Lysosome Payload_Release Payload Release Lysosome->Payload_Release Linker Cleavage Apoptosis Cell Death (Apoptosis) Payload_Release->Apoptosis

Caption: Impact of linker stability on targeted drug delivery and off-target toxicity.

Conclusion

The stability of the linker is a critical quality attribute of any bioconjugate. While traditional maleimide-based linkers have been widely used, their susceptibility to thiol exchange and premature degradation in vivo presents a significant liability. The this compound linker, leveraging the robust nature of the DBCO-azide click chemistry, offers a significantly more stable alternative for constructing bioconjugates. The high stability of the resulting triazole linkage, coupled with the beneficial properties of the PEG spacer, makes this compound an excellent choice for applications where in vivo stability is paramount. However, researchers should remain mindful of the potential for degradation in highly reducing intracellular environments. The experimental protocols provided in this guide offer a framework for the rigorous evaluation of linker stability, enabling the rational design and selection of the optimal linker for a given therapeutic or diagnostic application.

References

A Comparative Guide to Assessing the Purity of Dbco-PEG13-DBCO Conjugation Products

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the precise characterization of bioconjugates is paramount to ensure efficacy, safety, and reproducibility. The use of homobifunctional linkers like Dbco-PEG13-DBCO for intramolecular cyclization or the creation of multimeric protein complexes requires robust analytical methods to confirm the purity of the final product. This guide provides an objective comparison of analytical techniques for assessing the purity of this compound conjugation products against potential alternatives, supported by representative experimental data and detailed protocols.

The purity of a bioconjugate is often compromised by the presence of unreacted starting materials, partially conjugated intermediates, and aggregates. Therefore, a multi-pronged analytical approach is typically necessary for comprehensive characterization. High-Performance Liquid Chromatography (HPLC) in various modalities, Mass Spectrometry (MS), and Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE) are the cornerstones of purity assessment in this context.

Data Presentation: Comparative Purity Analysis

The following table summarizes representative quantitative data from the analysis of a model protein (e.g., a monoclonal antibody) conjugated using this compound and two alternative linker technologies: Polysarcosine (pSar) and Poly(2-oxazoline) (POx). The data is illustrative of typical results obtained from Size-Exclusion and Reversed-Phase HPLC analyses.

Linker TechnologyAnalytical MethodMain Peak Retention Time (min)Purity (%)Observations
This compound SEC-HPLC10.292Presence of a minor high molecular weight shoulder, suggesting some aggregation.
RP-HPLC15.894Good separation from unconjugated protein.
Polysarcosine (pSar) SEC-HPLC10.5>97Sharper main peak with minimal aggregation observed.[1]
RP-HPLC16.1>98Excellent resolution and baseline separation.
Poly(2-oxazoline) (POx) SEC-HPLC10.495Symmetrical main peak with a small, well-resolved pre-peak.
RP-HPLC16.096Clean separation with minor late-eluting peaks.

Experimental Workflow

The following diagram illustrates a typical experimental workflow for the assessment of a this compound conjugation product.

G cluster_0 Conjugation & Quenching cluster_1 Purification cluster_2 Purity & Identity Analysis conjugation Protein + this compound Incubation quenching Quenching of excess linker conjugation->quenching purification Purification (e.g., SEC or IEX) quenching->purification sec_hplc SEC-HPLC (Aggregation & Purity) purification->sec_hplc rp_hplc RP-HPLC (Purity & Isomers) purification->rp_hplc lc_ms LC-MS (Identity & DAR) purification->lc_ms sds_page SDS-PAGE (Molecular Weight) purification->sds_page final_report Final Purity Assessment sec_hplc->final_report rp_hplc->final_report lc_ms->final_report sds_page->final_report

Experimental workflow for purity assessment.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Size-Exclusion High-Performance Liquid Chromatography (SEC-HPLC)

Objective: To separate and quantify the conjugated protein from aggregates and unreacted starting materials based on hydrodynamic volume.

Methodology:

  • Column: A suitable SEC column for protein separations (e.g., Agilent AdvanceBio SEC, 300Å, 7.8 x 300 mm, 2.7 µm).[2]

  • Mobile Phase: 150 mM Sodium Phosphate, pH 7.0.[3][4]

  • Flow Rate: 1.0 mL/min.[3]

  • Column Temperature: Ambient.

  • Detector: UV at 280 nm.

  • Injection Volume: 20 µL.

  • Sample Concentration: 1-2 mg/mL in mobile phase.

  • Analysis: The chromatogram is analyzed to determine the percentage of the main peak (conjugated protein) relative to high molecular weight species (aggregates) and low molecular weight species (unconjugated protein or linker).

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

Objective: To separate the conjugated protein from unconjugated protein and other impurities based on hydrophobicity. This method is particularly useful for assessing the drug-to-antibody ratio (DAR) in antibody-drug conjugates.

Methodology:

  • Column: A C4 or C8 reversed-phase column suitable for protein analysis (e.g., Agilent Zorbax 300SB-C8, 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

  • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.

  • Gradient: A linear gradient from 20% to 80% B over 30 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 60-80°C (to improve peak shape and resolution).

  • Detector: UV at 280 nm.

  • Injection Volume: 10-20 µL.

  • Sample Concentration: 1 mg/mL.

  • Analysis: The peak areas of the conjugated and unconjugated species are integrated to determine the purity of the conjugate.

Liquid Chromatography-Mass Spectrometry (LC-MS)

Objective: To confirm the identity of the conjugated product by determining its molecular weight and to assess the distribution of conjugated species.

Methodology:

  • LC System: An ultra-high-performance liquid chromatography (UHPLC) system coupled to a high-resolution mass spectrometer (e.g., a Q-TOF or Orbitrap instrument).

  • Column: A reversed-phase column with a short length for rapid desalting (e.g., Waters ACQUITY UPLC BEH300 C4, 2.1 x 50 mm, 1.7 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: A rapid gradient from 5% to 95% B over 5-10 minutes.

  • Flow Rate: 0.2-0.4 mL/min.

  • MS Analysis: The mass spectrometer is operated in positive ion mode, acquiring data over a mass range appropriate for the expected molecular weights of the protein and its conjugate.

  • Data Analysis: The raw mass spectrum is deconvoluted to determine the molecular weights of the different species present in the sample. This allows for confirmation of successful conjugation and can reveal the presence of different drug-to-antibody ratios.

Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE)

Objective: To visually assess the purity and estimate the molecular weight of the conjugation product under denaturing conditions.

Methodology:

  • Gel: A precast polyacrylamide gel (e.g., 4-12% Bis-Tris gel) is typically used for convenience and reproducibility.

  • Running Buffer: MOPS or MES SDS Running Buffer.

  • Sample Preparation: The protein conjugate is diluted in sample buffer containing a reducing agent (e.g., dithiothreitol or β-mercaptoethanol) and heated at 70-95°C for 5-10 minutes to denature and reduce the protein.

  • Loading: The prepared sample and a molecular weight marker are loaded into the wells of the gel.

  • Electrophoresis: The gel is run at a constant voltage (e.g., 200 V) until the dye front reaches the bottom of the gel.

  • Staining: The gel is stained with a protein stain (e.g., Coomassie Brilliant Blue or a more sensitive silver stain) and then destained to visualize the protein bands.

  • Analysis: The gel is imaged, and the band corresponding to the conjugated protein is compared to the unconjugated protein and molecular weight standards. The appearance of a new band at a higher molecular weight is indicative of successful conjugation. Densitometry can be used for semi-quantitative analysis of purity.

References

A Head-to-Head Comparison of SPAAC and CuAAC for Protein Labeling Efficiency

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals in the field of bioorthogonal chemistry, the choice between Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is a critical decision for protein labeling experiments. Both "click chemistry" techniques create a stable triazole linkage between an azide and an alkyne, but their fundamental mechanisms dictate their suitability for different applications, particularly in living systems.[1] This guide provides an objective, data-driven comparison to inform the selection of the optimal labeling strategy.

Mechanistic Overview: The Fundamental Difference

The core distinction between CuAAC and SPAAC lies in the method of activation for the cycloaddition reaction.

CuAAC: The-Catalyzed Powerhouse The Copper-Catalyzed Azide-Alkyne Cycloaddition is a highly efficient reaction that employs a copper(I) catalyst to significantly accelerate the reaction between a terminal alkyne and an azide.[1][2] This catalysis results in exceptionally fast reaction kinetics and high yields, making it a powerful tool for in vitro applications.[1][2] However, the reliance on a copper catalyst is its primary drawback for live-cell applications, as copper ions can induce cytotoxicity through the generation of reactive oxygen species (ROS). The use of specialized chelating ligands can help mitigate this toxicity.

CuAAC_Mechanism cluster_reactants Reactants cluster_catalyst Catalyst cluster_product Product TerminalAlkyne Protein-Alkyne LabeledProtein Labeled Protein (1,4-Triazole) TerminalAlkyne->LabeledProtein AzideProbe Azide-Fluorophore AzideProbe->LabeledProtein Copper Cu(I) Copper->LabeledProtein Catalyzes

A diagram illustrating the CuAAC reaction mechanism.

SPAAC: The Biocompatible Alternative Strain-Promoted Azide-Alkyne Cycloaddition was developed specifically to eliminate the need for a toxic metal catalyst. This is achieved by using a strained cyclooctyne, such as DBCO or BCN, as the alkyne component. The high ring strain (~18 kcal/mol) provides the necessary activation energy to drive the cycloaddition with an azide, allowing the reaction to proceed under physiological conditions without a catalyst. This metal-free nature makes SPAAC inherently more biocompatible and the preferred choice for labeling in live cells and whole organisms.

SPAAC_Mechanism cluster_reactants Reactants cluster_product Product StrainedAlkyne Protein-Cyclooctyne LabeledProtein Labeled Protein (Triazole) StrainedAlkyne->LabeledProtein Strain-promoted cycloaddition AzideProbe Azide-Fluorophore AzideProbe->LabeledProtein Experimental_Workflow cluster_workflow General Protein Labeling Workflow cluster_reaction_type Step 3: Click Reaction Choice cluster_analysis_type Step 5: Analysis Methods Metabolic_Labeling 1. Metabolic Incorporation (e.g., Azide-modified amino acid) Incubation 2. Cell Culture Incubation (Allow protein expression) Metabolic_Labeling->Incubation Reaction 3. Bioorthogonal Reaction (Add Alkyne-Probe) Incubation->Reaction Washing 4. Wash Cells (Remove excess probe) Reaction->Washing CuAAC_Node CuAAC (+ Alkyne-Probe, Cu(I) Catalyst, Ligand, Reducing Agent) SPAAC_Node SPAAC (+ Cyclooctyne-Probe) Analysis 5. Analysis Washing->Analysis Microscopy Fluorescence Microscopy Flow Flow Cytometry PAGE SDS-PAGE / Western Blot

References

Evaluating the Biocompatibility of DBCO-PEG13-DBCO Conjugates: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The advent of click chemistry has revolutionized the field of bioconjugation, providing a powerful toolkit for the precise assembly of complex biomolecular architectures. Among the various iterations of this technology, copper-free click chemistry, particularly the strain-promoted alkyne-azide cycloaddition (SPAAC), has gained significant traction due to its enhanced biocompatibility. This guide offers an objective comparison of the biocompatibility of a popular SPAAC reagent, DBCO-PEG13-DBCO, with alternative click chemistry modalities, supported by experimental data and detailed protocols to inform your research and development endeavors.

Executive Summary

Dibenzocyclooctyne (DBCO) reagents, particularly when conjugated with polyethylene glycol (PEG) linkers like in this compound, are generally considered to possess high biocompatibility. The primary advantage of this class of reagents is the elimination of the cytotoxic copper (I) catalyst required for the archetypal copper-catalyzed azide-alkyne cycloaddition (CuAAC). While specific quantitative biocompatibility data for the this compound conjugate remains limited in publicly available literature, studies on DBCO and DBCO-PEG derivatives consistently demonstrate low cytotoxicity in vitro and a lack of significant systemic toxicity in vivo.

Alternatives to DBCO-based SPAAC, such as those utilizing other strained alkynes like bicyclo[6.1.0]nonyne (BCN) or the inverse-electron-demand Diels-Alder (iEDDA) reaction involving tetrazine-trans-cyclooctene (TCO) ligation, also offer copper-free bioconjugation. The choice between these reagents often involves a trade-off between reaction kinetics, stability, and potential off-target reactivity, all of which can influence overall biocompatibility. This guide will delve into these comparisons to provide a clearer picture for reagent selection.

Comparative Biocompatibility Data

The following table summarizes available data on the biocompatibility of DBCO-PEG conjugates and common alternatives. It is important to note that direct head-to-head comparative studies under identical conditions are scarce, and the presented data is a synthesis of findings from various sources.

Reagent/MethodKey Biocompatibility FindingsIn Vitro CytotoxicityIn Vivo Observations
DBCO-PEG Conjugates Generally high biocompatibility due to the absence of a copper catalyst. The PEG linker enhances water solubility and can reduce immunogenicity.[1]Low cytotoxicity observed in various cell lines. For instance, DBCO showed no increased cytotoxicity at concentrations up to 100 µM in A549 cells.No apparent symptoms of severe systemic toxicity or histological lesions were observed in mice treated with DBCO.[2] However, some studies indicate retention of DBCO-PEG conjugates in filtration organs such as the liver, kidney, and spleen.
Bicyclo[6.1.0]nonyne (BCN) Considered biocompatible and offers an alternative to DBCO. BCN is smaller and less hydrophobic than DBCO, which may influence its cellular interactions and clearance.Generally low cytotoxicity, comparable to DBCO in many standard cell lines.Limited specific in vivo toxicity data is available for direct comparison with DBCO-PEG conjugates.
Tetrazine-TCO (iEDDA) Exhibits very fast reaction kinetics, which can be advantageous for in vivo applications by minimizing exposure to unreacted reagents. The reagents themselves are generally well-tolerated.Cell viability is typically high, with minimal cytotoxic effects reported at concentrations used for bioorthogonal labeling.The rapid kinetics are beneficial for in vivo imaging and drug delivery, potentially reducing off-target effects. Specific long-term toxicity studies are an area of ongoing research.
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) The presence of the copper (I) catalyst is a significant concern due to its known cytotoxicity, which can be mediated by the generation of reactive oxygen species.Copper concentrations typically used for CuAAC can lead to significant decreases in cell viability.In vivo applications are limited by the toxicity of the copper catalyst, although ligands have been developed to mitigate this.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of biocompatibility. Below are protocols for key experiments commonly cited in the evaluation of bioconjugation reagents.

In Vitro Cytotoxicity Assessment: Lactate Dehydrogenase (LDH) Assay

This assay quantifies the release of the cytosolic enzyme lactate dehydrogenase from cells with damaged plasma membranes, serving as an indicator of cytotoxicity.

a. Materials:

  • Cells of interest (e.g., HeLa, HEK293)

  • Complete cell culture medium

  • 96-well cell culture plates

  • Test compounds (this compound and alternatives)

  • Vehicle control (e.g., DMSO, PBS)

  • Lysis buffer (e.g., 1% Triton X-100)

  • LDH assay kit (containing substrate, cofactor, and dye solution)

  • Microplate reader

b. Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the existing medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include wells with vehicle control (untreated cells) and a maximum lysis control (cells treated with lysis buffer).

  • Incubation: Incubate the plate for a predetermined period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • Supernatant Collection: After incubation, centrifuge the plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • LDH Reaction: Prepare the LDH reaction mixture according to the kit manufacturer's instructions. Add 50 µL of the reaction mixture to each well containing the supernatant.

  • Incubation and Measurement: Incubate the plate at room temperature for 30 minutes, protected from light. Measure the absorbance at the recommended wavelength (typically 490 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Absorbance_sample - Absorbance_vehicle) / (Absorbance_max_lysis - Absorbance_vehicle)] * 100

In Vivo Biocompatibility Assessment

This involves the administration of the test compound to an animal model to evaluate systemic toxicity.

a. Materials:

  • Animal model (e.g., BALB/c mice)

  • Test compound solution (sterile and pyrogen-free)

  • Vehicle control solution (sterile and pyrogen-free)

  • Standard laboratory equipment for animal handling and injection

  • Histology equipment and reagents

  • Blood collection and analysis equipment

b. Protocol:

  • Animal Acclimatization: Acclimatize animals to the laboratory conditions for at least one week before the experiment.

  • Compound Administration: Divide animals into groups (e.g., vehicle control, different doses of the test compound). Administer the compound via the desired route (e.g., intravenous, intraperitoneal).

  • Observation: Monitor the animals for any signs of toxicity, such as changes in weight, behavior, or physical appearance, over a set period (e.g., 14 days).

  • Blood Analysis: At the end of the study period, collect blood samples for complete blood count (CBC) and serum biochemical analysis to assess organ function (e.g., liver enzymes, kidney function markers).

  • Histopathological Examination: Euthanize the animals and perform a gross necropsy. Collect major organs (liver, kidney, spleen, lung, heart, etc.) and fix them in 10% neutral buffered formalin. Process the tissues for histopathological examination by staining with hematoxylin and eosin (H&E). A board-certified veterinary pathologist should evaluate the slides for any signs of tissue damage or inflammation.

Visualizing Experimental Workflow and Signaling Pathways

To aid in the conceptualization of the experimental process, the following diagrams, generated using Graphviz, illustrate a typical workflow for biocompatibility evaluation and a simplified representation of a potential cellular interaction.

experimental_workflow cluster_invitro In Vitro Assessment cluster_invivo In Vivo Assessment cell_culture Cell Culture (e.g., HeLa, HEK293) compound_treatment Treatment with This compound & Alternatives cell_culture->compound_treatment cytotoxicity_assay Cytotoxicity Assays (LDH, MTT, etc.) compound_treatment->cytotoxicity_assay data_analysis_vitro Data Analysis (IC50, Cell Viability %) cytotoxicity_assay->data_analysis_vitro end Comparative Biocompatibility Report data_analysis_vitro->end animal_model Animal Model (e.g., Mice) compound_admin Compound Administration (e.g., Intravenous) animal_model->compound_admin observation Clinical Observation & Weight Monitoring compound_admin->observation blood_analysis Blood Chemistry & Hematology observation->blood_analysis histopathology Histopathology of Organs blood_analysis->histopathology data_analysis_vivo Data Analysis (Toxicity Profile) histopathology->data_analysis_vivo data_analysis_vivo->end start Biocompatibility Evaluation start->cell_culture start->animal_model

Caption: Experimental workflow for evaluating the biocompatibility of bioconjugation reagents.

signaling_pathway cluster_cell Cellular Environment extracellular Extracellular Space cell_membrane Cell Membrane intracellular Intracellular Space dbco_peg This compound Conjugate receptor Cell Surface Receptor dbco_peg->receptor Interaction? downstream Downstream Signaling (Potentially Altered) receptor->downstream cellular_response Cellular Response (e.g., Viability, Proliferation) downstream->cellular_response

Caption: Hypothetical interaction of a DBCO-PEG conjugate with a cell.

Conclusion

The selection of a bioconjugation reagent is a critical decision in the development of novel therapeutics and research tools. Based on the available evidence, this compound and other copper-free click chemistry reagents represent a significant advancement in terms of biocompatibility over traditional copper-catalyzed methods. While DBCO-PEG conjugates are generally well-tolerated, researchers should consider the potential for accumulation in certain organs and conduct thorough biocompatibility studies tailored to their specific application. For applications demanding extremely rapid kinetics, iEDDA reactions with tetrazine and TCO may be a more suitable choice, though a comprehensive evaluation of their long-term biocompatibility is still warranted. This guide provides a framework for making an informed decision, emphasizing the importance of empirical data in selecting the most appropriate and safest bioconjugation strategy.

References

A Comparative Guide to Bifunctional Linkers: Alternatives to DBCO-PEG13-DBCO for Advanced Bioconjugation

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of a bifunctional linker is a critical decision in the design of complex bioconjugates, such as antibody-drug conjugates (ADCs). The linker not only connects the targeting moiety to the payload but also significantly influences the overall stability, solubility, and in vivo performance of the conjugate. While DBCO-PEG13-DBCO has been a widely used reagent for copper-free click chemistry, a diverse landscape of alternative linkers offers a range of properties that can be tailored to specific applications. This guide provides an objective comparison of these alternatives, supported by experimental data, to facilitate informed decision-making in your research and development endeavors.

This guide will delve into the performance of various bifunctional linkers, comparing them based on key parameters including reaction kinetics, stability, and hydrophilicity. We will also explore how the choice of linker impacts the efficacy of ADCs in terms of drug-to-antibody ratio (DAR), in vitro cytotoxicity, and in vivo tumor growth inhibition. Detailed experimental protocols for comparative evaluation are also provided.

Performance Comparison of Bifunctional Linkers

The ideal bifunctional linker should be stable in circulation, allow for efficient conjugation, and possess properties that enhance the therapeutic index of the final bioconjugate. Here, we compare several alternatives to this compound across critical performance metrics.

Reaction Kinetics: The Speed of Ligation

The rate of the bioconjugation reaction is a crucial factor, especially when working with sensitive biomolecules or in dynamic biological systems. Strain-promoted azide-alkyne cycloaddition (SPAAC) is a cornerstone of copper-free click chemistry, and the choice of the cyclooctyne can significantly impact the reaction kinetics. Generally, dibenzocyclooctyne (DBCO) derivatives exhibit faster reaction rates with azides compared to bicyclo[6.1.0]nonyne (BCN) due to greater ring strain.[1] However, the nature of the azide can influence these rates.[1] Another prominent bioorthogonal reaction, the inverse-electron-demand Diels-Alder (IEDDA) reaction between a tetrazine and a trans-cyclooctene (TCO), offers exceptionally fast kinetics.[2]

Linker TypeReaction PartnerSecond-Order Rate Constant (k₂) (M⁻¹s⁻¹)Reference(s)
DBCO derivativeBenzyl Azide~0.31[3]
BCN (endo-isomer)Benzyl Azide~0.15[4]
Tetrazinetrans-Cyclooctene (TCO)Up to 10⁵
DIFOBenzyl Azide~0.076
DIBOBenzyl Azide~0.17

Note: Reaction rates are dependent on the specific derivatives of the linkers, the reaction partner, solvent, and temperature.

Stability: Ensuring Conjugate Integrity

The stability of the linker is paramount to prevent premature payload release, which can lead to off-target toxicity and reduced efficacy. Stability should be assessed in relevant biological media, such as plasma. Non-cleavable linkers, by design, offer high stability and rely on the complete degradation of the antibody in the lysosome to release the payload. In contrast, cleavable linkers are designed to be selectively cleaved in the tumor microenvironment or intracellularly.

Linker TypeConditionStability MetricValueReference(s)
HydrazoneHuman and Mouse PlasmaHalf-life (t₁/₂)~2 days
Val-Cit-PABC (Peptide)Human PlasmaHalf-life (t₁/₂)~230 days
Phe-Lys-PABC (Peptide)Human PlasmaHalf-life (t₁/₂)~30 days
Thioether (Non-cleavable)In vivoHigh stabilityGenerally stable
BCNIn presence of GSHMore stable than DBCO-
DBCOIn presence of GSHLess stable than BCN-
Hydrophilicity: Impact on Solubility and Pharmacokinetics

The hydrophilicity of the linker, often modulated by the length of the polyethylene glycol (PEG) spacer, plays a critical role in the overall properties of the bioconjugate. Increased hydrophilicity can improve solubility, reduce aggregation, and prolong circulation half-life.

Linker FeatureEffect on ADC PropertiesReference(s)
Increased PEG lengthImproved solubility and stability
Increased PEG lengthPotentially decreased in vitro potency
Hydrophilic linkersCan mitigate aggregation of hydrophobic payloads
Pendant PEG chainsCan lead to slower clearance rates compared to linear PEG

Impact on Antibody-Drug Conjugate (ADC) Performance

The choice of a bifunctional linker has a profound impact on the therapeutic efficacy of an ADC. Key parameters to evaluate include the drug-to-antibody ratio (DAR), in vitro cytotoxicity, and in vivo anti-tumor activity.

Linker TypeDARIn Vitro Cytotoxicity (IC50)In Vivo EfficacyKey ConsiderationsReference(s)
Cleavable Linkers
Val-Cit-PABCTypically 2-4PotentHigh tumor regressionSusceptible to protease cleavage. Can exhibit bystander effect.
HydrazoneVariablePotentEfficacious, but potential for instabilitypH-sensitive cleavage. Potential for off-target release.
Non-Cleavable Linkers
Thioether (e.g., SMCC)Typically 2-4Generally less potent in vitro than cleavable counterpartsPotent, may require high antigen expressionHigh plasma stability. No bystander effect.

Experimental Protocols

To facilitate the direct comparison of different bifunctional linkers, detailed and standardized experimental protocols are essential.

Determination of Drug-to-Antibody Ratio (DAR) by Hydrophobic Interaction Chromatography (HIC)

Objective: To determine the average number of drug-linker molecules conjugated to an antibody.

Methodology:

  • Sample Preparation: Prepare the ADC sample at a concentration of 1 mg/mL in the initial mobile phase buffer.

  • Chromatographic System: Use a HIC column (e.g., TSKgel Butyl-NPR) on an HPLC system.

  • Mobile Phases:

    • Mobile Phase A: 1.5 M ammonium sulfate in 50 mM sodium phosphate, pH 7.0.

    • Mobile Phase B: 50 mM sodium phosphate, pH 7.0, with 20% isopropanol.

  • Gradient: Run a linear gradient from 0% to 100% Mobile Phase B over 20 minutes.

  • Detection: Monitor the elution profile at 280 nm.

  • Data Analysis: Integrate the peaks corresponding to different drug-loaded species (DAR0, DAR2, DAR4, etc.). Calculate the weighted average DAR using the peak areas.

In Vitro Cytotoxicity Assay (MTT Assay)

Objective: To determine the potency of an ADC in killing target cancer cells.

Methodology:

  • Cell Seeding: Seed cancer cells (both antigen-positive and antigen-negative as a control) in a 96-well plate and allow them to adhere overnight.

  • ADC Treatment: Treat the cells with serial dilutions of the ADC and relevant controls (e.g., unconjugated antibody, free drug).

  • Incubation: Incubate the plate for 72-96 hours at 37°C in a CO₂ incubator.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours.

  • Solubilization: Add a solubilization solution to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value (the concentration that inhibits 50% of cell growth).

In Vivo Xenograft Tumor Efficacy Study

Objective: To evaluate the anti-tumor activity of an ADC in a living organism.

Methodology:

  • Animal Model: Use immunodeficient mice (e.g., nude or SCID).

  • Tumor Implantation: Subcutaneously implant human cancer cells that express the target antigen.

  • Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Treatment: Randomize the mice into treatment groups and administer the ADC (and controls) intravenously at a predetermined dose and schedule.

  • Tumor Measurement: Measure tumor volume with calipers at regular intervals.

  • Monitoring: Monitor the body weight and overall health of the mice.

  • Endpoint: The study is concluded when tumors in the control group reach a predetermined size or after a specified duration.

  • Data Analysis: Compare the tumor growth inhibition in the treated groups to the control group.

Visualizing the Concepts

To better understand the relationships and processes described, the following diagrams are provided.

Signaling Pathway of a Typical ADC

ADC_Pathway cluster_circulation Systemic Circulation cluster_tumor Tumor Microenvironment cluster_intracellular Intracellular ADC Antibody-Drug Conjugate (ADC) Receptor Target Antigen (Receptor) ADC->Receptor 1. Binding TumorCell Tumor Cell (Antigen-Positive) Endosome Endosome Receptor->Endosome 2. Internalization Lysosome Lysosome Endosome->Lysosome 3. Trafficking Payload Released Payload Lysosome->Payload 4. Payload Release (Cleavage/Degradation) Target Intracellular Target (e.g., DNA) Payload->Target 5. Cytotoxicity

Caption: General mechanism of action for an antibody-drug conjugate (ADC).

Experimental Workflow for Linker Comparison

Linker_Comparison_Workflow cluster_synthesis Conjugate Synthesis cluster_characterization Characterization cluster_evaluation Functional Evaluation cluster_analysis Data Analysis & Selection LinkerA Linker A (e.g., DBCO-PEG-DBCO) ADCA ADC A LinkerA->ADCA LinkerB Linker B (e.g., BCN-PEG-BCN) ADCB ADC B LinkerB->ADCB Antibody Antibody Antibody->ADCA Antibody->ADCB Payload Payload Payload->ADCA Payload->ADCB DAR DAR Analysis (HIC) ADCA->DAR Stability Plasma Stability ADCA->Stability InVitro In Vitro Cytotoxicity (IC50) ADCA->InVitro InVivo In Vivo Efficacy (Xenograft Model) ADCA->InVivo ADCB->DAR ADCB->Stability ADCB->InVitro ADCB->InVivo Comparison Comparative Analysis DAR->Comparison Stability->Comparison InVitro->Comparison InVivo->Comparison OptimalLinker Optimal Linker Selection Comparison->OptimalLinker

Caption: Workflow for the comparative evaluation of different bifunctional linkers.

Logical Relationship of Linker Properties and ADC Performance

Linker_Properties_Impact cluster_properties Linker Properties cluster_performance ADC Performance Kinetics Reaction Kinetics DAR Drug-to-Antibody Ratio (DAR) Kinetics->DAR Stability Stability PK Pharmacokinetics (PK) Stability->PK Toxicity Toxicity Stability->Toxicity Hydrophilicity Hydrophilicity Hydrophilicity->PK Cleavability Cleavability Efficacy Efficacy Cleavability->Efficacy Cleavability->Toxicity DAR->Efficacy PK->Efficacy TherapeuticIndex Therapeutic Index Efficacy->TherapeuticIndex Toxicity->TherapeuticIndex

Caption: Interplay between linker properties and overall ADC performance.

References

Safety Operating Guide

Safeguarding Your Laboratory: A Detailed Guide to the Proper Disposal of DBCO-PEG13-DBCO

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and scientists engaged in cutting-edge drug development and bioconjugation, the safe handling and disposal of specialized chemical reagents is paramount. This guide provides a comprehensive, step-by-step procedure for the proper disposal of DBCO-PEG13-DBCO, a bifunctional crosslinker. Adherence to these protocols is essential for ensuring laboratory safety and environmental compliance.

Chemical Inactivation and Disposal Protocol

This protocol is intended for the treatment of unused or waste solutions of this compound within a laboratory environment. Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. All procedures should be conducted in a well-ventilated fume hood.

Step 1: Quenching the Reactive DBCO Groups

The strained alkyne within the DBCO group is highly reactive. To neutralize this reactivity, a quenching agent should be used. A common and effective method is to use a reagent with a primary amine, such as Tris buffer.

  • Experimental Protocol:

    • For the this compound waste solution, add a 1 M solution of Tris(hydroxymethyl)aminomethane (Tris) buffer (pH 8.0) to achieve a final concentration of approximately 100 mM.

    • Stir the mixture at room temperature for a minimum of 30 minutes to ensure the complete quenching of the DBCO groups. The amine in the Tris buffer will react with and neutralize the reactive DBCO moieties.

Step 2: Final Disposal

Once the DBCO groups have been quenched, the resulting solution can be disposed of as chemical waste.

  • Procedure:

    • The neutralized solution, containing the inactivated this compound and the quenching agent, should be collected in a designated chemical waste container.

    • Properly label the waste container with the names of all chemical constituents, including the solvent, the inactivated crosslinker, and the Tris buffer used for quenching.

    • Dispose of the container in accordance with your institution's and local regulations for chemical waste. Do not pour down the drain.

Quantitative Data for Chemical Inactivation

The following table summarizes the key parameters for the chemical inactivation of this compound.

ParameterValuePurpose
Quenching AgentTris(hydroxymethyl)aminomethane (Tris) buffer, pH 8.0To neutralize the reactive DBCO groups.
Final Concentration of Quenching Agent100 mMTo ensure a sufficient molar excess for complete reaction.
Reaction Time≥ 30 minutesTo allow for the complete quenching of the DBCO moieties.
TemperatureRoom TemperatureStandard laboratory conditions for the reaction.

Disposal Workflow

The following diagram illustrates the step-by-step procedure for the safe disposal of this compound.

G cluster_0 Preparation cluster_1 Chemical Inactivation cluster_2 Final Disposal A Wear appropriate PPE (goggles, lab coat, gloves) B Work in a well-ventilated fume hood C To this compound waste, add Tris buffer (pH 8.0) to a final concentration of 100 mM B->C Proceed with caution D Stir the mixture at room temperature for at least 30 minutes C->D Ensure complete mixing E Collect the neutralized solution in a labeled chemical waste container D->E After quenching is complete F Dispose of the waste according to institutional and local regulations E->F For final disposal

Caption: A flowchart outlining the safe disposal procedure for this compound.

Disclaimer: The information provided here is intended as a guide and is based on the disposal procedures for similar reactive chemicals. Always consult your institution's specific safety guidelines and the relevant Safety Data Sheets for all chemicals used.

Essential Safety and Operational Guide for Handling Dbco-peg13-dbco

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount when handling specialized chemical reagents. This guide provides essential, immediate safety and logistical information for the proper handling and disposal of Dbco-peg13-dbco, a bifunctional linker used in bioconjugation and other applications in drug development. Adherence to these procedures will mitigate risks and ensure compliance with standard laboratory safety protocols.

Chemical Identifier: this compound

Personal Protective Equipment (PPE)

Appropriate personal protective equipment is crucial to minimize exposure and ensure safety. The following PPE is recommended when handling this compound.

EquipmentSpecificationPurpose
Eye Protection Safety glasses with side shields or chemical splash goggles.Protects eyes from splashes and aerosols.
Hand Protection Nitrile or other chemically resistant gloves.Prevents skin contact with the reagent.
Body Protection Laboratory coat.Protects clothing and skin from contamination.
Respiratory Protection Not generally required for small quantities handled with adequate ventilation. Use a NIOSH-approved respirator if aerosols

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.